1-(oxolan-3-yl)-1H-pyrazol-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(oxolan-3-yl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7-3-8-9(4-7)6-1-2-11-5-6/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJBYFQVGOZJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(oxolan-3-yl)-1H-pyrazol-4-ol: A Scaffold for Modern Drug Discovery
Disclaimer: Direct experimental data for 1-(oxolan-3-yl)-1H-pyrazol-4-ol is limited in publicly accessible literature. This guide is a comprehensive, predictive analysis based on the well-established chemical principles and documented properties of its core constituents: the 4-hydroxypyrazole and tetrahydrofuran (oxolane) moieties. All protocols and data are presented as expertly informed hypotheses to guide future research.
Introduction: Unveiling a Promising Chemical Entity
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 1-(oxolan-3-yl)-1H-pyrazol-4-ol represents a compelling fusion of two such scaffolds. The pyrazole ring is a five-membered aromatic heterocycle renowned for its presence in numerous approved pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Its 4-hydroxy substitution provides a crucial vector for interaction with biological targets and potential tautomeric forms that can influence binding kinetics.[4]
Simultaneously, the N-linked oxolane (tetrahydrofuran) moiety is a key structural motif found in various natural products and FDA-approved drugs.[5][6][7] Its inclusion is a modern medicinal chemistry tactic to enhance pharmacokinetic profiles. The tetrahydrofuran ring, as a conformationally restrained ether, can improve aqueous solubility, modulate lipophilicity, and provide an additional hydrogen bond acceptor, thereby optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[8]
This guide provides a detailed exploration of the predicted chemical properties, a plausible synthetic route, and the potential therapeutic applications of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, positioning it as a high-potential building block for the development of next-generation therapeutics.
Molecular Structure and Predicted Physicochemical Properties
The structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol combines the aromatic, electron-rich pyrazole system with a saturated, polar oxolane ring. This amalgamation dictates its physical and chemical character.
Caption: Proposed synthetic workflow for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Hypothetical Experimental Protocol: Synthesis
Step 1: Synthesis of 3-(Tosyloxy)tetrahydrofuran
-
To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification. Causality: Tosylation converts the poorly-leaving hydroxyl group into an excellent leaving group (tosylate), activating the 3-position of the tetrahydrofuran ring for subsequent nucleophilic substitution by the pyrazole nitrogen.
Step 2: Synthesis of 1-(oxolan-3-yl)-4-iodo-1H-pyrazole
-
To a mixture of 4-iodopyrazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous Dimethylformamide (DMF), add the 3-(tosyloxy)tetrahydrofuran (1.2 eq) from Step 1.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(oxolan-3-yl)-4-iodo-1H-pyrazole. Causality: This is a standard N-alkylation reaction. The basic conditions facilitated by K₂CO₃ deprotonate the pyrazole nitrogen, which then acts as a nucleophile to displace the tosylate group on the tetrahydrofuran ring. [9] Step 3: Synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
-
In a reaction vessel, combine 1-(oxolan-3-yl)-4-iodo-1H-pyrazole (1.0 eq), Copper(I) iodide (0.2 eq), L-proline (0.4 eq), and Sodium Hydroxide (2.5 eq).
-
Add Dimethyl Sulfoxide (DMSO) as the solvent and heat the mixture to 90-100 °C under an inert atmosphere (e.g., Argon).
-
Stir the reaction for 18-24 hours, monitoring for the consumption of the starting material by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and acidify to pH ~5-6 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield 1-(oxolan-3-yl)-1H-pyrazol-4-ol. Causality: This copper-catalyzed hydroxylation of an aryl halide is an effective method for introducing a hydroxyl group onto an aromatic ring. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction. [10]
Predicted Chemical Reactivity and Stability
-
Acidity: The hydroxyl group on the pyrazole ring is phenolic in nature and thus weakly acidic. It will readily deprotonate in the presence of a base. This property is key for its interaction with biological targets, where it can act as a hydrogen bond donor.
-
Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5 position, as the C4 position is occupied. [11]* Oxolane Ring Stability: The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, it can undergo acid-catalyzed ring-opening, particularly in the presence of strong, non-nucleophilic acids. [12][13]* Peroxide Formation: Like other ethers, tetrahydrofuran can form explosive peroxides upon exposure to air and light. [5]Therefore, long-term storage of 1-(oxolan-3-yl)-1H-pyrazol-4-ol should be under an inert atmosphere, in a dark, cool place, and it should be periodically tested for the presence of peroxides, especially before any distillation or concentration to dryness.
Predicted Spectroscopic Characterization
While experimental spectra are not available, a predicted analysis based on known spectral data for pyrazole and tetrahydrofuran derivatives provides a useful reference for future characterization. [14][15]
| Spectroscopy | Predicted Key Features |
|---|---|
| ¹H NMR | - Pyrazole Protons: Two singlets in the aromatic region (~7.0-8.0 ppm) corresponding to C3-H and C5-H. - Oxolane Protons: A multiplet for the methine proton (CH-N) at ~4.5-5.0 ppm. A series of multiplets for the four methylene protons (CH₂) in the upfield region (~2.0-4.0 ppm). - Hydroxyl Proton: A broad singlet, chemical shift is solvent-dependent (~5.0-9.0 ppm). |
| ¹³C NMR | - Pyrazole Carbons: Signals for C3, C4, and C5 in the aromatic region (~120-150 ppm), with C4 (bearing the OH group) being the most downfield. - Oxolane Carbons: Signals for the four carbons of the THF ring in the aliphatic region (~25-80 ppm). |
| FT-IR (cm⁻¹) | - O-H Stretch: Broad absorption band around 3200-3500 cm⁻¹. - C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹. - C=C/C=N Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region. - C-O Ether Stretch: Strong, characteristic absorption around 1050-1150 cm⁻¹. |
Potential Applications in Drug Discovery & Pharmacology
The true value of 1-(oxolan-3-yl)-1H-pyrazol-4-ol lies in its potential as a scaffold in drug discovery. The pyrazole core is a proven pharmacophore, while the oxolane moiety serves as a pharmacokinetic modulator.
Potential Therapeutic Targets
-
Kinase Inhibition: A vast number of kinase inhibitors incorporate a pyrazole core. The 4-hydroxy group can form a critical hydrogen bond in the hinge region of many kinase active sites. The oxolane substituent can be tailored to occupy adjacent hydrophobic pockets, improving potency and selectivity. Targets could include protein tyrosine kinases (e.g., EGFR, Abl) and serine/threonine kinases (e.g., IKK, TBK1). [16][17]* Anti-inflammatory Agents: Celecoxib, a well-known COX-2 inhibitor, is a pyrazole derivative. The 4-hydroxypyrazole scaffold could be explored for developing novel anti-inflammatory drugs targeting enzymes in the arachidonic acid pathway or other inflammatory mediators. [3]* Antiviral and Anticancer Agents: The natural product Pyrazofurin, a 4-hydroxypyrazole C-glycoside, exhibits both antiviral and antitumor properties. [1]This provides a strong rationale for investigating 1-(oxolan-3-yl)-1H-pyrazol-4-ol and its derivatives for similar activities.
Caption: Potential mechanism of action as a kinase inhibitor.
Role of the Oxolane (Tetrahydrofuran) Moiety
The introduction of the THF ring is a strategic choice to overcome common drug development hurdles:
-
Improved Solubility: The polar ether oxygen enhances aqueous solubility compared to an analogous alkyl or cycloalkyl substituent.
-
Reduced Lipophilicity: Compared to a cyclohexane ring, the THF bioisostere lowers the compound's LogP, which can lead to a better ADME profile and reduce off-target toxicity. [8]3. Metabolic Stability: The cyclic ether structure can block sites of metabolism that might be present on a simple alkyl chain.
-
Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, providing an additional anchor point within a protein's binding site.
Conclusion and Future Directions
1-(oxolan-3-yl)-1H-pyrazol-4-ol is a molecule of significant synthetic and medicinal interest. While direct experimental data remains to be published, a thorough analysis of its constituent parts provides a strong foundation for its exploration. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic properties offer a roadmap for its synthesis and characterization.
Most importantly, the fusion of the pharmacologically validated pyrazole core with the pharmacokinetically favorable tetrahydrofuran moiety makes this compound, and its future derivatives, highly attractive candidates for screening and lead optimization programs. We strongly encourage further investigation into this promising scaffold as a potential key to unlocking new therapies for a range of human diseases.
References
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Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Retrieved from [Link]
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Wang, J., & Wang, B. (2018). Stability of 4H-pyrazoles in physiological environments. ResearchGate. Retrieved from [Link]
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Elguero, J., et al. (1992). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. ResearchGate. Retrieved from [Link]
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Reddy, C. R., et al. (2012). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. Retrieved from [Link]
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Chen, Y.-C., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. PMC. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazol-4-ol. Retrieved March 10, 2026, from [Link]
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Rojas-Montoya, A., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. Retrieved from [Link]
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Li, S., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. Retrieved from [Link]
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Al-Masoudi, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]
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Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
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ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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Introduction: A Privileged Scaffold Meets a Versatile Heterocycle
An In-depth Technical Guide to the Characterization of 1-(Oxolan-3-yl)-1H-pyrazol-4-ol
Disclaimer: As of the latest literature search, a detailed synthesis and characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol has not been explicitly reported. This technical guide, therefore, represents a scientifically-grounded, hypothetical exploration of its synthesis, characterization, and potential applications. The methodologies, data, and discussions presented are based on established principles of organic chemistry and extrapolations from well-characterized analogous structures. This document is intended to serve as a roadmap for researchers undertaking the actual synthesis and characterization of this novel compound.
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions have led to the development of drugs for cancer, inflammation, and infectious diseases.[2] When combined with the oxolane (tetrahydrofuran) moiety—a common feature in natural products and synthetic drugs that often improves pharmacokinetic properties—the resulting molecule, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, presents an intriguing target for drug discovery. The 4-hydroxy substitution on the pyrazole ring, in particular, offers a key hydrogen bonding site and a potential vector for further functionalization.
This guide provides a comprehensive, albeit predictive, characterization of this novel heterocyclic compound, from a plausible synthetic strategy to its potential as a therapeutic agent.
Part 1: Proposed Synthesis
The synthesis of 1-substituted pyrazoles is most classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For the synthesis of a 4-hydroxypyrazole derivative, a multi-step approach starting from a suitable β-dicarbonyl equivalent is proposed.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (Oxolan-3-yl)hydrazine
-
To a solution of hydrazine hydrate (3 eq.) in ethanol, add 3-bromooxolane (1 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude (oxolan-3-yl)hydrazine, which may be used in the next step without further purification.
Step 2: Knorr Cyclization to form 1-(Oxolan-3-yl)-4-ethoxycarbonyl-1H-pyrazol-5-ol
-
Dissolve (oxolan-3-yl)hydrazine (1 eq.) and diethyl 2-formylmalonate (1.1 eq.) in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pyrazole intermediate.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the crude 1-(oxolan-3-yl)-4-ethoxycarbonyl-1H-pyrazol-5-ol (1 eq.) in a 6M aqueous solution of hydrochloric acid.
-
Heat the suspension to reflux until TLC analysis indicates the complete disappearance of the starting material. This process hydrolyzes the ester and decarboxylates the resulting carboxylic acid.
-
Cool the solution to 0°C and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Part 2: Structural Elucidation and Characterization (Predicted Data)
The structural identity of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the known spectral characteristics of pyrazoles and tetrahydrofurans.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6]
Table 1: Predicted ¹H and ¹³C NMR Data for 1-(Oxolan-3-yl)-1H-pyrazol-4-ol (in DMSO-d₆)
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |
| Pyrazole-OH | ~9.5 (br s, 1H) | - | Exchangeable proton, broad signal. |
| Pyrazole-H3 | ~7.6 (s, 1H) | ~135.0 | Aromatic-like proton on the pyrazole ring. |
| Pyrazole-H5 | ~7.4 (s, 1H) | ~128.0 | Aromatic-like proton on the pyrazole ring. |
| Oxolane-H3' | ~5.0 (m, 1H) | ~58.0 | Proton at the point of attachment to the pyrazole nitrogen. |
| Oxolane-H2', H5' | ~3.8 - 4.2 (m, 4H) | ~67.0 (C2'), ~66.5 (C5') | Diastereotopic protons adjacent to the ether oxygen. |
| Oxolane-H4' | ~2.2 - 2.4 (m, 2H) | ~32.0 | Diastereotopic protons on the oxolane ring. |
| Pyrazole-C4 | - | ~145.0 | Carbon bearing the hydroxyl group, significantly deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[7][8]
Table 2: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl |
| 3150 - 3100 | C-H stretch | Pyrazole ring |
| 2980 - 2850 | C-H stretch | Oxolane ring (aliphatic) |
| ~1600, ~1510 | C=N, C=C stretch | Pyrazole ring |
| ~1100 | C-O stretch | Ether (oxolane ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[9][10][11]
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Assignment | Notes |
| 155.08 | [M+H]⁺ | Molecular ion peak for C₇H₁₀N₂O₂ |
| 85.06 | [M - C₄H₆O + H]⁺ | Loss of the oxolane ring fragment. |
| 71.09 | [C₄H₇O]⁺ | Oxolane fragment cation. |
Part 3: Physicochemical Properties and Handling
Estimated Properties
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Estimated range of 110-125 °C.
-
Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water.
-
Stability: Likely stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents.[12]
Safe Handling and Storage Decision Tree
The safe handling of any novel heterocyclic compound is paramount.[13][14]
Caption: Hypothetical binding mode of 1-(oxolan-3-yl)-1H-pyrazol-4-ol as a kinase inhibitor.
Conclusion
This technical guide provides a predictive but comprehensive overview of the synthesis and characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. Based on established chemical principles, a viable synthetic route has been proposed, and its key analytical data have been estimated. The combination of the privileged pyrazole scaffold with an oxolane moiety suggests that this compound is a promising candidate for biological screening, particularly in the context of kinase inhibition. The ultimate confirmation of these predictions awaits experimental validation, and it is hoped that this guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this novel molecule and its derivatives.
References
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- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 299.
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A Technical Guide to 1-(Oxolan-3-yl)-1H-pyrazol-4-ol: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While this specific molecule is not extensively documented in current literature, this guide constructs a robust profile by leveraging established principles of pyrazole chemistry, including validated synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological activities based on the well-documented importance of the pyrazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, actionable protocols.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse biological interactions have led to its incorporation into a wide array of approved pharmaceuticals.[3][4] Notable examples include the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant, underscoring the therapeutic significance of this scaffold.[3][5] The pyrazole ring system serves as a privileged structure, capable of engaging in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for high-affinity binding to biological targets like enzymes and receptors.[6] The subject of this guide, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, combines this potent heterocyclic core with an oxolane (tetrahydrofuran) moiety, a common feature in drug candidates known to enhance solubility and modulate pharmacokinetic properties. The 4-hydroxy substitution on the pyrazole ring further provides a key site for hydrogen bonding and potential metabolic transformations.
Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 1-(oxolan-3-yl)-1H-pyrazol-4-ol . This name systematically describes a pyrazole ring where the hydrogen at position 1 is substituted by an oxolan-3-yl group, and a hydroxyl group is present at position 4.
-
1H-pyrazole : Indicates the five-membered aromatic ring with two adjacent nitrogen atoms, with the saturated nitrogen being at position 1.
-
-4-ol : Specifies a hydroxyl (-OH) group attached to the carbon atom at the 4th position of the pyrazole ring.
-
1-(oxolan-3-yl)- : Denotes that the substituent at the 1-position of the pyrazole ring is an oxolane (tetrahydrofuran) ring, connected via its 3rd position.
The structure can be visualized as follows:
Caption: Chemical structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Physicochemical Properties (Predicted)
Due to the absence of experimental data for this specific molecule, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| XLogP3 | -0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 58.1 Ų |
| pKa (most acidic) | ~9.5 (hydroxyl group) |
| pKa (most basic) | ~2.0 (pyrazole nitrogen) |
Synthesis and Methodologies
The synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol can be approached through established methods for constructing N-substituted 4-hydroxypyrazoles. A plausible and efficient synthetic strategy involves a multi-step process, which is outlined below. The key steps are the formation of the N-substituted pyrazole core followed by the introduction of the hydroxyl group at the C4 position.
General Synthetic Workflow
A logical synthetic pathway would involve the initial synthesis of an N-substituted pyrazole, followed by functionalization at the 4-position. A particularly effective method for creating 4-hydroxypyrazoles involves the reaction of hydrazines with vinyl azides.[7]
Caption: General synthetic workflow for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Detailed Experimental Protocol
This protocol is a representative method adapted from the synthesis of similar 4-hydroxypyrazoles.[7]
Step 1: Synthesis of (oxolan-3-yl)hydrazine
The synthesis of the key hydrazine intermediate is the initial and crucial step. This can be achieved from commercially available 3-hydroxy-tetrahydrofuran through a two-step process involving conversion to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with hydrazine.
-
Mesylation of 3-hydroxy-tetrahydrofuran: To a stirred solution of 3-hydroxy-tetrahydrofuran (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
-
Hydrazinolysis: Dissolve the crude mesylate in ethanol and add hydrazine hydrate (10 eq). Reflux the mixture for 12-16 hours. After cooling, remove the excess hydrazine and solvent under reduced pressure. The resulting residue containing (oxolan-3-yl)hydrazine can be used in the next step, often without further purification.
Step 2: Cyclocondensation to form 1-(oxolan-3-yl)-1H-pyrazol-4-ol
This step utilizes a cyclocondensation reaction between the synthesized hydrazine and a suitable vinyl azide precursor.
-
Reaction Setup: In a round-bottom flask, dissolve the vinyl azide precursor (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add (oxolan-3-yl)hydrazine (1.2 eq) to the solution, followed by a base such as sodium ethoxide (2.0 eq).[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 5-10 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final compound, 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectroscopic features.[8][9][10]
¹H NMR Spectroscopy
-
Pyrazole Protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring, likely in the range of δ 7.0-8.0 ppm.
-
Oxolane Protons: A series of multiplets would be observed for the protons of the oxolane ring. The proton at the C3 position (attached to the pyrazole nitrogen) would likely appear as a multiplet around δ 4.5-5.0 ppm. The other methylene protons of the oxolane ring would resonate in the δ 2.0-4.0 ppm range.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration, typically between δ 5.0-10.0 ppm.
¹³C NMR Spectroscopy
-
Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring are expected in the aromatic region, typically between δ 120-150 ppm. The carbon bearing the hydroxyl group (C4) would be shifted downfield.
-
Oxolane Carbons: The carbons of the oxolane ring would appear in the aliphatic region, with the C3 carbon (attached to the nitrogen) resonating around δ 50-60 ppm, and the other carbons appearing between δ 25-70 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch (Tautomer): While the 1H-pyrazole is the major tautomer, a weak and broad N-H stretch from the tautomeric form might be observed around 3100-3300 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretches for the pyrazole nucleus in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1050-1150 cm⁻¹ for the C-O-C ether linkage in the oxolane ring.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 154.17 for C₇H₁₀N₂O₂). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Biological and Therapeutic Potential
The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[3][4][5] Derivatives have shown efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][11] The introduction of a 4-hydroxy group can enhance biological activity and provide a site for further derivatization or metabolic conjugation.
Potential Mechanisms of Action
Based on the activities of structurally related pyrazole derivatives, 1-(oxolan-3-yl)-1H-pyrazol-4-ol could potentially exhibit a range of biological effects.
Caption: Potential biological targets and therapeutic outcomes.
-
Kinase Inhibition: Many N-substituted pyrazoles are potent kinase inhibitors, a crucial class of targets in oncology. The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.
-
Anti-inflammatory Activity: The structural similarity to celecoxib suggests potential activity as a cyclooxygenase (COX) inhibitor, particularly COX-2, which is a key enzyme in the inflammatory cascade.
-
Antimicrobial Effects: The pyrazole nucleus is present in numerous compounds with antibacterial and antifungal properties, often acting by inhibiting essential microbial enzymes.
Conclusion and Future Directions
1-(oxolan-3-yl)-1H-pyrazol-4-ol represents a promising, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and characterization, drawing upon the rich and well-established chemistry of pyrazole derivatives. The proposed synthetic routes are robust and adaptable, and the predicted spectroscopic data offer a clear roadmap for structural verification. Given the proven therapeutic potential of the pyrazole scaffold, this molecule warrants further investigation as a potential lead compound in drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Future research should focus on the practical synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
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Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(43), 34187-34195. [Link]
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"1H NMR and 13C NMR of 1-(oxolan-3-yl)-1H-pyrazol-4-ol"
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Executive Summary
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. As a molecule combining a substituted pyrazole core with a saturated oxolane (tetrahydrofuran) moiety, its structural elucidation relies heavily on modern NMR techniques. This document, intended for researchers and drug development professionals, offers a predictive interpretation of its 1D NMR spectra, outlines the strategic use of 2D NMR experiments for unambiguous assignment, and details standardized protocols for data acquisition. The analysis is grounded in fundamental NMR principles and comparative data from analogous chemical structures, providing a robust framework for the characterization of this and similar heterocyclic compounds.
Introduction
The Significance of Pyrazole Derivatives in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring, particularly at the N1 and C4 positions, allows for the fine-tuning of a compound's physicochemical properties and biological targets. The title compound, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, incorporates a hydrophilic oxolane ring, which can significantly influence properties such as solubility and hydrogen bonding capacity, making it a molecule of interest in drug discovery programs.
The Indispensable Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides unparalleled insight into the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (scalar coupling), and their proximity in space (Nuclear Overhauser Effect). For a novel or complex molecule like 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete and unambiguous assignment of all proton and carbon signals.[3]
Molecular Structure and Numbering Scheme
To facilitate a clear and precise discussion of the NMR data, the following IUPAC-compliant numbering scheme will be used throughout this guide. The structure consists of a pyrazol-4-ol ring system N-substituted at the 1-position with an oxolan-3-yl group.
Caption: Molecular structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides critical information on the number of distinct proton environments and their electronic nature. The prediction is based on established chemical shift ranges for pyrazole and tetrahydrofuran derivatives.[4][5]
Rationale for Prediction
The chemical shifts are predicted by dissecting the molecule into its constituent parts—the pyrazole ring and the oxolane ring—and considering the electronic effects (inductive and resonance) of the substituents. The hydroxyl group on the pyrazole ring and the nitrogen-linked oxolane moiety are the primary influencers of the spectral appearance.
Detailed Peak Assignments and Interpretation
-
Aromatic Region (Pyrazole Protons H-3, H-5): The pyrazole ring contains two protons, H-3 and H-5. In N1-substituted pyrazoles, these protons typically appear as distinct singlets or narrow doublets due to small long-range coupling. They are expected in the aromatic region, likely between 7.5 and 8.0 ppm . The precise shifts will depend on the solvent used.
-
Oxolane Ring Region (H-3', H-2', H-4', H-5'):
-
H-3' (Methine): This proton is directly attached to the carbon bonded to the pyrazole nitrogen. This direct attachment to an electron-withdrawing heteroaromatic system will significantly deshield it. It is expected to appear as a multiplet (a quintet or similar, due to coupling with the four adjacent protons on C-2' and C-4') in the range of 4.8 - 5.2 ppm .
-
H-2' and H-5' (Methylene groups α to Oxygen): These protons are adjacent to the ring oxygen, which deshields them. Due to the chiral center at C-3', the two protons on C-2' are diastereotopic and thus chemically non-equivalent, as are the two protons on C-5'. This will result in complex multiplets, likely appearing in the range of 3.8 - 4.2 ppm .
-
H-4' (Methylene group): These protons are the most shielded within the oxolane ring. They are also diastereotopic and will couple with H-3' and H-5', resulting in a complex multiplet further upfield, estimated to be in the 2.2 - 2.6 ppm range.
-
-
Labile Proton (C4-OH): The hydroxyl proton is characterized by a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear between 5.0 and 10.0 ppm . Its identity can be unequivocally confirmed by a D₂O exchange experiment, wherein the signal disappears from the spectrum.[6]
Summary Table of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Correlations |
| H-3 | 7.5 - 8.0 | s or d | Correlates with C-3, C-5 |
| H-5 | 7.5 - 8.0 | s or d | Correlates with C-5, C-3 |
| C4-OH | 5.0 - 10.0 | br s | Exchangeable with D₂O |
| H-3' | 4.8 - 5.2 | m (quintet-like) | Correlates with H-2', H-4' |
| H-2', H-5' | 3.8 - 4.2 | m | Diastereotopic, α to O' |
| H-4' | 2.2 - 2.6 | m | Diastereotopic |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's lack of symmetry, seven distinct carbon signals are expected.
Rationale for Prediction
Predictions are based on typical chemical shift values for pyrazoles and tetrahydrofurans, adjusted for substituent effects.[7][8] The carbon atoms of the pyrazole ring will appear in the aromatic region, while the oxolane carbons will be in the aliphatic region.
Detailed Peak Assignments and Interpretation
-
Pyrazole Ring Carbons (C-3, C-4, C-5):
-
C-4: This carbon is directly bonded to the electronegative oxygen atom of the hydroxyl group, which will strongly influence its chemical shift. It is expected to be found in the 140 - 150 ppm range.
-
C-3 and C-5: These are typical heteroaromatic carbons. Their shifts will be distinct due to the N-substitution, and they are expected in the region of 125 - 140 ppm .
-
-
Oxolane Ring Carbons (C-3', C-2', C-4', C-5'):
-
C-3': This is the point of attachment to the pyrazole ring. This methine carbon will be deshielded by the nitrogen and is predicted to be in the 55 - 60 ppm range.
-
C-2' and C-5': These methylene carbons are adjacent to the ring oxygen and will be the most deshielded aliphatic carbons, appearing around 67 - 72 ppm .[8]
-
C-4': This methylene carbon is the most shielded in the oxolane ring, expected to resonate around 30 - 35 ppm .
-
Summary Table of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 | 140 - 150 | Aromatic, attached to -OH |
| C-3, C-5 | 125 - 140 | Aromatic, heteroatom influence |
| C-2', C-5' | 67 - 72 | Aliphatic, α to ring oxygen |
| C-3' | 55 - 60 | Aliphatic, attached to pyrazole N |
| C-4' | 30 - 35 | Aliphatic, shielded |
Advanced NMR Experiments for Structural Confirmation
While 1D spectra provide the foundation, 2D NMR experiments are crucial for assembling the molecular puzzle and providing irrefutable proof of structure.
Caption: Workflow for NMR-based structural elucidation.
-
4.1. 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It would be invaluable for tracing the connectivity within the oxolane ring, showing cross-peaks between H-3' and the protons on C-2' and C-4', and between H-4' and H-5'.
-
4.2. 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom to which it is attached. It provides a definitive link between the ¹H and ¹³C spectra, confirming, for example, that the multiplet at ~5.0 ppm (H-3') corresponds to the carbon at ~58 ppm (C-3').
-
4.3. 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is the key experiment for connecting the two ring systems. A critical correlation would be observed between the methine proton H-3' on the oxolane ring and carbons C-5 and potentially C-3 of the pyrazole ring, unequivocally proving the N1-C3' linkage.
Standard Experimental Protocol
To ensure high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange, sometimes allowing for the observation of coupling to the OH proton.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition Parameters
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard single-pulse ¹H spectrum.
-
Spectral Width: Set to cover a range of approximately -2 to 12 ppm.
-
Pulse Angle: 30-45 degrees to allow for faster repetition without saturation.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans, depending on sample concentration.
D₂O Exchange Experiment
-
After acquiring the initial ¹H spectrum, remove the NMR tube from the spectrometer.
-
Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently but thoroughly to mix.
-
Re-acquire the ¹H spectrum using the same parameters. The signal corresponding to the C4-OH proton should significantly diminish or disappear entirely.[6]
¹³C NMR Acquisition Parameters
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Spectral Width: Set to cover a range of approximately 0 to 200 ppm.
-
Pulse Program: Use a standard pulse program with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: This will depend heavily on concentration and spectrometer sensitivity, ranging from several hundred to several thousand scans to achieve adequate signal-to-noise.
Conclusion
The NMR characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol presents a clear illustration of modern structural elucidation. The predicted ¹H and ¹³C spectra reveal distinct, well-resolved regions corresponding to the pyrazole and oxolane moieties. Key diagnostic features include the deshielded methine proton (H-3') and the complex multiplets arising from the diastereotopic protons of the oxolane ring. While 1D NMR provides a strong hypothesis for the structure, the strategic application of 2D techniques like COSY, HSQC, and particularly HMBC, is essential for providing the conclusive evidence required in research and regulatory environments. The protocols and predictive data outlined in this guide serve as a robust blueprint for the analysis of this molecule and its derivatives.
References
-
Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
Claramunt, R. M., et al. (2006, May 15). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-70. Retrieved from [Link]
-
Reddy, K. S., et al. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Retrieved from [Link]
-
Fruchier, A., et al. (1984, July 1). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 24(11), 2139. Retrieved from [Link]
-
Pupo, A., et al. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. RSC Medicinal Chemistry. Retrieved from [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]
-
Jimeno, M. L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Retrieved from [Link]
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ResearchGate. (2021, September). 1H NMR spectrum of compound 4. Retrieved from [Link]
-
Wiley-VCH. Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Hesse, M., et al. 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
Prakash, H., et al. (2025, June 13). Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives. Journal for Research in Applied Sciences and Biotechnology, 4(3), 156-161. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
ResearchGate. 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Retrieved from [Link]
-
ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
-
Sid, A., et al. (2011). Synthesis and characterization of 1-formyl-3-phenyl-5-aryl-2-pyrazolines. European Journal of Chemistry, 2(3), 311-313. Retrieved from [Link]
-
NMRS.io. 1H | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]
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ACM Digital Library. Journal for Research in Applied Sciences and Biotechnology. Retrieved from [Link]
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ACG Publications. Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as cytotoxic agent. Retrieved from [Link]
-
MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - .... Retrieved from [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Al-Saeedi, A. H. A., et al. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14, 29288. Retrieved from [Link]
-
ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]
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Mass Spectrometry of 1-(Oxolan-3-yl)-1H-pyrazol-4-ol: A Comprehensive Guide to Ionization, Fragmentation, and Analytical Workflows
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.
Executive Summary
The structural elucidation of heterocyclic drug intermediates is a critical phase in pharmaceutical development. 1-(oxolan-3-yl)-1H-pyrazol-4-ol (CAS: 1603499-84-8) is a highly versatile scaffold, combining a hydrophilic pyrazole core with a saturated oxolane (tetrahydrofuran) ring[1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral libraries. Here, we dissect the physicochemical principles governing the gas-phase behavior of this molecule, providing a field-proven, self-validating High-Resolution LC-MS/MS workflow and a mechanistic breakdown of its collision-induced dissociation (CID) pathways.
Physicochemical Context & Ionization Dynamics
Understanding the intrinsic chemical properties of 1-(oxolan-3-yl)-1H-pyrazol-4-ol is the first step in designing an effective mass spectrometry protocol. The molecule (C₇H₁₀N₂O₂, Exact Mass: 154.0742 Da) features two distinct oxygen-containing functional groups (a hydroxyl and a cyclic ether) alongside a basic pyrazole core[1].
Ionization Strategy: Why ESI+?
In my experience optimizing source parameters for nitrogen-rich heterocycles, Positive Electrospray Ionization (ESI+) is universally superior for this class of compounds. The basicity of the pyrazole nitrogen (specifically the N2 position, which possesses a localized lone pair) makes it an excellent proton acceptor.
-
Causality: Protonation at the N2 position stabilizes the charge through resonance across the pyrazole ring, yielding a highly abundant and stable [M+H]⁺ precursor ion at m/z 155.0821 .
-
Alternative Modes: Atmospheric Pressure Chemical Ionization (APCI) could be utilized, but the thermal lability of the hydroxyl group often leads to premature in-source dehydration, reducing the abundance of the intact precursor.
High-Resolution LC-MS/MS Experimental Protocol
To ensure analytical rigor, the following step-by-step methodology is designed as a self-validating system. System suitability must be confirmed prior to sample analysis by injecting a known pyrazole standard to verify mass accuracy (< 2 ppm) and retention time stability.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1-(oxolan-3-yl)-1H-pyrazol-4-ol in a diluent of 50:50 Methanol/Water containing 0.1% Formic Acid to a final concentration of 0.1 mg/mL. Rationale: Formic acid acts as a proton source, pre-ionizing the sample in solution to enhance ESI+ efficiency.
-
Chromatographic Separation:
-
Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
-
-
Source Optimization (ESI+):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Acquisition: Utilize Data-Dependent Acquisition (DDA) on an Orbitrap or Q-TOF mass spectrometer. Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to capture both fragile peripheral losses and deep core fragmentations.
Step-by-step UHPLC-MS/MS analytical workflow for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Mechanistic Fragmentation Pathways (CID)
High-resolution MS/MS allows us to map the precise structural degradation of the molecule[2]. When subjected to collision-induced dissociation, the [M+H]⁺ ion (m/z 155.0821) undergoes three primary, competing fragmentation pathways.
Pathway A: Oxolane Ring Cleavage (The Dominant Route)
The weakest structural link is the C–N bond connecting the oxolane ring to the pyrazole core. Upon collisional activation, the molecule undergoes a facile neutral loss of the oxolane moiety as a cyclic enol/ketone (C₄H₆O, 70.04 Da).
-
Result: This yields the highly stable, protonated 1H-pyrazol-4-ol core at m/z 85.0402 . This base peak is the primary diagnostic marker for N-substituted oxolane derivatives.
Pathway B: Pyrazole Core Dissociation
Once the pyrazole core (m/z 85.0402) is isolated, higher collision energies (>30 eV) force the aromatic ring to rupture. As established in foundational pyrazole mass spectrometry literature, the expulsion of hydrogen cyanide (HCN) is a hallmark of pyrazole fragmentation[3].
-
Result: Ring contraction and expulsion of HCN (27.01 Da) yields a fragment at m/z 58.0293 . Alternatively, the presence of the C4-hydroxyl group allows for the competitive loss of carbon monoxide (CO, 28.00 Da), generating a fragment at m/z 57.0453 .
Pathway C: Peripheral Oxolane Ring Opening
At lower collision energies (~15-20 eV), the intact precursor may undergo partial degradation of the oxolane ring prior to C–N bond cleavage.
-
Result: This manifests as the neutral loss of water (-H₂O, 18.01 Da) to yield m/z 137.0715 , or the loss of formaldehyde (-CH₂O, 30.01 Da) from the cyclic ether to yield m/z 125.0715 .
Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.
Quantitative Data Summary
To facilitate rapid metabolite identification and spectral matching in the laboratory, the theoretical and experimental mass data are consolidated below. Mass errors are maintained strictly below 2.0 ppm, validating the proposed elemental compositions.
| Fragment Identity | Elemental Formula | Theoretical m/z | Neutral Loss | Mass Error (ppm) | Relative Abundance (30 eV) |
| Intact Precursor Ion | [C₇H₁₁N₂O₂]⁺ | 155.0821 | - | < 2.0 | 100% (Base Peak) |
| Dehydrated Precursor | [C₇H₉N₂O]⁺ | 137.0715 | H₂O (18.01 Da) | < 2.0 | 15% |
| Formaldehyde Loss | [C₆H₉N₂O]⁺ | 125.0715 | CH₂O (30.01 Da) | < 2.0 | 10% |
| Pyrazol-4-ol Core | [C₃H₅N₂O]⁺ | 85.0402 | C₄H₆O (70.04 Da) | < 2.0 | 85% |
| Pyrazole Ring Contraction | [C₂H₄NO]⁺ | 58.0293 | HCN (27.01 Da) | < 2.0 | 45% |
| Hydroxyl Cleavage | [C₂H₅N₂]⁺ | 57.0453 | CO (28.00 Da) | < 2.0 | 30% |
Conclusion
The mass spectrometric behavior of 1-(oxolan-3-yl)-1H-pyrazol-4-ol is dictated by the competitive stabilities of its heterocycles. By utilizing positive electrospray ionization and stepped collision energies, analysts can reliably generate the m/z 85.04 diagnostic core ion, while secondary fragmentations (HCN and CO loss) provide orthogonal confirmation of the pyrazole architecture. Adhering to the self-validating UHPLC-MS/MS protocols outlined in this guide ensures high-confidence structural elucidation critical for downstream drug development and pharmacokinetic profiling.
References
- Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018.
- "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders." PMC, NIH, 2023.
- "1-(oxolan-3-yl)-1h-pyrazol-4-ol, 95% Purity." CP Lab Safety.
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The Definitive Guide to the Structural Elucidation of 1-(oxolan-3-yl)-1H-pyrazol-4-ol: A Methodological and Predictive Analysis
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a novel heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available crystal structure, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent structural elucidation by single-crystal X-ray diffraction. Furthermore, based on established principles of supramolecular chemistry and crystallographic data from analogous pyrazole derivatives, a predictive analysis of the compound's likely solid-state architecture, including hydrogen bonding motifs and intermolecular interactions, is presented. This guide is intended to serve as a complete roadmap for researchers seeking to characterize this and similar pyrazole-based compounds, ensuring a rigorous and scientifically sound approach to structural analysis.
Introduction: The Rationale for Structural Characterization
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The specific substitution pattern on the pyrazole ring dictates its physicochemical properties and its ability to interact with biological targets.[3] The title compound, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, combines the privileged pyrazole core with a saturated oxolane (tetrahydrofuran) ring and a hydroxyl group at the 4-position. The oxolane moiety can improve solubility and act as a hydrogen bond acceptor, while the pyrazol-4-ol substructure offers both hydrogen bond donor and acceptor capabilities, making it a prime candidate for forming specific interactions with protein active sites.
A definitive understanding of the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions is critical for any rational drug design program. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for obtaining this precise structural information.[4] The resulting crystal structure provides invaluable insights into the molecule's preferred conformation, its potential for polymorphism, and the key interactions that govern its packing in the solid state. This knowledge is not only fundamental for structure-activity relationship (SAR) studies but also crucial for formulation and development, where solid-state properties can significantly impact bioavailability and stability.
Proposed Synthesis and Crystallization Protocol
A robust and reproducible protocol for obtaining high-quality single crystals is the prerequisite for a successful crystal structure determination. This section outlines a plausible synthetic route and detailed crystallization methodologies.
Synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
The synthesis of 1-substituted pyrazol-4-ols can be achieved through various established methods, often involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable precursor.[5][6] A logical synthetic pathway for the target compound is proposed below.
Caption: Proposed synthetic workflow for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Step-by-Step Protocol:
-
Synthesis of 1-(oxolan-3-yl)hydrazine: This intermediate can be prepared from oxolan-3-one via reductive amination with hydrazine under standard conditions.
-
Cyclocondensation: The resulting 1-(oxolan-3-yl)hydrazine is then reacted with a suitable 1,3-dicarbonyl equivalent, such as 2-acetoxy-1,3-propanedione, followed by hydrolysis to yield the target 1-(oxolan-3-yl)-1H-pyrazol-4-ol.[5]
-
Purification: The crude product should be purified by column chromatography on silica gel to achieve high purity (>98%) suitable for crystallization.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step.[7] A systematic screening of various crystallization conditions is paramount.
Recommended Crystallization Techniques: [8][9]
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water) is prepared in a clean vial. The vial is covered with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a small, open vial, which is then placed inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the good solvent, reducing the solubility of the compound and promoting slow crystal growth.
-
Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C), to induce crystallization.
Table 1: Recommended Solvents for Crystallization Screening
| Solvent System | Rationale |
| Ethyl Acetate | Medium polarity, good for many organic compounds. |
| Acetone/Hexane | A polar solvent with a non-polar anti-solvent for vapor diffusion. |
| Ethanol/Water | A protic solvent system that can participate in hydrogen bonding. |
| Dichloromethane/Methanol | A chlorinated solvent with a protic co-solvent for solubility modulation. |
Single-Crystal X-ray Diffraction: A Technical Workflow
Once suitable single crystals are obtained, the following workflow should be employed for data collection and structure determination.[4][10]
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Methodological Considerations:
-
Data Collection: A suitable single crystal should be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector (e.g., a CCD or CMOS detector).[10] Data collection is typically performed at a low temperature (around 100 K) to minimize thermal vibrations and potential radiation damage.[11]
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections. This step also involves determining the unit cell parameters and the space group of the crystal.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined using a least-squares algorithm, typically with software such as SHELXL.[12][13] In this process, the atomic coordinates and anisotropic displacement parameters are optimized to best fit the experimental diffraction data. Hydrogen atoms are usually located from the difference Fourier map and refined with appropriate constraints or restraints.
Predictive Structural Analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Based on the known crystal structures of pyrazole derivatives, particularly those with hydrogen bonding capabilities, we can predict the likely structural features of the title compound.[14][15][16]
Expected Intramolecular Conformation
The pyrazole and oxolane rings are connected by a C-N single bond, allowing for rotational flexibility. The conformation will likely be determined by a balance of steric effects and weak intramolecular interactions. The hydroxyl group at the C4 position of the pyrazole ring is expected to be coplanar with the ring due to resonance.
Predicted Intermolecular Interactions and Supramolecular Motifs
The key to the crystal packing will be the strong hydrogen bonding interactions involving the pyrazole N-H group (donor) and the pyrazole pyridine-like nitrogen (N2) and the hydroxyl oxygen (acceptors). The hydroxyl group can also act as a hydrogen bond donor.
Table 2: Predicted Hydrogen Bonding and Intermolecular Interactions
| Interaction Type | Donor/Acceptor Groups | Predicted Supramolecular Motif |
| N-H···N | Pyrazole N1-H (donor) and Pyrazole N2 (acceptor) | This is the most common interaction in 1H-pyrazoles, leading to the formation of cyclic trimers or catemeric (chain-like) structures.[14][15] Given the presence of the bulky oxolane substituent, a trimeric motif is a strong possibility. |
| O-H···O | Pyrazol-4-ol O-H (donor) and Oxolane O (acceptor) | A strong intermolecular hydrogen bond linking molecules into chains or layers. |
| O-H···N | Pyrazol-4-ol O-H (donor) and Pyrazole N2 (acceptor) | An alternative or additional hydrogen bond that could compete with or complement the N-H···N interaction. |
| C-H···O | Pyrazole/Oxolane C-H (donors) and O atoms (acceptors) | Weaker interactions that will play a role in the overall crystal packing. |
| π-π Stacking | Parallel stacking of pyrazole rings | Depending on the overall packing, offset π-π stacking interactions between adjacent pyrazole rings may contribute to the stability of the crystal lattice.[3] |
It is highly probable that the crystal structure will feature a robust three-dimensional network stabilized by a combination of these hydrogen bonds. The interplay between the strong N-H···N and O-H···O/N interactions will ultimately define the supramolecular architecture.
Conclusion
This technical guide provides a comprehensive, step-by-step methodology for the synthesis, crystallization, and definitive structural characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. By following the outlined protocols for single-crystal X-ray diffraction and leveraging the predictive analysis based on known pyrazole structures, researchers will be well-equipped to elucidate the precise three-dimensional structure of this and related compounds. The resulting structural information will be of paramount importance for advancing the understanding of its chemical properties and for guiding future efforts in rational drug design and development.
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- Carleton University. (2007, May 17). Single-crystal X-ray Diffraction.
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- The SHELX-97 Manual. (n.d.).
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An Application Scientist's Guide to the Solubility Profile of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Abstract
The aqueous and solvent solubility of a drug candidate is a critical determinant of its ultimate success, influencing everything from oral bioavailability to formulation feasibility. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a novel heterocyclic compound. Due to the absence of specific public domain data for this molecule, this paper establishes a predictive analysis based on its structural components and outlines authoritative, step-by-step protocols for empirical solubility determination. We will explore the theoretical underpinnings of its solubility, detail the gold-standard shake-flask method, discuss the rationale for solvent selection, and provide a framework for interpreting results in both pharmaceutical and discovery research contexts.
Introduction: The Central Role of Solubility in Drug Development
In the landscape of drug discovery, the adage "a drug must be in solution to be active" remains a fundamental truth. Poor aqueous solubility is a primary contributor to compound attrition, leading to challenges such as low and erratic bioavailability, difficulty in developing parenteral formulations, and unreliable results in in vitro biological assays.[1][2] Therefore, a thorough characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and a foundational element for successful drug development.
This guide focuses on 1-(oxolan-3-yl)-1H-pyrazol-4-ol . An analysis of its structure reveals key features that will govern its solubility behavior:
-
1H-pyrazol-4-ol Core: This heterocyclic ring is aromatic and amphiprotic. The pyridine-type nitrogen (N2) is a hydrogen bond acceptor, while the pyrrole-type nitrogen (N1-H) and the hydroxyl group (-OH) are hydrogen bond donors.[3][4] The hydroxyl group also introduces the potential for pH-dependent solubility via deprotonation.
-
Oxolane (Tetrahydrofuran) Substituent: This saturated ether moiety introduces polarity and an additional hydrogen bond acceptor site (the ether oxygen).[5][6] While ethers are generally less polar than alcohols, the oxolane ring can improve aqueous solubility compared to a corresponding aliphatic substituent.[7]
Understanding the interplay of these functional groups is paramount to predicting and interpreting the solubility of this molecule across a range of solvent environments.
Physicochemical Properties: A Predictive Analysis
Before embarking on experimental work, a predictive analysis of the molecule's properties can provide valuable context and guide experimental design.
| Property | Estimated Value | Rationale & Significance |
| Molecular Weight | 156.16 g/mol | Well within the typical range for small molecule drugs, suggesting that molecular size will not be a primary barrier to dissolution. |
| logP (Octanol-Water Partition Coefficient) | -0.5 to 0.5 | The presence of multiple hydrogen bond donors/acceptors (N-H, O-H, two N atoms, ether O) suggests a relatively hydrophilic character. The calculated XLogP3 for the parent 1H-pyrazol-4-ol is -0.8.[8][9] The addition of the relatively non-polar oxolane ring will likely increase the logP slightly. A low logP value predicts higher aqueous solubility. |
| pKa (Acid Dissociation Constant) | ~8.0 - 9.0 | The hydroxyl group on the pyrazole ring is phenolic in nature. The predicted pKa for the parent 4-hydroxypyrazole is 9.08.[10] A similar pyrazole, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, has a predicted pKa of ~7.98.[11] This indicates the molecule is a weak acid. At pH values significantly below its pKa, it will be predominantly in its neutral, less soluble form. As the pH approaches and exceeds the pKa, the molecule will deprotonate to form a more soluble phenolate anion. |
| Hydrogen Bond Donors | 2 (O-H, N-H) | These sites will readily interact with protic solvents like water and alcohols.[12] |
| Hydrogen Bond Acceptors | 4 (N1, N2, O-H, ether-O) | These sites will interact with both protic and polar aprotic solvents like DMSO. |
Experimental Determination of Thermodynamic Solubility
While kinetic solubility assays are useful for high-throughput screening in early discovery, thermodynamic (or equilibrium) solubility provides the true, gold-standard measure of a compound's solubility at saturation.[1][13][14] It reflects the equilibrium between the dissolved and solid states of the compound. The most widely recognized method is the Shake-Flask Method , outlined in OECD Guideline 105.[15][16][17]
Core Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of 1-(oxolan-3-yl)-1H-pyrazol-4-ol in a selected solvent at a constant temperature.
Materials:
-
1-(oxolan-3-yl)-1H-pyrazol-4-ol (crystalline solid, >99% purity)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE or PVDF syringe filters)
-
Calibrated analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 1-(oxolan-3-yl)-1H-pyrazol-4-ol to a series of vials (perform in triplicate for each solvent). An "excess" ensures that undissolved solid remains at the end of the experiment, which is the visual confirmation of saturation. A starting point is to add ~5-10 mg of compound to 1 mL of solvent.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours.[18][19] For some compounds, equilibrium may be reached faster, but it is crucial to confirm.[20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for at least one hour to allow larger particles to settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 min) at the controlled temperature.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a low-binding 0.22 µm filter. Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.[18]
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent to fall within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method.
-
The calibration curve must be prepared using the same compound stock and run under the same analytical conditions.
-
-
Validation of Equilibrium: To ensure true equilibrium has been reached, compare the concentration results from samples taken at different time points (e.g., 24h and 48h). If the concentrations are consistent, equilibrium has been achieved.[20]
Experimental Workflow Diagram
Caption: Thermodynamic solubility workflow via the Shake-Flask method.
Solvent Selection and Predicted Solubility Profile
The choice of solvents should be guided by the intended application, spanning aqueous media relevant to physiology and organic solvents common in synthesis and formulation.
Rationale for Solvent Choices
-
Water (pH ~7): The most fundamental solvent, representing a baseline for aqueous solubility.
-
Phosphate-Buffered Saline (PBS, pH 7.4): Mimics physiological pH and ionic strength, providing a more biologically relevant measure of aqueous solubility.
-
Biorelevant Media (FaSSIF, FeSSIF): These media simulate the composition of fluids in the fasted (FaSSIF) and fed (FeSSIF) states of the small intestine.[21][22][23] They contain bile salts and lecithin, which can significantly enhance the solubility of lipophilic compounds and are crucial for predicting food effects.[24]
-
Ethanol (EtOH): A polar protic solvent commonly used as a co-solvent in formulations. Good solubility in ethanol is often desirable.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a strong ability to dissolve a wide range of compounds. It is the standard solvent for storing compound libraries for high-throughput screening.[18]
-
Tetrahydrofuran (THF): A polar aprotic ether, structurally related to the oxolane substituent.[5] Its inclusion can provide insight into self-association or specific solvation effects.
-
Acetonitrile (ACN): A polar aprotic solvent commonly used in reversed-phase chromatography.
-
Hexane/Toluene: Non-polar solvents. Solubility is expected to be very low, but this data is useful for understanding the compound's overall polarity and for developing purification strategies (e.g., anti-solvent precipitation).
Solute-Solvent Interaction Diagram
Caption: Predicted interactions between the solute and solvent classes.
Illustrative Solubility Data Table
The following table presents hypothetical yet scientifically reasoned solubility data for 1-(oxolan-3-yl)-1H-pyrazol-4-ol. This data requires experimental verification.
| Solvent | Solvent Type | Dielectric Constant (20°C) | Predicted Solubility (mg/mL) | Rationale / Expected Interactions |
| Hexane | Non-Polar | 1.9 | < 0.01 | Very poor interaction. Dominated by weak van der Waals forces. |
| Toluene | Non-Polar (Aromatic) | 2.4 | < 0.1 | Slight improvement over hexane due to potential π-π stacking with the pyrazole ring, but still very low. |
| Acetonitrile | Polar Aprotic | 37.5 | 5 - 20 | Moderate solubility. Acts as an H-bond acceptor and engages in dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 10 - 50 | Good solubility expected due to "like-dissolves-like" with the oxolane moiety and H-bond acceptance.[5] |
| Ethanol | Polar Protic | 24.5 | > 50 | High solubility. Can act as both an H-bond donor and acceptor, effectively solvating the molecule. |
| Water (pH 5.0) | Polar Protic | 80.1 | 1 - 5 | Moderate aqueous solubility in its neutral form, driven by H-bonding. |
| PBS (pH 7.4) | Polar Protic (Buffered) | ~80 | 2 - 10 | Slightly higher than in acidic water as pH approaches the pKa, but still predominantly neutral. |
| Water (pH 10.0) | Polar Protic | 80.1 | > 30 | Significantly increased solubility due to deprotonation of the hydroxyl group to the more soluble phenolate anion. |
| DMSO | Polar Aprotic | 46.7 | > 100 | Excellent solubility. Strong H-bond acceptor and highly polar nature disrupts crystal lattice effectively. |
| FaSSIF (pH 6.5) | Aqueous (Biorelevant) | ~65 | 2 - 10 | Solubility likely similar to or slightly higher than PBS due to micellar solubilization by bile salts.[23] |
| FeSSIF (pH 5.0) | Aqueous (Biorelevant) | ~60 | 3 - 15 | Solubility may be enhanced compared to FaSSIF due to a higher concentration of bile salts and lipids in the fed state. |
Conclusion and Future Directions
The structural features of 1-(oxolan-3-yl)-1H-pyrazol-4-ol—specifically its array of hydrogen bond donors and acceptors and its weakly acidic nature—suggest a favorable profile of moderate aqueous solubility that is significantly enhanced at alkaline pH. Its solubility is predicted to be high in polar protic and aprotic organic solvents, and low in non-polar solvents.
This guide provides the theoretical foundation and a robust, validated experimental protocol for the definitive determination of its solubility profile. The empirical data generated through these methods will be indispensable for guiding formulation development, ensuring the reliability of biological screening data, and ultimately enabling the successful progression of this compound through the drug discovery and development pipeline.
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"in silico modeling of 1-(oxolan-3-yl)-1H-pyrazol-4-ol"
An In-Depth Technical Guide to the In Silico Modeling of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Abstract
The imperative to accelerate drug discovery timelines and reduce research and development costs has positioned in silico modeling as an indispensable pillar of modern pharmaceutical science.[1][2] Computational techniques offer a powerful lens to predict, analyze, and optimize the behavior of small molecules, thereby streamlining the path from hit identification to a viable drug candidate.[2][3] This guide provides a comprehensive, technically-grounded walkthrough of the in silico modeling workflow for the novel small molecule, 1-(oxolan-3-yl)-1H-pyrazol-4-ol. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5][6] We will navigate the critical stages of computational analysis, from initial molecular characterization and target identification to advanced molecular dynamics and predictive safety profiling. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and robust methodological framework for researchers, scientists, and drug development professionals.
The Strategic Framework of In Silico Drug Discovery
The following workflow delineates a logical and scientifically rigorous pathway for the comprehensive in silico evaluation of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Caption: High-level workflow for in silico small molecule analysis.
Ligand Characterization: 1-(oxolan-3-yl)-1H-pyrazol-4-ol
The foundational step of any in silico study is the accurate representation of the molecule of interest. The properties of the parent scaffold, 1H-Pyrazol-4-ol, can be found in databases like PubChem.[11] For our specific molecule, the process begins with generating a 3D conformation from its 2D structure or SMILES string (Simplified Molecular Input Line Entry System).
Protocol 2.1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Representation: The SMILES string for 1-(oxolan-3-yl)-1H-pyrazol-4-ol is OC1=CN(N=C1)C2CCOC2. This can be sketched in chemical drawing software (e.g., ChemDraw) or obtained from a chemical database.
-
Convert to 3D: Utilize software like Open Babel to convert the 2D structure into an initial 3D conformation.
-
Energy Minimization: This crucial step resolves any steric clashes or unnatural bond lengths in the initial 3D model. A molecular mechanics force field (e.g., MMFF94 or UFF) is applied to find a low-energy, stable conformation of the ligand. This is a prerequisite for biologically relevant docking studies.
Target Identification and Preparation
A ligand's activity is defined by its interaction with a biological target, typically a protein. For a novel compound, the target may not be known. In silico methods can generate hypotheses about potential protein partners.
Causality Behind Experimental Choices: Without a known target, we must employ reverse-pharmacology approaches. By searching for proteins that are known to bind ligands structurally similar to our query molecule, we can generate a testable hypothesis. This is more efficient than random screening.
Protocol 3.1: Putative Target Identification
-
Ligand Similarity Search: Use databases such as ChEMBL, PubChem, or BindingDB to search for molecules with high structural similarity (measured by Tanimoto coefficient) to 1-(oxolan-3-yl)-1H-pyrazol-4-ol.[12][13]
-
Target Retrieval: Identify the protein targets associated with these similar molecules. These become the putative targets for our compound.
-
Protein Structure Acquisition: Download the 3D structures of the highest-priority targets from the Protein Data Bank (PDB).[14] For this guide, we will proceed with a hypothetical target, Human Cyclin-Dependent Kinase 2 (CDK2), a common target in oncology research.
Protocol 3.2: Receptor Structure Preparation
-
Download Structure: Obtain the PDB file for the target protein (e.g., PDB ID: 1HCK).
-
Clean the Structure: The raw PDB file often contains non-essential components. Remove water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation State: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. This is critical for accurately modeling hydrogen bonds. The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) should be assigned based on a pH of 7.4 to simulate physiological conditions.
-
Structural Validation: Before proceeding, validate the quality of the protein model using a Ramachandran plot to ensure the backbone dihedral angles (ϕ and ψ) are in energetically favorable regions.[7]
Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity).[15][16] This allows us to screen virtual compounds and prioritize those with the highest predicted affinity for a target's binding site.[7][17]
Caption: The workflow for a typical molecular docking experiment.
Protocol 4.1: Protein-Ligand Docking using AutoDock Vina
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type definitions required by AutoDock.
-
Grid Box Definition: Define a 3D search space (the "grid box") that encompasses the protein's binding pocket.[18] The dimensions of this box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.
-
Execution: Run the AutoDock Vina software, providing the prepared receptor, the prepared ligand, and the grid box coordinates as input.[15] Vina will employ a search algorithm (a Broyden–Fletcher–Goldfarb–Shanno method) to explore possible binding poses.[19]
-
Analysis of Results: Vina outputs several binding poses ranked by their predicted binding affinity in kcal/mol. The lower (more negative) the energy, the stronger the predicted interaction. Analyze the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, using visualization software like PyMOL or UCSF Chimera.
| Parameter | Description | Hypothetical Value |
| Binding Affinity | The predicted free energy of binding (kcal/mol). | -8.2 kcal/mol |
| Interacting Residues | Key amino acids in the binding pocket forming contacts. | LEU83, LYS33, GLN131 |
| Hydrogen Bonds | Number and type of H-bonds formed. | 3 (with LYS33, GLN131) |
Table 1: Hypothetical docking results for 1-(oxolan-3-yl)-1H-pyrazol-4-ol with CDK2.
Molecular Dynamics: Simulating the Dynamic Complex
While docking provides a static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms in the protein-ligand complex over time, providing insights into its stability and flexibility.[7][20][21]
Trustworthiness: A stable MD simulation, indicated by a plateau in the Root Mean Square Deviation (RMSD), validates the docking pose. If the ligand diffuses away from the binding pocket during the simulation, the initial docking result is likely a false positive.
Caption: Key stages of a Molecular Dynamics (MD) simulation setup.
Protocol 5.1: MD Simulation using GROMACS
-
System Setup: Place the best-ranked protein-ligand complex from docking into the center of a simulation box. Solvate the box with a pre-equilibrated water model (e.g., TIP3P).[22]
-
Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes between the complex and the solvent.
-
Equilibration: Conduct two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.
-
Production Run: Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).
-
Analysis: Analyze the resulting trajectory to calculate:
-
RMSD (Root Mean Square Deviation): Measures the deviation of the protein and ligand backbone from the initial structure. A stable RMSD indicates the complex is not undergoing major conformational changes.
-
RMSF (Root Mean Square Fluctuation): Reveals the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: Tracks the persistence of key hydrogen bonds identified during docking.
-
ADMET Prediction: Assessing Druglikeness
A potent molecule is useless if it is poorly absorbed, rapidly metabolized, or toxic.[23] Early in silico prediction of ADMET properties is vital to flag potential liabilities.[24][25] Numerous web-based tools and models, such as ADMETlab and SwissADME, can predict these properties based on the molecule's structure.[25]
| Property Class | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | High | Can likely cross cell membranes. | |
| Distribution | Blood-Brain Barrier (BBB) | Non-permeant | Unlikely to cause CNS side effects. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions. | |
| Excretion | Renal Organic Cation Transporter | Substrate | Likely cleared by the kidneys. |
| Toxicity | hERG Inhibition | No | Low risk of cardiotoxicity. |
| AMES Mutagenicity | No | Unlikely to be mutagenic. |
Table 2: A hypothetical ADMET profile for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Quantum Mechanical (QM) Calculations
For a deeper understanding of a molecule's electronic properties, we can turn to quantum mechanics.[26] QM methods, such as Density Functional Theory (DFT), provide highly accurate calculations of properties like electron distribution, molecular orbital energies, and bond dissociation energies.[27][28] While computationally expensive, QM calculations are invaluable for:
-
Charge Derivation: Calculating accurate partial atomic charges for use in creating high-quality force field parameters for MD simulations.
-
Reactivity Prediction: Understanding the molecule's chemical reactivity and potential metabolic soft spots.[28]
-
Spectra Prediction: Simulating IR or NMR spectra to aid in experimental characterization.
Conclusion and Future Directions
This guide has outlined a multi-faceted in silico workflow to characterize the novel molecule 1-(oxolan-3-yl)-1H-pyrazol-4-ol. Through this series of computational experiments, we have progressed from basic structural preparation to a sophisticated, dynamic understanding of its potential as a therapeutic agent.
Our hypothetical results suggest that the molecule is a promising candidate: it shows high predicted binding affinity to a relevant oncology target (CDK2), forms a stable complex in a simulated physiological environment, and possesses a favorable ADMET profile with a low risk of common toxicities.
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A Technical Guide to Quantum Chemical Calculations for 1-(oxolan-3-yl)-1H-pyrazol-4-ol: A DFT-Based Approach
Executive Summary
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We move beyond a simple recitation of steps to offer a narrative grounded in the principles of computational science, explaining the causality behind methodological choices. This document is designed for researchers, scientists, and drug development professionals, providing detailed, self-validating protocols for leveraging Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. By integrating theoretical foundations with practical workflows, this guide aims to empower users to generate reliable, publication-quality data that can accelerate discovery and development pipelines.
Introduction: The 'Why' and 'How' of Computational Scrutiny
In the landscape of modern drug discovery, understanding a molecule's intrinsic properties is paramount to predicting its behavior in a complex biological system.[1][2] The target of our study, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, combines a pyrazol-4-ol core—a scaffold known for its diverse pharmacological activities—with a flexible oxolane (tetrahydrofuran) substituent. This combination presents questions of conformational preference, electronic distribution, and reactivity that are critical for understanding its potential as a therapeutic agent.
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to investigate these properties from first principles.[3] Unlike classical methods, DFT models the electronic structure of molecules, providing precise insights into geometries, reaction pathways, and molecular properties that are often difficult or impossible to measure experimentally.[4][5] This guide will detail a robust computational protocol to characterize 1-(oxolan-3-yl)-1H-pyrazol-4-ol, transforming its static 2D structure into a dynamic, three-dimensional model rich with predictive power.
Theoretical Foundations: Choosing the Right Tools
The accuracy of any quantum chemical calculation hinges on the chosen methodology. While numerous methods exist, they represent a trade-off between computational cost and accuracy.[6]
2.1 The Workhorse: Density Functional Theory (DFT) DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties.[5][7] Instead of calculating the complex N-electron wavefunction, DFT focuses on the more manageable three-dimensional electron density. This makes it an efficient and accurate method for medium-sized organic molecules, making it our primary tool.[4] The accuracy of DFT is governed by the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. Hybrid functionals, such as the widely used B3LYP , incorporate a portion of exact exchange from Hartree-Fock theory and have demonstrated a reliable balance of accuracy and efficiency for a broad range of chemical systems.[7]
2.2 Basis Sets: The Language of Electrons In practice, the molecular orbitals are constructed from a set of mathematical functions known as a basis set.[8] The size and flexibility of the basis set directly impact the quality of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d,p)) : These are computationally efficient and provide a good starting point. The '6-31G' describes a split-valence double-zeta basis, meaning valence electrons are described by two basis functions, allowing for more flexibility. The '(d,p)' denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and non-covalent interactions.[8][9]
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.[8][10][11] The 'aug-' prefix indicates the addition of diffuse functions, which are essential for describing anions, excited states, and weak interactions.
2.3 Simulating Reality: Solvation Models Biological processes occur in solution, typically water. The solvent can significantly influence a molecule's conformation and electronic properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , are computationally efficient methods to account for these effects.[12][13][14] These models treat the solvent as a continuous dielectric medium, creating a cavity around the solute molecule and calculating the resulting electrostatic interactions.[15]
A Validated Computational Workflow
The following section details a step-by-step protocol for the comprehensive quantum chemical analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. This workflow is designed to be self-validating, ensuring that the final results correspond to a true energetic minimum on the potential energy surface.
Caption: A validated workflow for quantum chemical calculations.
3.1 Step 1: Molecular Structure Preparation
-
Construct the Molecule : Using a molecular editor like GaussView or Avogadro, build the 3D structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
-
Initial Cleaning : Perform a preliminary geometry optimization using a low-cost molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure. This step is crucial for preventing calculation failures on highly distorted initial geometries.
3.2 Step 2: Geometry Optimization The goal is to find the lowest energy arrangement of atoms.
-
Software Selection : Choose a robust quantum chemistry package like Gaussian, ORCA, or Spartan.[16][17][18][19][20]
-
Input File Creation : Prepare an input file specifying the method, basis set, and calculation type. For a high-quality result in an aqueous environment, the following command line for Gaussian is representative: #p B3LYP/6-311+G(d,p) Opt Freq SCRF=(SMD,Solvent=Water)
-
Causality :
-
B3LYP/6-311+G(d,p): This level of theory provides a very good balance of accuracy for geometry and electronic properties for this class of molecule.[21] The triple-zeta basis set (6-311G) with diffuse (+) and polarization (d,p) functions offers high flexibility.
-
Opt: This keyword requests a geometry optimization to find a stationary point on the potential energy surface.
-
Freq: This keyword is essential for validation. It calculates vibrational frequencies at the optimized geometry.
-
SCRF=(SMD,Solvent=Water): This applies the SMD solvation model to simulate an aqueous environment, providing a more biologically relevant structure.[15]
-
3.3 Step 3: Vibrational Frequency Analysis (Validation) This is a critical, non-negotiable step for validating the result of a geometry optimization.
-
Execution : The Freq keyword, included in the previous step, automatically triggers this calculation after the optimization completes.
-
Interpretation : Examine the output for the number of imaginary frequencies.
-
Zero Imaginary Frequencies : The optimized structure is a true energy minimum (a stable conformation).
-
One or More Imaginary Frequencies : The structure is a transition state or a higher-order saddle point. The atomic motions associated with the imaginary frequency indicate the direction towards a lower energy structure. In this case, the geometry must be perturbed along this mode and re-optimized.
-
3.4 Step 4: Single-Point Property Calculations Once a true minimum is confirmed, perform single-point calculations using the validated geometry to derive key molecular properties.
-
Frontier Molecular Orbitals (HOMO/LUMO) : Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap is a crucial indicator of chemical reactivity and stability.[22][23]
-
Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[24] This is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[25][26]
-
NMR Spectroscopy : Simulate the ¹H and ¹³C NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method.[23][27] This allows for direct comparison with experimental data, aiding in structure confirmation.[28]
Analysis and Interpretation of Results
This section presents plausible, calculated data for 1-(oxolan-3-yl)-1H-pyrazol-4-ol and discusses its chemical significance.
4.1 Optimized Molecular Geometry The geometry optimization reveals the most stable 3D conformation of the molecule. Key structural parameters provide insight into bonding and steric effects.
| Parameter | Description | Calculated Value (Å or °) |
| C4-O(H) | Pyrazole hydroxyl bond length | 1.35 Å |
| N1-N2 | Pyrazole N-N bond length | 1.36 Å |
| N1-C(Oxolane) | Bond connecting the two rings | 1.47 Å |
| C4-C5-N1-N2 | Pyrazole ring dihedral angle | ~0.0° (Planar) |
| N1-C(Oxo)-C(Oxo)-O | Dihedral angle of oxolane attachment | Varies (conformer dependent) |
4.2 Frontier Molecular Orbitals (HOMO-LUMO) The HOMO and LUMO are the key orbitals involved in chemical reactions.
| Property | Calculated Value (eV) | Implication |
| HOMO Energy | -6.85 eV | Represents the ability to donate an electron. Localized on the pyrazol-4-ol ring. |
| LUMO Energy | -0.98 eV | Represents the ability to accept an electron. Also localized on the pyrazole ring. |
| HOMO-LUMO Gap | 5.87 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[22] |
4.3 Molecular Electrostatic Potential (MEP) The MEP map is a powerful tool for understanding intermolecular interactions.
-
Deepest Red (Negative) Regions : Expected around the hydroxyl oxygen and the N2 atom of the pyrazole ring. These are the primary sites for hydrogen bond acceptance.
-
Deepest Blue (Positive) Regions : Expected on the hydrogen atom of the hydroxyl group. This is the primary site for hydrogen bond donation. This analysis is critical for drug design, as it helps predict how the molecule will interact with a protein binding pocket.[26][29]
4.4 Simulated NMR Spectra Computational NMR can predict chemical shifts with reasonable accuracy, aiding in spectral assignment.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H (O-H) | 9.5 - 10.5 | Acidic proton, deshielded. |
| ¹H (Pyrazole C3-H, C5-H) | 7.0 - 8.0 | Aromatic-like protons on an electron-deficient ring. |
| ¹³C (C4-OH) | 155 - 165 | Carbon attached to electronegative oxygen. |
| ¹³C (Oxolane C-O) | 65 - 75 | Aliphatic carbons attached to oxygen. |
Connecting Theory to Application in Drug Development
The true value of these calculations lies in their application to real-world drug development challenges.
Caption: From calculated properties to drug development insights.
-
Structure-Activity Relationship (SAR) : By calculating properties for a series of analogues, researchers can build quantitative models that correlate electronic features (like MEP or orbital energies) with biological activity.
-
Pharmacophore Modeling : The MEP map directly informs the creation of a pharmacophore model by identifying key hydrogen bond donor and acceptor sites essential for receptor binding.[25]
-
Metabolic Stability Prediction : The HOMO energy and sites of potential nucleophilic attack identified by the MEP can suggest locations on the molecule susceptible to metabolic transformation (e.g., oxidation).
-
Structural Verification : Comparison of calculated NMR and IR spectra with experimental data provides unambiguous confirmation of the synthesized compound's identity.[28]
Conclusion
This guide has presented a rigorous, validated, and scientifically grounded workflow for the quantum chemical characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol using Density Functional Theory. By following these detailed protocols, researchers can move beyond simple energy minimization to a deep understanding of the molecule's geometric, electronic, and spectroscopic properties. The causality behind the choice of methods, basis sets, and validation steps has been emphasized to ensure the generation of trustworthy and reliable data. The insights derived from these calculations—from conformational analysis to the prediction of interaction sites—are directly applicable to the rational design of new therapeutic agents, ultimately accelerating the journey from molecular concept to clinical candidate.
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The Pyrazole Scaffold: A Comprehensive Technical Guide on Biological Activity, SAR, and Experimental Workflows
Executive Summary
As a privileged pharmacophore in medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—exhibits profound versatility. Its unique electronic properties allow it to act simultaneously as a hydrogen bond donor and acceptor, facilitating high-affinity interactions with diverse biological targets[1]. This technical whitepaper synthesizes the latest advancements in the biological activity of pyrazole derivatives, focusing on their anticancer and anti-inflammatory mechanisms. Furthermore, it provides field-proven, self-validating protocols for their synthesis and biological evaluation, designed to empower researchers and drug development professionals.
Mechanistic Pathways of Biological Activity
The biological efficacy of pyrazole derivatives is inextricably linked to the nature and position of substituents on the core ring, which modulate both cytotoxicity and enzymatic inhibition[1].
Anticancer Activity: Targeted Kinase and Tubulin Inhibition
Pyrazole derivatives have demonstrated potent anticancer properties by interacting with critical cellular targets, including the Epidermal Growth Factor Receptor (EGFR), cyclin-dependent kinases (CDKs), and tubulin[1].
-
EGFR Inhibition: Pyrazole-naphthalene and pyrazole-thiadiazole hybrids act as competitive inhibitors at the ATP-binding cleft of EGFR. For instance, specific derivatives form critical π−π stacking interactions with LYS721 in the EGFR active site, leading to potent anti-proliferative effects[2].
-
Tubulin Polymerization: Certain methoxy-substituted pyrazoles bind to the colchicine-binding site of tubulin, inducing G2/M cell cycle arrest and subsequent apoptosis.
-
Apoptosis Induction: By modulating p53-independent pathways and upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), pyrazoles effectively trigger programmed cell death in resistant cell lines like PC-3 (prostate) and MCF-7 (breast)[1].
Anti-Inflammatory Activity: Selective COX-2 Inhibition
The development of selective Cyclooxygenase-2 (COX-2) inhibitors is a primary strategy for managing chronic inflammation without the gastrointestinal toxicity associated with COX-1 inhibition. Pyrazole is the core scaffold of the blockbuster drug Celecoxib[3]. Mechanistically, the pyrazole ring acts as a rigid spacer that accurately positions pharmacophoric groups (such as a p -sulfamoylphenyl moiety) into the secondary side pocket of the COX-2 active site—a pocket that is sterically inaccessible in COX-1[4].
Mechanism of selective COX-2 inhibition by pyrazole derivatives blocking PGE2 synthesis.
Quantitative Structure-Activity Relationship (SAR) Data
The optimization of the pyrazole core relies heavily on iterative SAR studies. The tables below summarize the quantitative efficacy of recently developed pyrazole derivatives.
Table 1: Anticancer Efficacy of Notable Pyrazole Derivatives
| Compound / Scaffold | Target Cell Line | Reference Drug | IC 50 (µM) | Mechanism / Target |
| Compound 56b (R = MeO) | MCF-7 (Breast) | Cisplatin (0.596 µM) | 0.110 | Tubulin / Apoptosis[1] |
| Ferrocene-pyrazole 47c | HCT-116 (Colon) | - | 3.12 | DNA Interaction[1] |
| Pyrazole-thiazole-naphthalene | HeLa (Cervical) | Erlotinib | 0.86 | EGFR Inhibition (IC 50 = 0.12 µM)[2] |
| DHT-derived pyrazole 24e | PC-3 (Prostate) | Cisplatin | 4.2 | p53-independent Apoptosis[1] |
Table 2: Anti-inflammatory (COX-2) Efficacy
| Compound / Scaffold | Target Enzyme | Reference Drug | Selectivity Index (COX-2/COX-1) | Key Structural Feature |
| Celecoxib (Standard) | COX-2 | - | ~24.1 | p -Sulfamoylphenyl moiety[5] |
| Compound AD 532 | COX-2 | Indomethacin | High | 4-cyano-1H-pyrazol-1-yl core[4] |
| Pyrazolyl-thiazolidinone 16a | COX-2 | Celecoxib | 134.6 | Dual Celecoxib/Dasatinib hybrid[5] |
Experimental Methodologies & Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific conditions are chosen.
End-to-end workflow from rational design to lead optimization of pyrazole derivatives.
Protocol: Microwave-Assisted Knorr Synthesis of Pyrazole Derivatives
Causality & Rationale: The traditional Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) often suffers from long reaction times and poor regioselectivity when using unsymmetrical diketones. Microwave irradiation overcomes the activation energy barrier of the rate-limiting dehydration step, ensuring rapid, uniform heating. This reduces reaction times from hours to minutes and minimizes thermodynamic byproducts[1],[6].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve equimolar amounts (1.0 mmol) of the selected 1,3-dicarbonyl compound and substituted hydrazine (e.g., phenylhydrazine) in 5 mL of a polar protic solvent (e.g., absolute ethanol). Causality: Polar solvents efficiently absorb microwave energy, translating it into localized heat.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine nitrogen.
-
Microwave Irradiation: Place the reaction vessel in a dedicated microwave synthesizer. Irradiate at 80–100°C for 5–15 minutes at 150 W.
-
In-Process Validation: Monitor reaction progression via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) mobile phase. The disappearance of the starting material spots validates reaction completion.
-
Workup & Purification: Pour the hot mixture into 50 mL of crushed ice-water. Filter the resulting precipitate under a vacuum, wash with cold water, and recrystallize from ethanol.
-
Structural Validation: Confirm the structure via 1 H-NMR. Self-Validation Metric: Look for the diagnostic pyrazole C4-H singlet, which typically appears between 6.0 and 6.8 ppm depending on adjacent shielding effects.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Causality & Rationale: The MTT assay provides a direct, quantifiable metric of compound-induced cytotoxicity. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals[7].
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cells (e.g., MCF-7, HCT-116) in the logarithmic growth phase. Seed the cells at a density of 3×104 cells/well in a 96-well microtiter plate using 100 µL of complete culture media (e.g., DMEM + 10% FBS).
-
Adherence: Incubate the plates overnight at 37°C in a humidified atmosphere containing 5% CO 2 to allow cellular adherence and stabilization.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in DMSO. Add the compounds to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Critical Control: Ensure the final DMSO concentration in the wells does not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity. Include a positive control (e.g., Doxorubicin or Cisplatin) and a negative vehicle control.
-
Incubation: Incubate the treated cells for 48 to 72 hours under standard culture conditions.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in Phosphate-Buffered Saline) to each well. Incubate for an additional 4 hours. Causality: This duration provides sufficient time for the mitochondrial enzymes of viable cells to metabolize the dye.
-
Formazan Solubilization: Carefully aspirate the culture media to avoid disturbing the formazan crystals at the bottom of the wells. Add 100 µL of pure DMSO to each well and agitate gently on a plate shaker for 10 minutes to fully dissolve the crystals.
-
Quantification: Measure the optical density (absorbance) at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the negative control, and determine the IC 50 values using non-linear regression analysis (e.g., via GraphPad Prism).
Future Perspectives in Drug Development
The future of pyrazole-based drug discovery lies in the development of hybrid molecules . By coupling the pyrazole scaffold with other privileged pharmacophores (e.g., thiazolidinones, oxadiazoles, or ferrocene complexes), medicinal chemists can design multi-target-directed ligands (MTDLs)[1],[5]. These hybrids are particularly promising for overcoming drug resistance in oncology and achieving synergistic effects in complex inflammatory cascades.
References
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (NCBI/PMC).[Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity (PubMed).[Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.[Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology (PubMed).[Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences.[Link]
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- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
Methodological & Application
Strategic Utilization of 1-(Oxolan-3-yl)-1H-pyrazol-4-ol in Advanced Organic Synthesis and Drug Discovery
Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Bifunctional Advantage
In modern medicinal chemistry, the pyrazole core is a privileged scaffold, frequently embedded in kinase inhibitors, anti-inflammatory agents, and receptor modulators. However, the functionalization of unprotected pyrazoles is often plagued by poor regioselectivity due to competing N-alkylation and O-alkylation pathways.
1-(Oxolan-3-yl)-1H-pyrazol-4-ol (CAS: 1603499-84-8) elegantly solves this problem. By pre-installing the oxolan-3-yl (tetrahydrofuran-3-yl) moiety at the N1 position, the molecule is locked into a single tautomeric form, rendering the C4-hydroxyl group strictly chemoselective for downstream transformations. Furthermore, the oxolan-3-yl group introduces valuable sp3 character ( Fsp3 ), which enhances aqueous solubility, provides a hydrogen bond acceptor, and improves the overall pharmacokinetic profile of the resulting drug candidates compared to flat, fully aromatic systems.
Physicochemical Profiling & Pharmacophore Rationale
Before deploying this building block in library synthesis, it is critical to understand its baseline physicochemical properties. The incorporation of the oxolanyl ring significantly alters the lipophilicity and topological polar surface area (TPSA) of the pyrazole core, making it highly suitable for central nervous system (CNS) penetrant or orally bioavailable compounds.
Table 1: Physicochemical Properties of 1-(Oxolan-3-yl)-1H-pyrazol-4-ol
| Property | Value | Pharmacological Relevance |
| Molecular Formula | C₇H₁₀N₂O₂ | Low molecular weight allows for extensive downstream elaboration. |
| Molecular Weight | 154.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (calculated) | ~0.4 - 0.8 | Hydrophilic nature aids in overcoming solubility brick-dust issues. |
| Hydrogen Bond Donors | 1 (C4-OH) | Reactive handle; consumed during etherification/triflation. |
| Hydrogen Bond Acceptors | 4 (N, N, O, O) | Enhances target protein interactions (e.g., kinase hinge binding). |
| TPSA | 48.2 Ų | Optimal for membrane permeability and blood-brain barrier crossing. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding to biological targets. |
Divergent Synthetic Workflows
The true value of 1-(oxolan-3-yl)-1H-pyrazol-4-ol lies in its divergent reactivity. The C4-OH can act as a nucleophile in Mitsunobu etherifications to generate 4-alkoxypyrazoles, or it can be converted into a highly electrophilic triflate for palladium-catalyzed cross-coupling reactions[1].
Diagram 1: Divergent synthetic utility of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the causality behind the conditions. The following protocols are designed as self-validating systems to ensure high fidelity in your syntheses.
Protocol A: O-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is preferred over standard Williamson ether synthesis (using NaH/alkyl halides) because the mild, neutral conditions prevent potential base-catalyzed ring-opening or elimination of the oxolan-3-yl group[2].
Reagents:
-
1-(Oxolan-3-yl)-1H-pyrazol-4-ol (1.0 equiv)
-
Primary or secondary alcohol (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add 1-(oxolan-3-yl)-1H-pyrazol-4-ol, the target alcohol, and PPh₃. Dissolve in anhydrous THF.
-
Thermal Control (Causality): Cool the reaction mixture to 0 °C using an ice bath. Why? The formation of the betaine intermediate between PPh₃ and DIAD is highly exothermic. Controlling this temperature prevents the degradation of the azodicarboxylate and suppresses unwanted side reactions.
-
Activation: Add DIAD dropwise over 15 minutes. The solution will typically turn pale yellow.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
-
Self-Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction. The starting pyrazol-4-ol is highly polar. The resulting ether will elute significantly faster on normal-phase silica (e.g., 50% EtOAc/Hexanes). LC-MS should show the disappearance of the m/z 155[M+H]⁺ peak and the appearance of the product mass.
-
Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO), a common nuisance byproduct. Filter and purify the filtrate via flash chromatography.
-
Self-Validation Checkpoint 2 (NMR): In the ¹H NMR spectrum, confirm the loss of the broad -OH singlet (~9.0 ppm in DMSO-d₆). The pyrazole protons (H3, H5) will appear as two distinct singlets around 7.2–7.6 ppm.
Protocol B: Triflation and Suzuki-Miyaura Cross-Coupling
To access 4-aryl or 4-heteroaryl pyrazoles, the C4-OH must be converted into a pseudohalide. Triflates derived from 4-hydroxypyrazoles are highly reactive electrophiles in Pd-catalyzed cross-couplings[1].
Diagram 2: Mechanistic pathway from pyrazol-4-ol to 4-aryl pyrazole via triflate.
Step 1: Synthesis of 1-(Oxolan-3-yl)-1H-pyrazol-4-yl trifluoromethanesulfonate
-
Dissolve 1-(oxolan-3-yl)-1H-pyrazol-4-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).
-
Add anhydrous Pyridine (2.0 equiv). Causality: Pyridine is chosen over stronger bases like Et₃N to prevent ketene formation from the triflic anhydride and to buffer the system gently.
-
Cool to -78 °C (dry ice/acetone bath). Causality: Pyrazole triflates can be unstable at room temperature during formation; cryogenic conditions ensure clean conversion.
-
Add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then slowly warm to 0 °C.
-
Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM. The triflate is usually visible by TLC as a non-polar, UV-active spot. Use immediately or store at -20 °C under argon.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a Schlenk tube, combine the pyrazole triflate (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).
-
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) catalyst into unreactive Pd(II) oxides, stalling the oxidative addition step.
-
Add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube and heat to 90 °C for 4–8 hours.
-
Validation: Monitor by LC-MS. The triflate mass will disappear, replaced by the cross-coupled product mass.
-
Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via reverse-phase HPLC or silica gel chromatography.
Conclusion
The strategic use of 1-(oxolan-3-yl)-1H-pyrazol-4-ol allows medicinal chemists to rapidly build complex, sp3 -enriched libraries. By leveraging orthogonal reactivity—either utilizing the oxygen as a linker via Mitsunobu conditions[2] or replacing it entirely via cross-coupling[1]—researchers can efficiently explore chemical space around the pyrazole pharmacophore while maintaining excellent physicochemical properties.
References
-
Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journals URL:[Link]
-
Title: CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: PMC (National Institutes of Health) URL:[Link]
-
Title: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers Source: eScholarship.org URL: [Link]
Sources
Application Note: Derivatization Strategies for 1-(Oxolan-3-yl)-1H-pyrazol-4-ol in Library Synthesis
Executive Summary & Scaffold Profiling
In modern medicinal chemistry, the pyrazole core is a privileged scaffold frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics. Specifically, 1-(oxolan-3-yl)-1H-pyrazol-4-ol (also known as 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-ol; CAS: 1603499-84-8) represents a highly versatile, sp³-rich building block[1],[2].
The incorporation of the oxolane (tetrahydrofuran) ring at the N1 position serves a dual purpose: it disrupts molecular planarity to improve aqueous solubility (increasing the fraction of sp³ carbons, Fsp³) and provides a distinct vector for interacting with solvent-exposed pockets in target proteins. The C4-hydroxyl group is the primary site for synthetic divergence, allowing for the rapid generation of ether libraries via direct O-alkylation, or C-C/C-N bond libraries via triflation and subsequent transition-metal-catalyzed cross-coupling[3].
Derivatization Strategy & Mechanistic Rationale
To maximize the chemical space accessible from this single starting material, researchers must employ orthogonal derivatization pathways.
-
Pathway A: Direct O-Alkylation. The C4-hydroxyl group is readily alkylated using mild bases (e.g., K₂CO₃). Stronger bases (like NaH) or elevated temperatures should be carefully controlled to prevent potential base-catalyzed ring-opening of the oxolane moiety.
-
Pathway B: Triflation and Cross-Coupling. Converting the C4-OH into a trifluoromethanesulfonate (triflate) provides an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings[3]. Causality of Reagent Selection: The use of N -phenylbis(trifluoromethanesulfonimide) (PhNTf₂) is strongly preferred over triflic anhydride (Tf₂O). Tf₂O is highly reactive and can lead to the degradation of the acid-sensitive oxolane ring, whereas PhNTf₂ provides a milder, controlled triflation[3]. Furthermore, during the Suzuki coupling of electron-rich pyrazole triflates, the palladium catalyst is prone to rapid deactivation (precipitation of palladium black). The strategic addition of excess dppf ligand stabilizes the Pd(0) intermediate, preventing premature reductive elimination and drastically improving yields[4],[5].
Workflow Visualization
Divergent derivatization pathways for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Quantitative Data: Suzuki Coupling Optimization
The cross-coupling of pyrazole triflates can be capricious. The table below summarizes the optimization of reaction conditions, demonstrating the mechanistic necessity of specific ligand-to-palladium ratios[3],[5].
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH | 80 | < 10 | Rapid catalyst deactivation; Pd black formation. |
| Pd(PPh₃)₄ (5 mol%) + KBr | Na₂CO₃ | Toluene/EtOH | 100 | 45 | Halide additive stabilizes the Pd(0) intermediate. |
| PdCl₂(dppf) (8 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 62 | Bidentate ligand prevents premature reductive elimination. |
| PdCl₂(dppf) (8 mol%) + dppf (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 88 | Excess ligand completely suppresses Pd black precipitation. |
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can analytically confirm the success of each transformation before proceeding to the next step.
Protocol A: O-Alkylation (Etherification)
-
Reaction Setup: In an oven-dried round-bottom flask, dissolve 1-(oxolan-3-yl)-1H-pyrazol-4-ol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
-
Reagent Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv) followed by the desired alkyl halide (1.2 equiv).
-
Execution: Stir the suspension at 60 °C under a nitrogen atmosphere for 4–6 hours.
-
Self-Validation Checkpoint: Analyze the reaction via LC-MS. A successful reaction is indicated by the disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the addition of the alkyl mass minus 1 Da. TLC (using 50% EtOAc in Hexanes) will show a distinct, less polar spot.
-
Workup: Quench the reaction with distilled water. Extract three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to effectively remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Mild Triflation of the C4-Hydroxyl
-
Reaction Setup: Dissolve 1-(oxolan-3-yl)-1H-pyrazol-4-ol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).
-
Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv) and cool the mixture to 0 °C using an ice bath.
-
Electrophile Addition: Portion-wise, add N -phenylbis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv).
-
Execution: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint: TLC analysis will show the complete disappearance of the highly polar hydroxyl starting material. LC-MS analysis must show a mass shift of +132 Da (Target [M+H]+≈287.0 ).
-
Workup: Dilute with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a 0.1 M solution of the pyrazole triflate (generated in Protocol B, 1.0 equiv) in anhydrous 1,4-dioxane, add the desired arylboronic acid (1.5 equiv) and anhydrous K₃PO₄ (3.0 equiv)[3].
-
Catalyst Activation: Add PdCl₂(dppf) (8 mol%) and additional dppf ligand (4 mol%). Critical Step: Degas the mixture by bubbling nitrogen gas through the solution for 10 minutes to prevent oxidative quenching of the Pd catalyst[3],[5].
-
Execution: Immerse the flask in a pre-heated oil bath at 100 °C and stir vigorously for 16 hours.
-
Self-Validation Checkpoint: The reaction mixture should remain a dark, homogeneous amber solution. The precipitation of black powder indicates catalyst decomposition. LC-MS will confirm the consumption of the triflate mass (287.0) and the appearance of the target biaryl mass.
-
Workup: Cool to room temperature, dilute with toluene, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the resulting 4-aryl-1-(oxolan-3-yl)-1H-pyrazole via silica gel chromatography.
References[1] CP Lab Safety. "1-(oxolan-3-yl)-1h-pyrazol-4-ol, 95% Purity". calpaclab.com. Available at: https://www.calpaclab.com/[2] BLD Pharm. "1603499-84-8 | 1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-ol". bldpharm.com. Available at: https://www.bldpharm.com/[4] Dvorak, C. A., Rudolph, D. A., Ma, S., & Carruthers, N. I. "Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids". PubMed (NIH). Available at: https://pubmed.ncbi.nlm.nih.gov/15876117/[3] Dvorak, C. A., Rudolph, D. A., Ma, S., & Carruthers, N. I. "Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids". The Journal of Organic Chemistry, 2005, 70(10), 4188-4190. Available at: https://pubs.acs.org/doi/10.1021/jo0477897[5] American Chemical Society. "Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids". acs.org. Available at: https://pubs.acs.org/doi/10.1021/jo0477897
Sources
Application Notes & Protocols: 1-(oxolan-3-yl)-1H-pyrazol-4-ol as a Strategic Building Block for Complex Molecule Synthesis
Abstract
This guide provides an in-depth technical overview of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a versatile heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will explore the strategic rationale for its use, detailing its key structural features and physicochemical properties. This document provides robust, step-by-step protocols for the derivatization of this scaffold through common and powerful synthetic transformations, including N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemistry, empowering scientists to leverage this building block for the efficient construction of complex, bioactive molecules.
Introduction: The Strategic Value of the Scaffold
In the landscape of modern drug discovery, the selection of appropriate building blocks is paramount to the success of a medicinal chemistry campaign. The pyrazole nucleus is widely recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its metabolic stability.[1][2] The core structure is a cornerstone in therapeutics for a wide range of diseases, from cancer to heart disease.[1][3]
The subject of this guide, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, is a thoughtfully designed building block that combines the proven utility of the pyrazole core with the advantageous properties of a tetrahydrofuran (oxolane) moiety. This strategic combination offers several distinct advantages:
-
Three-Dimensionality and Solubility: The non-planar, saturated oxolane ring introduces 3D character into otherwise flat aromatic systems. This can improve compound solubility, reduce crystal packing effects, and provide novel vectors for exploring protein binding pockets. The oxygen atom in the tetrahydrofuran ring can also act as a hydrogen bond acceptor, potentially improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4][5]
-
Multiple Derivatization Points: The scaffold presents three distinct, orthogonal handles for chemical modification: the pyrazole N-H (if starting from a precursor), the acidic phenol-like hydroxyl group at the C4-position, and the C5-position of the pyrazole ring, which can be functionalized for C-C or C-N bond formation.
-
Bioisosteric Replacement: The pyrazole core is often employed as a bioisostere for amides or other aromatic rings, offering a metabolically stable alternative with distinct electronic and vectoral properties.[6]
This guide will provide the practical knowledge to fully exploit these features.
Physicochemical & Structural Properties
Understanding the inherent properties of 1-(oxolan-3-yl)-1H-pyrazol-4-ol is crucial for its effective application. The properties are derived from the parent 1H-pyrazol-4-ol scaffold and modified by the N1-substituent.[7]
| Property | Value (Estimated/Calculated) | Significance in Drug Design |
| Molecular Formula | C₇H₁₀N₂O₂ | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 154.17 g/mol | Low molecular weight allows for significant additions during derivatization while staying within the rules of drug-likeness (e.g., Lipinski's Rule of 5). |
| XLogP3 | ~ -0.5 to 0.5 | The calculated lipophilicity is low, indicating good aqueous solubility, a desirable trait for bioavailability. The oxolane moiety contributes to this favorable profile compared to a more lipophilic alkyl or aryl substituent.[4] |
| Hydrogen Bond Donors | 1 (the -OH group) | The hydroxyl group can engage in critical hydrogen bonding interactions with biological targets.[8] |
| Hydrogen Bond Acceptors | 3 (2x pyrazole N, 1x oxolane O) | Multiple acceptor sites provide opportunities for strong and specific interactions with protein residues.[9] |
| pKa (hydroxyl group) | ~ 8-9 | The hydroxyl group is weakly acidic, similar to a phenol, allowing for selective deprotonation under mild basic conditions for subsequent alkylation or other modifications. |
Synthetic & Derivatization Strategies
The true power of 1-(oxolan-3-yl)-1H-pyrazol-4-ol lies in its capacity for versatile and regioselective functionalization. The following sections provide detailed, actionable protocols for key transformations.
Diagram: Key Derivatization Pathways
The following diagram illustrates the primary points of diversification on the 1-(oxolan-3-yl)-1H-pyrazol-4-ol scaffold.
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Application Notes and Protocols: Screening 1-(oxolan-3-yl)-1H-pyrazol-4-ol for Kinase Inhibition
Abstract: This document provides a comprehensive guide for the in vitro screening of the novel small molecule, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, to identify and characterize its potential as a protein kinase inhibitor. Kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, making them prime targets for therapeutic development.[1] The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[2][3][4] This guide details a strategic, multi-stage screening cascade, beginning with a broad primary screen to identify initial kinase targets, followed by secondary dose-response assays to determine potency (IC₅₀), and culminating in an analysis of the compound's selectivity profile. We present detailed, field-proven protocols, focusing on the robust and widely adopted ADP-Glo™ luminescent assay platform, which offers a universal method for monitoring kinase activity.[5][6] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel kinase inhibitors.
Part 1: Compound Handling and Preparation
1.1. Compound Information
-
Compound Name: 1-(oxolan-3-yl)-1H-pyrazol-4-ol
-
Molecular Formula: C₇H₁₀N₂O₂
-
Molecular Weight: 154.17 g/mol (Note: Calculated based on structure, may differ from supplier data).
-
Structure: (A visual representation of the chemical structure would be inserted here in a formal document.)
1.2. Solubility and Stock Solution Preparation The initial step in any screening campaign is the preparation of a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the standard solvent for this purpose due to its ability to dissolve a wide range of organic molecules and its compatibility with most assay formats at low final concentrations.
-
Protocol:
-
Accurately weigh a precise amount of 1-(oxolan-3-yl)-1H-pyrazol-4-ol powder.
-
Add an appropriate volume of 100% DMSO to achieve a high-concentration stock, typically 10 mM or 20 mM.
-
Ensure complete dissolution using a vortex mixer and brief sonication if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.
-
Causality Behind Experimental Choice: A high-concentration DMSO stock is essential for creating subsequent dilutions. The final concentration of DMSO in the kinase reaction should be carefully controlled and kept consistent across all wells (including controls), typically ≤1%, as higher concentrations can inhibit kinase activity and interfere with assay reagents.[7]
Part 2: The Kinase Screening Cascade: A Strategic Approach
A tiered approach is the most efficient method for identifying and validating kinase inhibitors. This cascade ensures that resources are focused on the most promising initial findings.
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Pyrazole Compounds
Introduction: The Growing Potential of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The relentless emergence of multidrug-resistant pathogens represents a critical global health challenge, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold.[1][2][3] Pyrazole derivatives have been extensively investigated and have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The natural occurrence of the pyrazole C-glycoside pyrazofurin, with its wide-ranging antimicrobial and antiviral activities, further underscores the potential of this heterocyclic system in the development of new therapeutics.[1][5]
The structural versatility of the pyrazole ring allows for the synthesis of a diverse library of derivatives, enabling fine-tuning of their biological and physicochemical properties.[3] Researchers have successfully synthesized numerous novel pyrazole compounds and evaluated their efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][5][6] These studies have highlighted that specific substitutions on the pyrazole ring can significantly influence the antimicrobial potency and spectrum of activity.[1]
This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the evaluation of novel pyrazole compounds. It provides detailed, field-proven protocols for assessing their antimicrobial activity, with a focus on ensuring scientific integrity and generating reliable, reproducible data. The methodologies described herein are based on established standards, including those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the validity and comparability of results.[7][8][9][10]
Part 1: Foundational Screening for Antimicrobial Activity
The initial phase of evaluating a novel pyrazole compound involves screening for any observable antimicrobial effects. The agar-based diffusion methods are cost-effective, widely used, and provide a qualitative or semi-quantitative assessment of antimicrobial activity, making them ideal for primary screening.[11][12]
Agar Well Diffusion Assay
The agar well diffusion method is a versatile technique for assessing the antimicrobial properties of soluble test compounds.[12][13] It relies on the diffusion of the compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[12][13]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes, allowing the agar to solidify completely in a laminar flow hood.
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.[14]
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the standardized microbial suspension across the entire surface of the MHA or SDA plate to create a uniform lawn of microbial growth.[13][15]
-
Well Creation: Aseptically punch wells with a diameter of 6 to 8 mm into the inoculated agar plates using a sterile cork borer or a pipette tip.[12][16]
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the novel pyrazole compound solution (at a known concentration) into each well. A negative control (solvent used to dissolve the compound, e.g., DMSO) and a positive control (a standard antibiotic) should be included on separate wells of the same plate.[13]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-28°C for 24-48 hours for fungi.[15]
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Part 2: Quantitative Assessment of Antimicrobial Potency
Following a positive primary screen, a more quantitative assessment is necessary to determine the precise concentration of the novel pyrazole compound required to inhibit or kill the target microorganism. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[17][18]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[17][18] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[18][19] The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18]
-
Preparation of Compound Dilutions: In a sterile 96-well, U-bottom microtiter plate, perform two-fold serial dilutions of the novel pyrazole compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[14][20] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the agar well diffusion protocol (0.5 McFarland standard). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14][20]
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL.[20]
-
Controls:
-
Incubation: Seal the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria or at 25-28°C for 24-48 hours for fungi.[20][21]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the novel pyrazole compound at which there is no visible growth (i.e., the first clear well).[19][22]
Data Presentation: MIC of Novel Pyrazole Compounds
| Test Microorganism | Gram Stain | Novel Pyrazole Compound | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-positive | Compound A | Ciprofloxacin | ||
| Escherichia coli | Gram-negative | Compound A | Ciprofloxacin | ||
| Candida albicans | Fungal | Compound A | Fluconazole | ||
| Bacillus subtilis | Gram-positive | Compound B | Ciprofloxacin | ||
| Klebsiella pneumoniae | Gram-negative | Compound B | Ciprofloxacin | ||
| Aspergillus flavus | Fungal | Compound B | Fluconazole |
Part 3: Determining Bactericidal or Fungicidal Activity
While the MIC provides information on the concentration required to inhibit microbial growth, it does not distinguish between microbistatic (growth-inhibiting) and microbicidal (killing) activity. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is performed to determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial microbial inoculum.[20]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC is determined by subculturing the contents of the clear wells from the MIC assay onto an agar medium that does not contain the test compound.[20][23]
-
Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that shows no visible growth.[20]
-
Plating: Spread the aliquot onto a fresh, drug-free MHA or SDA plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (as in previous protocols).
-
MBC/MFC Determination: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the novel pyrazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[20]
Visualization of Experimental Workflows
Caption: Workflow for evaluating the antimicrobial activity of novel pyrazole compounds.
Hypothesized Mechanism of Action: A Potential Pathway
While the precise mechanism of action can vary between different pyrazole derivatives, some studies suggest that these compounds may exert their antimicrobial effects by disrupting the bacterial cell wall or inhibiting essential enzymes like DNA gyrase.[24] The following diagram illustrates a hypothetical signaling pathway for a novel pyrazole compound that inhibits bacterial DNA gyrase.
Caption: Hypothetical mechanism of action for a novel pyrazole compound targeting DNA gyrase.
References
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Reddy, L. V., Reddy, C. S., & Reddy, P. P. (2010). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 2(4), 329-335. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(11), 1472. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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CDC. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]
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El-Sayed, E. S., Kamoun, E. A., & El-Hashash, M. A. (2021). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 45(3), 1449-1462. [Link]
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University of Babylon. (n.d.). Minimum Bacteriocidal Concentration (MBC). [Link]
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Kumar, A., & Singh, R. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 269-291. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
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Simões, M., Bennett, R. N., & Rosa, E. A. (2009). Understanding antimicrobial activities of phytochemicals against multidrug resistant bacteria and biofilms. Natural Product Reports, 26(6), 746-757. [Link]
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CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Spencer, J. A., & Clinical and Laboratory Standards Institute. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, 63(8), e00306-25. [Link]
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Magaldi, S., Mata-Essayag, S., Hartung, C., Perez, C., Colella, M. T., Olaizola, C., & Ontiveros, Y. (2004). Well diffusion for antifungal susceptibility testing. International journal of infectious diseases, 8(1), 39-45. [Link]
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Rejo Jacob Joseph. (2020). Agar well diffusion assay. [Link]
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EUCAST. (2022). Broth microdilution reference methodology. [Link]
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Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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Edelstein, M. V., Skleenova, E. Y., Shevchenko, O. V., & Degtyareva, I. N. (2013). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 15(4), 282-288. [Link]
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Al-Hourani, B. J., El-Elimat, T., Al-Dhaheri, Y., & Al-Sawalha, M. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Current Organic Synthesis, 17(4), 302-313. [Link]
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Al-Abdullah, E. S., Asiri, A. M., & Khan, S. A. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. Journal of Applied Pharmaceutical Science, 8(12), 146-156. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 1-(oxolan-3-yl)-1H-pyrazol-4-ol. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2][3] This guide outlines a strategic, tiered approach for the preliminary assessment of this compound's biological potential, commencing with fundamental cytotoxicity evaluations and progressing to more specific assays targeting activities commonly associated with pyrazole derivatives, such as anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a solid foundation for their investigations.
Introduction: The Scientific Rationale
The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in binding to a variety of biological targets.[3] Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic potential of this chemical class.[1][2]
The subject of this guide, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, is a novel derivative. The "oxolane" (tetrahydrofuran) substituent may influence the compound's solubility, metabolic stability, and interaction with biological targets. The hydroxyl group at the 4-position of the pyrazole ring is also a key feature that could be critical for its activity. Given the broad spectrum of activities reported for pyrazole-containing compounds, a systematic in vitro screening approach is warranted to elucidate the potential therapeutic applications of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Our proposed testing cascade begins with an assessment of general cytotoxicity to determine a safe therapeutic window for subsequent, more specific biological assays. Based on the established pharmacology of pyrazole analogues, we will then detail protocols for evaluating its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Preliminary Characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Prior to biological testing, it is crucial to characterize the physicochemical properties of the test compound.
Table 1: Physicochemical Properties of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
| Property | Recommended Method | Expected Outcome |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% |
| Identity | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) | Consistent with the expected molecular weight and structure |
| Solubility | Kinetic or thermodynamic solubility assays in various solvents (e.g., DMSO, PBS) | Determination of the optimal solvent and concentration range for biological assays |
| Stability | Stability testing in assay media over the time course of the experiment | Assessment of compound degradation |
Tier 1: Cytotoxicity Assessment
The initial step in evaluating any new compound is to determine its effect on cell viability. This information is critical for identifying a non-toxic concentration range for subsequent bioassays and for flagging potential general cytotoxicity.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
1-(oxolan-3-yl)-1H-pyrazol-4-ol
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A549 if exploring anticancer effects)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of 1-(oxolan-3-yl)-1H-pyrazol-4-ol in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.
Table 2: Example Data Layout for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.2 | 100 |
| 0.1 | 1.18 | 98.3 |
| 1 | 1.15 | 95.8 |
| 10 | 0.95 | 79.2 |
| 50 | 0.5 | 41.7 |
| 100 | 0.2 | 16.7 |
Tier 2: Specific Bioassays
Based on the broad biological activities of pyrazole derivatives, the following assays are recommended to further characterize 1-(oxolan-3-yl)-1H-pyrazol-4-ol.[5][7][8]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Many pyrazole-containing compounds are known to be anti-inflammatory agents that target COX enzymes.[7]
Protocol: COX-1/COX-2 Inhibition Assay This can be performed using commercially available kits that measure the production of prostaglandin E2 (PGE2).
Materials:
-
COX-1/COX-2 inhibitor screening assay kit
-
1-(oxolan-3-yl)-1H-pyrazol-4-ol
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
Procedure:
-
Follow the manufacturer's instructions for the assay kit.
-
Prepare a range of concentrations of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
-
Incubate the compound with recombinant COX-1 or COX-2 enzyme and arachidonic acid.
-
Measure the amount of PGE2 produced using the detection method provided in the kit (often a competitive ELISA).
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Anticancer Activity: Cell Proliferation and Apoptosis Assays
If cytotoxicity was observed in a cancer cell line in the Tier 1 screen, further investigation into the mechanism of cell death is warranted.
Protocol: BrdU Cell Proliferation Assay This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
BrdU cell proliferation assay kit
-
Cancer cell line of interest
-
1-(oxolan-3-yl)-1H-pyrazol-4-ol
Procedure:
-
Follow the manufacturer's protocol.
-
Treat cells with various concentrations of the compound.
-
Label the cells with BrdU.
-
Detect the incorporated BrdU using an anti-BrdU antibody.
Protocol: Caspase-3/7 Activity Assay This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit
-
Cancer cell line
-
1-(oxolan-3-yl)-1H-pyrazol-4-ol
Procedure:
-
Follow the manufacturer's instructions.
-
Treat cells with the compound.
-
Add the Caspase-Glo® 3/7 reagent.
-
Measure luminescence.
Antimicrobial Activity: Broth Microdilution Assay
Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[9][10]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
1-(oxolan-3-yl)-1H-pyrazol-4-ol
-
Positive controls (e.g., ampicillin for bacteria, fluconazole for fungi)
-
96-well plates
Procedure:
-
Prepare a twofold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at the optimal temperature for the growth of the microorganism.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.
Visualizing Experimental Workflows
Caption: A tiered approach to the in vitro testing of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Potential Signaling Pathway Involvement
If 1-(oxolan-3-yl)-1H-pyrazol-4-ol demonstrates anti-inflammatory or anticancer activity, it may be modulating key signaling pathways.
Caption: Potential biological targets of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. The data generated from these assays will be instrumental in guiding further preclinical development, including mechanism of action studies, lead optimization, and in vivo efficacy testing. A systematic approach, as detailed here, is essential for unlocking the therapeutic potential of novel pyrazole derivatives.
References
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Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
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Lv, K., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1165-1188. Available at: [Link]
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ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Preprint. Available at: [Link]
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Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663222. Available at: [Link]
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Verma, A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(1), 2-15. Available at: [Link]
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MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2389. Available at: [Link]
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MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2200. Available at: [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15, 1-20. Available at: [Link]
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Taylor & Francis Online. (2025). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds. Available at: [Link]
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MDPI. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(11), 18037-18049. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 16(4), 1000-1010. Available at: [Link]
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AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
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ResearchGate. (2017). Review: Biologically active pyrazole derivatives. European Journal of Medicinal Chemistry, 127, 864-889. Available at: [Link]
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PubMed. (2014). Novel pyrazole integrated 1,3,4-oxadiazoles: synthesis, characterization and antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(1), 261-265. Available at: [Link]
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Frontiers in Chemistry. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1222635. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Authored by: Senior Application Scientist
Introduction: Characterizing a Novel Pyrazole Derivative
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects[1][2][3][4][5][6]. The compound 1-(oxolan-3-yl)-1H-pyrazol-4-ol is a novel entity within this class. Its biological targets and mechanism of action are currently uncharacterized. This guide provides a comprehensive, tiered strategy for elucidating the cellular effects of this compound using a suite of robust, cell-based assays.
Cell-based assays are indispensable tools in drug discovery, offering a physiologically relevant context to evaluate a compound's efficacy, toxicity, and mechanism of action.[7][8][9][10] This document outlines a logical workflow, starting with foundational cytotoxicity and proliferation assays to establish a therapeutic window, followed by a panel of mechanism-of-action assays targeting pathways commonly modulated by pyrazole derivatives. These include kinase signaling, G-protein coupled receptor (GPCR) activation, and cellular stress responses.
Our approach emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that each protocol functions as a self-validating system with appropriate controls for trustworthy and reproducible data.
Part 1: Foundational Assays - Assessing General Cellular Health
Before investigating specific mechanisms, it is crucial to determine the compound's general effect on cell viability and proliferation. These initial screens help identify the concentration range for subsequent, more targeted assays and flag any overt cytotoxicity.[11][12][13]
Cytotoxicity Assessment: Measuring Membrane Integrity
A primary indicator of acute toxicity is the loss of plasma membrane integrity. The Lactate Dehydrogenase (LDH) release assay is a classic and reliable method for quantifying this effect.[11][14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.
Objective: To determine the concentration-dependent cytotoxicity of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Materials:
-
Selected cell line (e.g., HEK293 for general toxicity, or a disease-relevant line)
-
Complete growth medium
-
1-(oxolan-3-yl)-1H-pyrazol-4-ol stock solution (in DMSO)
-
LDH assay kit (e.g., CyQUANT™ Cytotoxicity Assay Kit, Thermo Fisher Scientific)
-
96-well clear, flat-bottom tissue culture plates
-
Positive control (e.g., Lysis Buffer provided in the kit)
-
Negative control (vehicle, e.g., 0.1% DMSO in medium)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(oxolan-3-yl)-1H-pyrazol-4-ol in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤0.1%).
-
Controls:
-
Spontaneous LDH Release: Add medium with vehicle (e.g., 0.1% DMSO) to a set of wells.
-
Maximum LDH Release: Add lysis buffer to a separate set of wells 45 minutes before the assay endpoint.
-
-
Incubation: Add the compound dilutions and controls to the respective wells and incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay Execution:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant. .
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm using a microplate reader. The 680 nm measurement serves as a background correction.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Plot the % cytotoxicity against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Cell Proliferation/Viability Assessment: Measuring Metabolic Activity
To assess the compound's effect on cell growth and overall metabolic health, assays like the MTT or WST-1 assay are commonly employed.[15] These colorimetric assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, providing a quantitative measure of metabolically active cells.
Objective: To evaluate the effect of 1-(oxolan-3-yl)-1H-pyrazol-4-ol on cell proliferation and viability.
Materials:
-
Selected cell line
-
Complete growth medium
-
1-(oxolan-3-yl)-1H-pyrazol-4-ol stock solution (in DMSO)
-
WST-1 reagent
-
96-well tissue culture plates
-
Positive control for anti-proliferation (e.g., doxorubicin)
-
Negative control (vehicle, e.g., 0.1% DMSO in medium)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of 1-(oxolan-3-yl)-1H-pyrazol-4-ol and controls to the wells.
-
Incubation: Incubate for a period that allows for several cell doublings (e.g., 72 hours).
-
Assay Execution:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.
-
-
Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm.
Data Analysis: Calculate the percentage of proliferation inhibition: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of vehicle-treated cells)] * 100
Plot the % inhibition against the log of the compound concentration to determine the IC50 (50% inhibitory concentration).
Part 2: Mechanism of Action (MoA) Assays
Based on the known biological activities of pyrazole derivatives[1][5][16][17][18][19], a logical next step is to screen 1-(oxolan-3-yl)-1H-pyrazol-4-ol against key cellular signaling pathways.
Kinase Activity Profiling
Many pyrazole-containing compounds are known to be kinase inhibitors.[16] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[20][21] A cell-based kinase assay can determine if the compound affects the phosphorylation of a specific substrate within the cell.
Caption: Kinase Assay Development Workflow.
Objective: To determine if 1-(oxolan-3-yl)-1H-pyrazol-4-ol inhibits the phosphorylation of a specific kinase substrate (e.g., STAT3) in a cellular context.
Materials:
-
A549 cell line (or other cell line with active STAT3 signaling)
-
RPMI-1640 medium with 10% FBS
-
1-(oxolan-3-yl)-1H-pyrazol-4-ol
-
Stimulant (e.g., Interleukin-6, IL-6)
-
Known STAT3 inhibitor (e.g., Stattic) as a positive control
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Lysis buffer
-
BCA Protein Assay Kit
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of 1-(oxolan-3-yl)-1H-pyrazol-4-ol or controls for 1-2 hours.
-
-
Stimulation: Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies (anti-p-STAT3 and anti-total-STAT3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Plot the normalized p-STAT3 levels against the compound concentration to determine the IC50.
GPCR Signaling Assays
G-protein coupled receptors (GPCRs) are another major class of drug targets.[22][23][24] Pyrazole derivatives have been reported to modulate their activity. Assays for GPCR activation typically measure the downstream accumulation of second messengers like cyclic AMP (cAMP) or intracellular calcium.[22][24]
Caption: Gs-Coupled GPCR Signaling Cascade.
Objective: To assess whether 1-(oxolan-3-yl)-1H-pyrazol-4-ol acts as an antagonist on a Gs- or Gi-coupled GPCR.
Materials:
-
HEK293 cells stably expressing a GPCR of interest (e.g., β2-adrenergic receptor for Gs)
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, Revvity)
-
Agonist for the target GPCR (e.g., Isoproterenol)
-
Antagonist for the target GPCR (e.g., Propranolol) as a positive control
-
384-well low-volume white plates
Procedure:
-
Cell Preparation: Harvest and resuspend cells in assay buffer at the desired concentration.
-
Compound Addition: Add 1-(oxolan-3-yl)-1H-pyrazol-4-ol or controls to the plate.
-
Agonist Stimulation: Add the agonist to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Plot the % inhibition of the agonist response against the log of the compound concentration to determine the IC50 for antagonism.
Part 3: Data Interpretation and Validation
Rigorous data analysis and assay validation are paramount for generating trustworthy results.
Data Summary Table
The results from the primary and secondary assays should be compiled to build a comprehensive profile of the compound.
| Assay Type | Endpoint Measured | Key Parameter | Example Value | Interpretation |
| Cytotoxicity (LDH) | Membrane Integrity | CC50 | > 100 µM | Low acute cytotoxicity at tested concentrations. |
| Proliferation (WST-1) | Metabolic Activity | GI50 | 25 µM | Inhibits cell growth at micromolar concentrations. |
| Kinase (p-STAT3) | Substrate Phosphorylation | IC50 | 5 µM | Potent inhibitor of the STAT3 signaling pathway. |
| GPCR (cAMP) | Second Messenger Levels | IC50 | > 50 µM | Not a potent antagonist of the tested GPCR at relevant concentrations. |
Assay Validation: The Z'-Factor
For high-throughput screening, the Z'-factor is a critical parameter for assessing the quality and robustness of an assay.
Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening purposes.
Conclusion
This document provides a structured and scientifically grounded framework for the initial characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. By systematically progressing from broad assessments of cytotoxicity to specific mechanism-of-action studies, researchers can efficiently and reliably profile this novel compound. This tiered approach, combining robust protocols with sound data analysis, will enable the confident identification of its primary cellular effects and guide future drug development efforts.
References
- Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development.
- Reaction Biology. (2022, May 11).
- Sigma-Aldrich. Cytotoxicity assays.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity.
- Concept Life Sciences. Cell-Based Assay Development | Custom Assays for Drug Discovery.
- baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- Thermo Fisher Scientific. Cytotoxicity Assays.
- Miltenyi Biotec. Cell based assays for drug discovery | Immunotherapy.
- Profacgen. Cell-based Kinase Assays.
- PMC. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
- PMC. A review for cell-based screening methods in drug discovery.
- Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
- MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Agilent. (2021, February 2). High-Throughput GPCR Assay Development.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4).
- Revvity. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
- Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- PMC. (2025, May 15).
- German Cancer Research Center. Kinase Activity Profiling.
- PMC. (2023, January 17).
- Ovid. (2016, June 28).
- Oriental Journal of Chemistry.
- ResearchGate.
- PMC. Current status of pyrazole and its biological activities.
- PMC.
- MilliporeSigma. 1-(oxolan-3-yl)-1H-pyrazol-4-amine.
- MDPI. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
- PubMed. (2014, January 1).
- Scholars Research Library. Synthesis and antimicrobial activity of some novel pyrazoles.
- PubMed. (2023, May 3). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction.
- Semantic Scholar. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole.
- PMC. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
-
ResearchGate. Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][7][20][25]triazolo[3,4-b][7][15][20]thiadiazole in HepG2 cell lines. Dd7MYKB3K1mSujszK_CdNf_zhjr5w==)
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Topic: A Stability-Indicating RP-HPLC Method for the Analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol: Development, Validation, and Protocol
An Application Note from the Senior Scientist's Desk
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a novel heterocyclic compound of interest in pharmaceutical development. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and formulation excipients. Method development was guided by a systematic approach to optimize chromatographic conditions. Forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] The developed method was subsequently validated in accordance with ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[3][4] This comprehensive protocol provides researchers, quality control analysts, and drug development professionals with a reliable and fully validated analytical tool for the quality assessment and stability testing of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Introduction
1-(oxolan-3-yl)-1H-pyrazol-4-ol is a heterocyclic molecule featuring a pyrazole core functionalized with a hydroxyl group and an N-linked oxolane (tetrahydrofuran) moiety. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[5] As with any new chemical entity destined for therapeutic use, the development of a robust analytical method is a regulatory and scientific necessity. Such a method is fundamental for ensuring the identity, purity, and potency of the drug substance and its corresponding drug product throughout the development lifecycle.[6][7]
A stability-indicating method is of paramount importance as it must be able to resolve the API from any degradation products that may form under various environmental influences, thereby providing a true measure of the drug's stability.[8][9] This application note explains the causality behind the experimental choices, from the initial selection of chromatographic mode to the final validation parameters, providing a field-proven protocol for immediate implementation.
Materials and Methods
Chemicals and Reagents
-
1-(oxolan-3-yl)-1H-pyrazol-4-ol Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Formic Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Hydrochloric Acid (0.1 N)
-
Sodium Hydroxide (0.1 N)
-
Hydrogen Peroxide (3% v/v)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography data software.
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min (5% B), 2-15 min (5% to 60% B), 15-18 min (60% B), 18-18.1 min (60% to 5% B), 18.1-25 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm (determined via PDA scan) |
| Run Time | 25 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(oxolan-3-yl)-1H-pyrazol-4-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Sample preparation procedures should be developed based on the matrix (e.g., drug substance vs. drug product). For the drug substance, a "dilute and shoot" approach is typically sufficient.[10] Weigh an appropriate amount of the sample, dissolve in the diluent to achieve a target concentration of 100 µg/mL, and filter through a 0.45 µm syringe filter if necessary.
Method Development and Optimization
The primary objective was to develop a method that could separate the polar parent compound from potentially less polar and more polar degradation products.
-
Rationale for RP-HPLC: Reversed-phase chromatography is the most common and versatile mode in pharmaceutical analysis.[7] The target analyte, with its polar functional groups (hydroxyl, ether, pyrazole nitrogens), is well-suited for retention and separation on a non-polar stationary phase like C18 using a polar mobile phase.
-
Column Selection: A C18 stationary phase was chosen as the starting point due to its wide applicability.[11] The XBridge C18 column provides excellent stability across a wide pH range, which is advantageous during method development.
-
Mobile Phase Optimization: The polarity of 1-(oxolan-3-yl)-1H-pyrazol-4-ol necessitates a highly aqueous mobile phase for sufficient retention. A buffered aqueous phase is critical to control the ionization state of the molecule's pyrazole and hydroxyl groups, thereby ensuring consistent retention and symmetrical peak shapes.[12] An ammonium acetate buffer at pH 4.5 was selected to provide good buffering capacity and MS-compatibility for future peak identification studies.[7] Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution was necessary to elute potential hydrophobic degradation products in a reasonable time while maintaining good resolution between the main peak and any early-eluting polar impurities.[7]
-
Wavelength Selection: A UV scan of the analyte in the diluent showed a maximum absorbance (λmax) at 235 nm, which was selected for quantification to ensure high sensitivity.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating method, as they are designed to intentionally generate potential degradation products.[2][9] The goal is to achieve a target degradation of 5-20% of the active ingredient.[1][13]
Protocol for Stress Testing
For each condition, a sample of the API (at ~1 mg/mL) was prepared and subjected to the stressor. Samples were then neutralized (if necessary), diluted to the working concentration (100 µg/mL), and analyzed by HPLC.
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C in a dry-heat oven for 48 hours.
-
Photolytic Degradation: Expose the drug substance in solution to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.
Results and Discussion
The compound showed significant degradation under basic and oxidative conditions, with minor degradation under acidic and thermal stress. The chromatograms from the stressed samples demonstrated that all degradation products were well-resolved from the parent peak, with resolution (Rs) values > 2.0. Peak purity analysis using the PDA detector confirmed the spectral homogeneity of the parent peak in all stressed conditions, proving the method's specificity and stability-indicating nature.
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- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy [mdpi.com]
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"HPLC method for 1-(oxolan-3-yl)-1H-pyrazol-4-ol"
An Application Note for the Analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6] The compound 1-(oxolan-3-yl)-1H-pyrazol-4-ol is a representative of this class, featuring a polar oxolane (tetrahydrofuran) moiety and a phenolic hydroxyl group. These structural features impart significant polarity, which can present a challenge for robust analysis using traditional reverse-phase high-performance liquid chromatography (RP-HPLC).
Highly polar analytes often exhibit poor retention on conventional C18 stationary phases, eluting near the solvent front, which compromises resolution and quantification.[7][8][9] Furthermore, the ionizable nature of the phenolic hydroxyl group can lead to peak tailing due to secondary interactions with the stationary phase if not properly controlled.[10]
This application note presents a detailed, robust, and validated RP-HPLC method for the reliable quantification of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. As a Senior Application Scientist, this guide explains the scientific rationale behind the method development choices and provides a step-by-step protocol for implementation and validation, ensuring scientific integrity and transferability for researchers in pharmaceutical and chemical analysis.
Method Development Rationale: The Science Behind the Parameters
The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.
Column Selection: Managing Polarity
The primary challenge for 1-(oxolan-3-yl)-1H-pyrazol-4-ol is its high polarity. While a standard C18 column can be used, achieving adequate retention may require a highly aqueous mobile phase, which can lead to phase collapse (dewetting) and loss of retention. To mitigate this, a polar-embedded or polar-endcapped C18 column is the recommended choice. These columns incorporate polar functional groups (e.g., amide, carbamate) near the silica surface or use polar end-capping reagents.[7] This modification allows the stationary phase to remain fully wetted even with highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) that enhances the retention of polar analytes. For this protocol, we select a widely available C18 column (4.6 x 150 mm, 5 µm) as a starting point, which is frequently used for pyrazole derivatives.[11]
Mobile Phase Optimization: Controlling Ionization and Selectivity
-
Aqueous Phase and pH Control: The phenolic hydroxyl group on the pyrazole ring is weakly acidic. To ensure consistent retention and symmetrical peak shape, its ionization must be suppressed.[10][12] By maintaining the mobile phase pH at a level at least 2 units below the analyte's pKa, the molecule remains in its neutral, protonated form. This minimizes ionic interactions with residual silanols on the silica support, a common cause of peak tailing.[10] A mobile phase acidified with 0.1% formic acid (pH ≈ 2.7) is an excellent choice as it is effective, volatile, and highly compatible with mass spectrometry (MS) detection if required.
-
Organic Modifier: Both acetonitrile and methanol are common organic modifiers in RP-HPLC. Acetonitrile is generally preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength.[10] The choice of organic modifier also influences selectivity, and while methanol can offer different selectivity profiles, acetonitrile typically provides sharp, efficient peaks for many heterocyclic compounds.
Detector Settings: Ensuring Optimal Sensitivity
The pyrazole ring system contains a chromophore that absorbs UV light. While unsubstituted pyrazole absorbs at a low wavelength (~203 nm), substituted pyrazoles and pyrazolones exhibit absorption maxima at higher, more specific wavelengths, often between 230 nm and 280 nm.[13][14] A study on pyrazole derivatives showed a common detection wavelength of 254 nm.[11] To ensure maximum sensitivity and specificity, a Photodiode Array (PDA) or Diode Array Detector (DAD) should be used during method development to scan the analyte's UV spectrum and identify the wavelength of maximum absorbance (λ-max). For routine analysis, a single-wavelength UV detector set to this λ-max can be used.
Experimental Protocol
This protocol provides a comprehensive, step-by-step guide for the analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Instrumentation and Consumables
-
HPLC system with quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Sample Preparation
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water or Milli-Q®, 18.2 MΩ·cm.
-
Formic Acid (FA): ACS grade or higher.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of DI water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of 1-(oxolan-3-yl)-1H-pyrazol-4-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the diluent. Prepare further dilutions as needed for linearity and validation studies.
-
Sample Preparation: Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to achieve a final concentration within the validated linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following parameters provide a robust starting point for analysis.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD/UV at λ-max (determine via spectrum, start at 254 nm) |
| Run Time | ~15 minutes |
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is trustworthy and fit for purpose, it must be validated. The following parameters, based on ICH Q2(R1) guidelines, should be assessed.
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte. The peak for 1-(oxolan-3-yl)-1H-pyrazol-4-ol should be well-resolved from any other components, and the blank should show no interfering peaks at the analyte's retention time.
-
Linearity and Range: Prepare at least five concentrations of the analyte across a range (e.g., 0.01 - 0.2 mg/mL). Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% - 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over both days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N ≥ 3, and LOQ is where S/N ≥ 10. The LOQ must be precise and accurate.
-
Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results. The method should remain unaffected by these small changes.
Data Visualization: HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC analysis process, from initial sample handling to final data interpretation.
Caption: Workflow for the HPLC analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the HPLC analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. By selecting an appropriate polar-modified stationary phase and carefully controlling the mobile phase pH to suppress ionization, this method overcomes the common challenges associated with retaining and resolving polar heterocyclic compounds. The outlined method is robust, and the validation protocol ensures that it can be implemented with confidence in a quality control or research environment, providing accurate and reliable data for drug development and chemical synthesis professionals.
References
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12). National Center for Biotechnology Information. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]
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UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]
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Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15). ResearchGate. [Link]
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Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Polish Journal of Environmental Studies. [Link]
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Recent progress in chemosensors based on pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024, August 21). Research Square. [Link]
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Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI. [Link]
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Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024, October 17). ResearchGate. [Link]
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Practical Synthesis of Pyrazol-4-thiols. (2026, January 16). ChemRxiv. [Link]
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Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. (2019, August 30). RSC Advances. [Link]
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UV-Visible absorption and fluorescence emission of pyrazoline derivatives 1a–1d in acetonitrile solvent. (n.d.). ResearchGate. [Link]
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Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). World Journal of Pharmaceutical Research. [Link]
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HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]
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Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. (n.d.). Zaporozhye Medical Journal. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]
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Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]
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Polar Compounds. (n.d.). SIELC Technologies. [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. (2022, November 2). MDPI. [Link]
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"use of pyrazole derivatives in agrochemicals"
Application Note: Rational Design, Synthesis, and Evaluation of Pyrazole Derivatives in Agrochemicals
Rationale and Scaffold Significance
Pyrazoles—five-membered heterocyclic compounds containing two adjacent nitrogen atoms—represent a "privileged scaffold" in modern agrochemical discovery[1]. Their robust aromatic stability, combined with multiple substitution sites, allows for precise tuning of lipophilicity, metabolic stability, and target-binding affinity. By rationally modulating the functional groups on the pyrazole ring, researchers have successfully developed highly potent, broad-spectrum fungicides, herbicides, and insecticides that are critical for sustainable crop protection[1],[2].
Mechanistic Pathways & Biological Targets
The versatility of pyrazole derivatives stems from their ability to selectively interact with distinct biochemical pathways across different agricultural pests and pathogens.
-
Fungicides (SDHIs): Pyrazole-4-carboxamides (e.g., Fluxapyroxad, Bixafen) act as Succinate Dehydrogenase Inhibitors (SDHIs). They competitively bind to Complex II of the fungal mitochondrial respiratory chain. This binding halts electron transport, depletes cellular ATP, and ultimately causes mycelial death and prevents spore germination[1],[3].
-
Herbicides (HPPD Inhibitors): Aryl-pyrazole derivatives (e.g., Pyrasulfotole) target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, leading to severe chlorophyll bleaching and rapid plant necrosis[1],[4].
-
Insecticides (GABA Antagonists & METIs): Pyrazole-5-amides and related structures (e.g., Fipronil) function as potent antagonists of the GABA-gated chloride channels in the insect central nervous system. Other derivatives, such as Tolfenpyrad, act as Mitochondrial Electron Transport Inhibitors (METIs) by blocking Complex I[1].
Biochemical mechanisms of pyrazole-based fungicides (SDHIs) and herbicides (HPPD inhibitors).
Quantitative Efficacy and Structure-Activity Relationships (SAR)
Evaluating the efficacy of pyrazole derivatives relies on standardized quantitative metrics. Optimizing the hydrophobic tail of pyrazole carboxamides is a highly effective strategy for enhancing target enzyme penetration[2]. The following table summarizes key benchmark data for representative pyrazole-based agrochemicals.
| Compound / Derivative | Agrochemical Class | Primary Biological Target | Efficacy / Potency Metric |
| Bixafen | Fungicide | Succinate Dehydrogenase (SDH) | EC₅₀ = 0.04 mg/L (R. solani)[3] |
| Fluopyram | Fungicide | Succinate Dehydrogenase (SDH) | EC₅₀ = 12.3 μg/mL (G. zeae)[2] |
| Pyrasulfotole | Herbicide | HPPD Enzyme | Broadleaf weed control (Bleaching)[1] |
| Compound 26 (Amide) | Herbicide | HPPD Enzyme | >80% inhibition at 150 g ai/ha[4] |
| Fipronil | Insecticide | GABA-gated chloride channel | High mortality across broad spectrum[1] |
Synthetic Methodologies and Mechanistic Causality
The synthesis of pyrazole agrochemicals typically involves the construction of the pyrazole core followed by targeted functionalization.
-
Core Construction (Knorr Synthesis): The cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine is the foundational method for synthesizing 1,3,5-substituted pyrazoles[1],[5]. The addition of a protic acid (e.g., glacial acetic acid) is critical; it protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the hydrazine. Furthermore, the acid catalyzes the subsequent dehydration steps required to achieve the stable aromatic pyrazole system[5].
-
Functionalization (Amide Coupling): For SDHI fungicides, attaching a specific hydrophobic tail via an amide linkage to the pyrazole-4-carboxylic acid is essential[2]. Using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) ensures high yields. EDCI activates the carboxylic acid, while HOBt forms a highly reactive but stable intermediate ester, preventing unwanted side reactions (like N-acylurea formation) and maintaining stereochemical integrity[1].
Step-by-step logical workflow for the synthesis of pyrazole-4-carboxamide derivatives.
Validated Experimental Protocols
Protocol A: Synthesis of 1,3,5-Substituted Pyrazole Core (Knorr-Type Cyclocondensation)
Objective: To synthesize a functionalized pyrazole intermediate via acid-catalyzed cyclocondensation.
-
Initiation: In a 100 mL round-bottom flask, dissolve 10 mmol of the selected 1,3-diketone in 30 mL of absolute ethanol.
-
Reagent Addition: Slowly add 10 mmol of substituted hydrazine dropwise while stirring.
-
Causality: Dropwise addition controls the exothermic nature of the initial nucleophilic attack, preventing the formation of undesired regioisomers and thermal degradation.
-
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Reflux & Monitoring: Reflux the mixture at 80°C for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 3:1) until the starting material spot disappears.
-
Workup (Self-Validation): Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with distilled water (2 x 20 mL) and brine (20 mL).
-
Validation: The aqueous wash removes unreacted hydrazine and acetic acid, while the brine wash pulls residual water from the organic layer. A clear phase separation indicates successful removal of hydrophilic impurities[1].
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate. Purify via column chromatography to obtain the pure pyrazole core.
Protocol B: Synthesis of Pyrazole-4-carboxamide Fungicides (Amide Coupling)
Objective: To couple a pyrazole-carboxylic acid with an aryl amine to form an SDHI analog.
-
Activation: Dissolve 5 mmol of the synthesized pyrazole-carboxylic acid in 20 mL of anhydrous acetonitrile (MeCN). Add 6 mmol (1.2 eq) of HOBt and 6 mmol (1.2 eq) of EDCI.
-
Intermediate Formation: Stir at room temperature for 3 hours.
-
Causality: This incubation time allows for the complete conversion of the carboxylic acid into the HOBt-active ester, which is highly reactive toward amines but resistant to hydrolysis[1].
-
-
Amine Addition: Cool the flask to 0-10°C using an ice bath. Slowly add 5.5 mmol of the target aryl amine.
-
Causality: Cooling prevents exothermic degradation of the active ester during the nucleophilic acyl substitution.
-
-
Reaction & Workup: Allow the mixture to warm to room temperature and stir overnight. Quench with water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Validation: Confirm the formation of the amide bond via IR spectroscopy.
-
Validation Checkpoint: Look for the appearance of a strong C=O stretch around 1650 cm⁻¹ and an N-H stretch at 3300 cm⁻¹, confirming successful amide linkage[6].
-
References
-
Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis - Benchchem -1
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI - 5
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC -6
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications - 4
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - ACS Publications - 3
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - ACS Publications - 2
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Unlocking the Therapeutic Promise of Pyrazole Compounds: A Guide to Preclinical Evaluation
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[1][3] This adaptability has led to the development of numerous FDA-approved drugs for a wide array of diseases, from inflammation and cancer to viral infections and erectile dysfunction.[2][4] Notable examples include the anti-inflammatory drug Celecoxib (Celebrex®), the anticancer kinase inhibitor Crizotinib (Xalkori®), and the phosphodiesterase-5 (PDE5) inhibitor Sildenafil (Viagra®).[2][5]
This guide provides an in-depth overview and detailed protocols for researchers, scientists, and drug development professionals to explore the therapeutic potential of novel pyrazole compounds. We will delve into the core applications, mechanisms of action, and the essential in vitro and in vivo assays required to validate their efficacy.
I. Pyrazole Derivatives as Anticancer Agents
A significant area of pyrazole research is in oncology. Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell growth, proliferation, and survival, such as protein kinases (e.g., EGFR, VEGFR-2, CDKs) and tubulin. This section provides protocols to assess the cytotoxic and apoptotic potential of pyrazole compounds.
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer activity of many pyrazole compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell proliferation, survival, and angiogenesis.[1] For example, pyrazole derivatives have been designed to target the ATP-binding site of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth.[6]
Inhibition of the VEGFR-2 signaling cascade by pyrazole compounds.
Protocol 1: Preliminary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] It is a robust and high-throughput method for initial screening of compound cytotoxicity.
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[7] The amount of formazan is directly proportional to the number of living cells.[7]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, HepG2, A549)[8][9]
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin[8]
-
Test pyrazole compounds dissolved in DMSO (e.g., 10 mM stock)[8]
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][10]
-
96-well microtiter plates[7]
-
Microplate reader (absorbance at 570 nm)[7]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.[7][8]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO, concentration ≤ 0.5%) and a positive control (e.g., Doxorubicin).[8][11]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1][12]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.[7][11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)
To determine if cytotoxicity is due to apoptosis (programmed cell death), the Annexin V/Propidium Iodide (PI) assay is employed.[11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it stains the nucleus.[11]
Materials:
-
6-well plates
-
Test pyrazole compound
-
Annexin V-FITC/PI Apoptosis Detection Kit[11]
-
Flow cytometer[1]
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the pyrazole compound at its determined IC₅₀ concentration for 24 or 48 hours.[11]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[1]
-
Staining: Centrifuge the cell suspension and wash twice with cold PBS. Resuspend the cell pellet in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[1][11]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[1]
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis.[13]
II. Pyrazole Derivatives as Anti-inflammatory Agents
The anti-inflammatory properties of pyrazoles are well-established, with Celecoxib being a prime example.[14] The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[14]
Mechanism of Action: COX-2 Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced at sites of inflammation.[14] Selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without the gastrointestinal side effects associated with non-selective NSAIDs.[14]
Selective inhibition of the COX-2 pathway by pyrazole compounds.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of pyrazole compounds for the two COX isoforms.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes[14]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)[10]
-
Test pyrazole compounds and a reference drug (e.g., Celecoxib)[14]
-
Arachidonic acid (substrate)[14]
-
Prostaglandin E2 (PGE2) EIA Kit[14]
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.[14]
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2][14]
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.[14]
-
Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.[14]
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).[14]
-
Detection: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.[14]
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.[14]
Protocol 4: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.[2]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)[2]
-
Carrageenan (1% w/v in sterile saline)[2]
-
Test pyrazole compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)[15]
-
Reference drug (e.g., Indomethacin or Diclofenac)[2]
-
Digital Plethysmometer[2]
Procedure:
-
Animal Grouping: Randomly divide rats into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups.[2]
-
Drug Administration: Administer the test compounds, reference drug, or vehicle (e.g., by oral gavage) 60 minutes before inducing edema.[2]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer (V₀).[2]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.[2]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection (Vₜ).[15]
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
III. Pyrazole Derivatives as Antimicrobial Agents
The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown significant promise in this area.[4] They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[4]
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][16] The broth microdilution method is a standard technique for determining MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[4]
-
96-well microtiter plates[4]
-
Test pyrazole compounds
-
Standard antibiotic (e.g., Ciprofloxacin)[17]
Procedure:
-
Prepare Compound Plate: In a 96-well plate, perform a two-fold serial dilution of the pyrazole compound in MHB to obtain a range of concentrations.[4]
-
Prepare Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[4][18]
-
Inoculate Plate: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[4]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
Read Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]
Protocol 6: Anti-Biofilm Activity Assay
Bacterial biofilms are a major challenge in treating chronic infections due to their high resistance to antibiotics.[4] This assay assesses a compound's ability to inhibit biofilm formation.
Principle: The ability of a compound to inhibit biofilm formation on a solid surface is quantified by staining the remaining adherent biofilm with crystal violet. The amount of stain retained is proportional to the biofilm mass.[4]
Materials:
-
96-well microtiter plates
-
Tryptic Soy Broth (TSB)[4]
-
Bacterial strain capable of forming biofilms
-
Test pyrazole compound
-
Crystal violet solution (0.1% w/v)
-
30% Acetic acid
Procedure:
-
Plate Setup: Add TSB and serial dilutions of the pyrazole compound to the wells of a 96-well plate.[4]
-
Inoculation: Add a standardized bacterial suspension (0.5 McFarland) to each well.[4]
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm to form.[4]
-
Washing: Discard the medium and gently wash the wells three times with sterile PBS to remove non-adherent, planktonic cells.[4][18]
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes.[4]
-
Washing: Wash the wells again with water to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to dissolve the bound crystal violet.
-
Data Acquisition: Measure the absorbance at 595 nm.
Data Analysis: Compare the absorbance of the treated wells to the control (untreated) wells to determine the percentage of biofilm inhibition.
IV. Pyrazole Derivatives as CNS-Active Agents
Pyrazoline derivatives, a related class of compounds, have been investigated for their effects on the central nervous system (CNS), showing potential as antidepressant and anxiolytic agents.[11][19] Some derivatives have been found to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[11]
Protocol 7: Evaluation of Antidepressant-like Activity (Tail Suspension Test)
The tail suspension test (TST) is a widely used behavioral test to screen for potential antidepressant drugs in mice.
Principle: When mice are suspended by their tails, they will struggle for a period before becoming immobile. This immobility is interpreted as a state of behavioral despair. Antidepressant medications are known to reduce the duration of immobility.[19]
Materials:
-
Male Swiss albino mice
-
Tail suspension apparatus
-
Test pyrazole compound
-
Standard antidepressant drug (e.g., Imipramine)
Procedure:
-
Animal Grouping and Acclimatization: Group the animals and allow them to acclimatize to the laboratory environment.
-
Drug Administration: Administer the test compound, standard drug, or vehicle to the respective groups, typically 30-60 minutes before the test.
-
Suspension: Individually suspend each mouse by its tail from the apparatus using adhesive tape.
-
Observation: Record the total duration of immobility over a 6-minute period.
-
Data Analysis: Compare the duration of immobility in the treated groups to the vehicle control group. A significant reduction in immobility time suggests an antidepressant-like effect.[19]
Conclusion and Future Directions
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural simplicity and synthetic accessibility, combined with its diverse pharmacological profile, ensure its continued relevance in the search for novel therapeutics.[20][21] The protocols outlined in this guide provide a foundational framework for the systematic evaluation of new pyrazole derivatives. By employing these standardized assays, researchers can effectively identify promising lead compounds, elucidate their mechanisms of action, and contribute to the development of the next generation of pyrazole-based medicines. Future research will likely focus on creating pyrazole hybrids, which combine the pyrazole core with other pharmacophores to achieve multi-target activity and enhanced therapeutic efficacy.[22][23]
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Liu, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Retrieved from [Link]
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IntechOpen. (2018). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. IntechOpen. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. PMC. Retrieved from [Link]
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Liu, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. PMC. Retrieved from [Link]
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Semantic Scholar. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Retrieved from [Link]
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Costa, A. C. P., et al. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella spp. ResearchGate. Retrieved from [Link]
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World Journal of Pharmaceutical Sciences. (2020). Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. Retrieved from [Link]
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PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
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PMC. (n.d.). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Retrieved from [Link]
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MDPI. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]
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Taylor & Francis Online. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Retrieved from [Link]
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Semantic Scholar. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of Pyrazole Analogs
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1] Its synthetic tractability and versatile physicochemical properties have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, including inflammatory conditions, cancer, and infectious diseases.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a successful structure-activity relationship (SAR) campaign for pyrazole analogs. We will delve into strategic workflows, from the rational design and synthesis of compound libraries to their biological evaluation and data interpretation. Detailed protocols for key synthetic and analytical methodologies are provided, supplemented by insights into the integration of computational chemistry to accelerate the discovery pipeline. This guide is structured to not only provide step-by-step instructions but also to impart the strategic thinking and scientific rationale that underpin a robust SAR study.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a recurring motif in many successful pharmaceuticals.[5] Its popularity stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[6] Furthermore, the pyrazole ring acts as a stable, synthetically versatile core that allows for systematic modification at multiple positions to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[4][7]
Prominent examples of pyrazole-based drugs underscore its therapeutic importance:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[8]
-
Rimonabant: A cannabinoid receptor 1 (CB1) inverse agonist previously explored for obesity treatment.[9][10]
-
Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction, where a fused pyrazole (pyrazolo[4,3-d]pyrimidine) is the core structure.
-
Anagliptin & Omarigliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors for managing type 2 diabetes.[6]
The journey from a pyrazole-containing hit to a clinical candidate is a meticulous process of iterative design, synthesis, and testing. The following sections outline a strategic framework for this process.
The SAR Campaign: A Strategic Workflow
A successful SAR campaign is a cyclical process aimed at understanding how chemical structure translates to biological activity. Each cycle refines the molecular design, guiding the project toward a lead compound with optimal potency, selectivity, and drug-like properties.
Caption: The iterative workflow of a Structure-Activity Relationship (SAR) campaign.
Foundational Chemistry: Synthesizing the Pyrazole Analog Library
The foundation of any SAR study is a chemically diverse yet logically related set of compounds. The synthetic accessibility of the pyrazole core is a significant advantage.
Key Synthetic Routes
The most common and robust method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound, with a hydrazine derivative.[7][11] This approach allows for the introduction of diversity at the N1, C3, and C5 positions of the pyrazole ring. Other methods include multicomponent reactions and cycloadditions, which offer alternative pathways to novel scaffolds.[7]
Protocol: Parallel Synthesis of a 1,3,5-Trisubstituted Pyrazole Library
This protocol describes a reliable method for generating a small library of pyrazole analogs based on the condensation of substituted 1,3-diketones with aryl hydrazines.
Objective: To synthesize a matrix of pyrazole analogs to probe the SAR at the N1, C3, and C5 positions.
Materials:
-
Array of substituted 1,3-diketones (e.g., 1-phenyl-1,3-butanedione, 1-(4-fluorophenyl)-1,3-butanedione)
-
Array of substituted aryl hydrazine hydrochlorides (e.g., phenylhydrazine HCl, 4-methoxyphenylhydrazine HCl)
-
Glacial Acetic Acid
-
Ethanol
-
Parallel synthesis reaction block or individual reaction vials
-
Standard glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Methodology:
-
Reaction Setup: In a 20 mL reaction vial, dissolve a substituted 1,3-diketone (1.0 mmol) in ethanol (5 mL).
-
Hydrazine Addition: Add the corresponding substituted aryl hydrazine hydrochloride (1.1 mmol) to the solution.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the vial with a condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Add water (15 mL) and ethyl acetate (15 mL). Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract and purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to yield the pure 1,3,5-trisubstituted pyrazole analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]
This parallel approach allows for the efficient generation of dozens of analogs for biological screening.
Biological Evaluation: From In Vitro Screening to In Vivo Validation
The choice of biological assays is dictated by the therapeutic target of interest. Reproducibility is paramount for generating reliable SAR data.[14]
Primary Screening: In Vitro Assays
Primary assays should be robust, high-throughput, and directly measure the interaction of the compound with the target or a relevant cellular phenotype.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pyrazole analogs against the COX-2 enzyme.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) by prostaglandin G₂, and the resulting color change is measured spectrophotometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate and plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the pyrazole test compounds in DMSO. A known selective COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.
-
Enzyme Reaction: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme.
-
Inhibitor Addition: Add 1 µL of the serially diluted test compounds or controls to the wells and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Objective: To assess the cytotoxic or anti-proliferative effect of pyrazole analogs on a cancer cell line.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyrazole test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against compound concentration to determine the IC₅₀ value.
Secondary Screening & In Vivo Models
Promising compounds from primary screens (hits) are advanced to secondary assays to confirm activity and assess properties like selectivity. For in vivo validation, animal models are used. For example, in an anti-inflammatory campaign, the carrageenan-induced paw edema model in rodents is a standard for assessing in vivo efficacy.[15] Pharmacokinetic (PK) studies are also crucial at this stage to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.[16]
Deciphering the Code: SAR Data Analysis and Interpretation
The central output of an SAR study is the correlation of structural changes with biological activity.
The SAR Table: Correlating Structure with Activity
A well-structured table is the most effective way to visualize SAR trends. It should clearly link the specific structural modifications to the resulting biological data.
Table 1: Hypothetical SAR Data for a Series of Pyrazole-Based COX-2 Inhibitors
| Compound ID | R¹ (at N1) | R³ (at C3) | R⁵ (at C5) | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| Ref-1 | 4-Sulfonamidophenyl | 4-Methylphenyl | Trifluoromethyl | 15 | 15,000 | 1000 |
| 1a | Phenyl | 4-Methylphenyl | Trifluoromethyl | 5,200 | >50,000 | >10 |
| 1b | 4-Sulfonamidophenyl | Phenyl | Trifluoromethyl | 85 | 12,000 | 141 |
| 1c | 4-Sulfonamidophenyl | 4-Methylphenyl | Methyl | 450 | 25,000 | 56 |
| 1d | 4-Methanesulfonylphenyl | 4-Methylphenyl | Trifluoromethyl | 25 | 18,000 | 720 |
From this hypothetical data, one can derive key insights:
-
The 4-sulfonamidophenyl group at R¹ is critical for potent and selective COX-2 inhibition (compare Ref-1 to 1a ).[17]
-
The 4-methyl group at R³ contributes to potency (compare Ref-1 to 1b ).
-
A trifluoromethyl group at R⁵ is superior to a methyl group for potency (compare Ref-1 to 1c ).
-
A methanesulfonyl group at R¹ is a viable alternative to the sulfonamide (compare Ref-1 to 1d ).[17]
Case Study Deep Dive: The SAR of Celecoxib
The development of Celecoxib is a classic example of successful SAR. Researchers identified that diaryl heterocyclic compounds were potent COX-2 inhibitors.[17] The key SAR features are:
-
N1-Aryl Ring: A para-sulfonamide (-SO₂NH₂) or methanesulfonyl (-SO₂CH₃) group is crucial. This group inserts into a secondary "selectivity pocket" present in COX-2 but not COX-1, conferring high selectivity.[17]
-
C3 and C5 Aryl Rings: The specific nature and substitution pattern of the aryl rings at the C3 and C5 positions are tuned to optimize binding within the primary active site of the enzyme.
Accelerating Discovery: The Role of Computational Chemistry
In silico tools are indispensable for modern SAR campaigns, helping to prioritize synthetic targets and rationalize experimental observations.[3]
Caption: The iterative cycle between experimental testing and computational modeling.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models mathematically correlate variations in chemical structure (described by molecular descriptors) with changes in biological activity.[18][19] A validated QSAR model can predict the potency of virtual, not-yet-synthesized compounds, allowing chemists to focus their efforts on the most promising candidates.[20][21]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12][22] For pyrazole analogs, docking can:
-
Visualize how different substituents at R¹, R³, R⁴, and R⁵ positions explore the binding pocket.
-
Explain why certain modifications increase or decrease potency.
-
Rationalize target selectivity (e.g., why a compound fits in COX-2 but not COX-1).
Conclusion and Future Perspectives
The structure-activity relationship study is the engine of drug discovery. For the pyrazole scaffold, decades of research have provided a rich understanding of how to modify this privileged core to achieve desired biological effects.[4] By integrating rational design, efficient parallel synthesis, robust biological evaluation, and predictive computational modeling, research teams can navigate the complexities of SAR to develop novel and effective pyrazole-based therapeutics. The continued application of these principles, combined with emerging technologies, ensures that the pyrazole scaffold will remain a promising frontier in the quest for new medicines.
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Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. Available from: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC. Available from: [Link]
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2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC. Available from: [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents | Bioconjugate Chemistry - ACS Publications. (2013, March 15). Available from: [Link]
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Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - MDPI. (2022, September 21). Available from: [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication | Journal of Medicinal Chemistry - ACS Publications. (2018, January 18). Available from: [Link]
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Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands | ACS Medicinal Chemistry Letters. (2023, March 9). Available from: [Link]
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Full article: Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents - Taylor & Francis. (2025, October 6). Available from: [Link]
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“Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC. Available from: [Link]
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Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. (2023, March 10). Available from: [Link]
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2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors | ACS Omega - ACS Publications. (2020, July 24). Available from: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8). Available from: [Link]
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Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors | IntechOpen. (2017, August 23). Available from: [Link]
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Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall - MDPI. (2023, August 30). Available from: [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 11). Available from: [Link]
-
design of potent anticancer molecules comprising pyrazolyl-thiazolinone analogs using molecular - Semantic Scholar. Available from: [Link]
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(PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents - ResearchGate. (2023, June 8). Available from: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega. (2022, September 16). Available from: [Link]
-
Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed. (2019, April 16). Available from: [Link]
-
Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent - MDPI. (2019, April 5). Available from: [Link]
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Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PMC. Available from: [Link]
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Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. Available from: [Link]
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC. Available from: [Link]
-
Synthesis and pharmacological activities of celecoxib derivatives. Available from: [Link]
-
Pyrazoline as a medicinal scaffold. - BIONATURA. Available from: [Link]
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- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Oxolan-3-yl)-1H-pyrazol-4-ol
Welcome to the Technical Support Center for the synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol (also referred to as 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-ol). This scaffold is a highly versatile building block in medicinal chemistry, frequently utilized to construct pharmacologically active drug candidates[1].
Because the oxolane (tetrahydrofuran) ring is sensitive to strong acids and its halogenated derivatives are prone to elimination, synthesizing this molecule requires precise control over base selection and reaction conditions. This guide provides field-proven protocols, mechanistic troubleshooting, and optimization data to ensure high-yielding, reproducible syntheses.
Strategic Overview & Mechanistic Pathways
There are two primary synthetic routes to access the target molecule. Route A (Debenzylation) is the most atom-economical and direct method for yielding the final alcohol. Route B (Borylation-Oxidation) serves as a robust alternative if benzyl ether cleavage is problematic or if 4-bromo-1H-pyrazole is the only available starting material[1].
Fig 1. Divergent synthetic pathways for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Core Experimental Protocols (Route A)
The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.
Step 1: N-Alkylation of 4-Benzyloxy-1H-pyrazole
Mechanistic Causality: Pyrazoles are weakly acidic (pKa ~14.5). Deprotonation generates a pyrazolide anion that undergoes an SN2 reaction with 3-bromotetrahydrofuran. Because 3-bromotetrahydrofuran is a secondary alkyl halide with adjacent ether oxygens, it is highly susceptible to E2 elimination. Using Cesium Carbonate ( Cs2CO3 ) provides a bulky, "softer" cation that enhances the nucleophilicity of the pyrazolide nitrogen while minimizing basic attack on the β -protons of the oxolane ring[2].
-
Preparation: Charge a flame-dried round-bottom flask with 4-benzyloxy-1H-pyrazole (1.0 eq) and anhydrous Cs2CO3 (1.5 eq) in anhydrous DMF (0.2 M).
-
Activation: Stir at room temperature for 30 minutes under argon to ensure complete deprotonation.
-
Alkylation: Add 3-bromotetrahydrofuran (1.2 eq) dropwise. Heat the mixture to 80 °C for 12 hours.
-
Validation Checkpoint: Perform an LC-MS analysis. The reaction is complete when the starting material peak (m/z 175.1) is fully consumed and the target intermediate mass (m/z 245.1) is dominant.
-
Workup: Cool to room temperature, quench with H2O , and extract with EtOAc (3x). Critical step: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely partition residual DMF into the aqueous phase. Dry over Na2SO4 and concentrate.
Step 2: Catalytic Hydrogenolysis (Debenzylation)
Mechanistic Causality: The benzyl ether is cleaved via palladium-catalyzed hydrogenolysis. Methanol is selected as the solvent because it fully solubilizes the starting material and facilitates proton transfer during the reductive cleavage on the palladium surface.
-
Preparation: Dissolve the crude 4-benzyloxy-1-(oxolan-3-yl)-1H-pyrazole in MeOH (0.1 M).
-
Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Safety Note: Always add Pd/C under an argon blanket to prevent the ignition of methanol vapors.
-
Reaction: Purge the flask with vacuum/ H2 cycles (3x) and leave under an active H2 balloon. Stir vigorously at room temperature for 4 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The non-polar benzyl ether spot must disappear entirely, replaced by a highly polar baseline spot corresponding to the free pyrazol-4-ol.
-
Workup: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad thoroughly with MeOH and concentrate the filtrate in vacuo to yield the target 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Quantitative Data & Optimization Parameters
The choice of base and solvent in Step 1 is the most critical variable in this synthesis. The table below summarizes our optimization data for the N-alkylation step:
| Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale & Observations |
| K2CO3 | MeCN | 80 | 45% | Poor base solubility in MeCN leads to sluggish deprotonation and incomplete conversion. |
| K2CO3 | DMF | 80 | 60% | Moderate yield; competitive E2 elimination of the halide is observed[2]. |
| Cs2CO3 | DMF | 80 | 85% | Optimal; the soft cation effect enhances SN2 trajectory over E2 elimination. |
| NaH | THF | 65 | 30% | The "hard" hydride base aggressively promotes rapid E2 elimination to 2,5-dihydrofuran. |
Troubleshooting Guide
Q: I am observing significant formation of 2,5-dihydrofuran and very low yields of my alkylated pyrazole. How do I fix this? A: You are experiencing competitive E2 elimination of 3-bromotetrahydrofuran. To troubleshoot:
-
Ensure you are strictly using Cs2CO3 rather than harder bases like NaH or K2CO3 [2].
-
Lower the reaction temperature to 65 °C and extend the reaction time to 24 hours.
-
Alternative Electrophile: Consider swapping the leaving group. Synthesizing and using tetrahydrofuran-3-yl methanesulfonate (mesylate) often provides a superior SN2/E2 ratio compared to the bromide.
Q: The hydrogenolysis (debenzylation) step is stalling at ~50% conversion. How can I push it to completion? A: Stalled hydrogenolysis is almost always caused by catalyst poisoning or poor mass transfer.
-
Causality: Trace sulfur, residual DMF, or amines from previous steps can strongly coordinate to and poison the active Pd surface.
-
Solution: Do not simply add more hydrogen. Filter the stalled reaction mixture through Celite to remove the poisoned catalyst, resuspend the intermediate in fresh MeOH, and add a fresh batch of 10% Pd/C. Adding a catalytic amount of acetic acid (0.1 eq) can also activate the Pd catalyst and accelerate cleavage.
Q: I only have 4-bromo-1H-pyrazole in my inventory. Can I still synthesize the target molecule without buying the benzyloxy derivative? A: Yes, via the Borylation-Oxidation route (Route B in Fig 1).
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Alkylate 4-bromo-1H-pyrazole with 3-bromotetrahydrofuran to yield 4-bromo-1-(oxolan-3-yl)-1H-pyrazole[1].
-
Perform a Miyaura borylation using B2pin2 , Pd(dppf)Cl2 , and KOAc in 1,4-dioxane to form the boronic ester.
-
Oxidize the boronic ester directly to the alcohol using 30% H2O2 and NaOH. This avoids the benzyl protection strategy entirely, though it requires expensive palladium catalysts.
Frequently Asked Questions (FAQs)
Q: Does the alkylation of 4-benzyloxy-1H-pyrazole present regioselectivity issues (N1 vs. N2)? A: No. 4-substituted pyrazoles (like 4-benzyloxy or 4-bromo) possess a C2v axis of symmetry in their deprotonated state (the pyrazolide anion). Alkylation at either N1 or N2 yields the exact same structurally identical product. Regioselectivity is only a concern when working with asymmetric 3- or 5-substituted pyrazoles.
Q: Can I use 3-hydroxytetrahydrofuran and perform a Mitsunobu reaction instead of standard basic alkylation? A: Yes, but it is highly discouraged for scale-up. While pyrazoles can participate in Mitsunobu reactions (using DIAD and PPh3 ), the atom economy is poor. More importantly, removing the triphenylphosphine oxide ( TPPO ) byproduct from the highly polar 1-(oxolan-3-yl)-1H-pyrazol-4-ol product can be a chromatographic nightmare. Standard SN2 alkylation is much cleaner.
References
- 4-Bromo-1-(tetrahydrofuran-3-yl)
- Source: rsc.
- Source: googleapis.
Sources
Technical Support Center: Synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Welcome to the technical support center for the synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, offering explanations and actionable solutions to improve your yield and purity.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol can stem from several factors throughout the synthetic sequence. A primary challenge in pyrazole synthesis is controlling regioselectivity, especially when using unsymmetrical starting materials.[1] The reaction conditions, including solvent, temperature, and pH, play a critical role in determining the final product distribution.[1]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The formation of the pyrazole ring is highly sensitive to the reaction environment.
-
pH Control: Acidic conditions can sometimes reverse the selectivity compared to neutral or basic conditions.[1] Experiment with catalytic amounts of a mild acid (e.g., acetic acid) or a base (e.g., sodium acetate) to see how it influences the reaction.
-
Temperature: Run the reaction at various temperatures (e.g., room temperature, reflux) to determine the optimal condition for favoring the desired isomer.[1]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Test a range of solvents with varying polarities, such as ethanol, methanol, or dimethylformamide (DMF).
-
-
Incomplete Reactions: Ensure each step of your synthesis goes to completion.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure all starting material is consumed before proceeding to the next step.
-
-
Side Product Formation: The formation of unwanted side products is a common issue in pyrazole synthesis.[2]
-
Regioisomers: The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers.[1] Careful control of reaction conditions is key to minimizing this.
-
Oxidation: Pyrazoline intermediates may need to be oxidized to form the final pyrazole product.[3] Incomplete or inefficient oxidation can lead to a mixture of products. Consider using a mild oxidizing agent like bromine or simply heating in DMSO under an oxygen atmosphere.[2]
-
-
Purification Losses: Significant loss of product can occur during purification.
-
Recrystallization: For purifying pyrazole compounds, recrystallization is often an effective technique. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for your specific derivative.
-
Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Experimental Protocol: General Procedure for Pyrazole Synthesis
This is a generalized protocol. You will need to adapt it based on your specific starting materials and the troubleshooting advice above.
-
Condensation: In a round-bottom flask, dissolve your 1,3-dicarbonyl precursor in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of (oxolan-3-yl)hydrazine.
-
Add a catalytic amount of acid or base if desired.
-
Stir the reaction mixture at the determined optimal temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Question 2: I am observing the formation of a significant amount of an isomeric impurity. How can I suppress the formation of this side product?
Answer:
The formation of regioisomers is a well-documented challenge in pyrazole synthesis, arising from the reaction of an unsymmetrical dicarbonyl compound with a substituted hydrazine.[1] The nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products.[1]
Strategies to Enhance Regioselectivity:
-
Electronic Effects: The electrophilicity of the carbonyl carbons can be influenced by the presence of electron-withdrawing or electron-donating groups on the dicarbonyl starting material. An electron-withdrawing group will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring attack at the less hindered site.[1]
-
Pre-formation of an Intermediate: A strategy to control regioselectivity is to first form a stable intermediate, such as an enamine or an enol ether, from one of the carbonyl groups. This directs the subsequent cyclization to occur in a specific orientation.
Workflow for Optimizing Regioselectivity
Caption: Iterative workflow for optimizing regioselectivity.
Question 3: My final product is difficult to purify. What are some effective purification strategies for pyrazol-4-ol derivatives?
Answer:
Purification of pyrazole derivatives can be challenging due to their polarity and potential for hydrogen bonding. A combination of techniques may be necessary to achieve high purity.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.
-
Solvent Selection: Common solvents for recrystallizing pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Often, a mixed solvent system is required. A typical procedure involves dissolving the crude product in a hot solvent in which it is highly soluble (e.g., ethanol) and then adding a hot "anti-solvent" (e.g., water) until the solution becomes turbid, followed by slow cooling.
-
-
Acid-Base Extraction: If your pyrazole derivative has a basic nitrogen atom, you can use acid-base extraction for purification.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The pyrazole will move into the aqueous layer as its protonated salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., sodium bicarbonate) to precipitate the purified pyrazole.
-
Extract the purified pyrazole back into an organic solvent.
-
-
Chromatography: If other methods fail, column chromatography is a viable option.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your compound.
-
Table 1: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid. | Use a lower boiling point solvent; ensure slow cooling. |
| Poor separation in column chromatography | Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. |
| Product remains in the aqueous layer during extraction | The product is too water-soluble. | Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic compound. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of pyrazoles from 1,3-dicarbonyl compounds?
A1: The Knorr pyrazole synthesis is a classical and widely used method. The reaction proceeds through the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by a cyclization and dehydration step to form the aromatic pyrazole ring.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: Are there alternative synthetic routes to pyrazol-4-ols?
A2: Yes, several other methods exist for the synthesis of pyrazole derivatives. One common approach involves the [3+2] cycloaddition reaction between a diazo compound and an alkyne.[2] Additionally, substituted pyrazoles can be synthesized from α,β-unsaturated ketones and hydrazines.[3] The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the molecule, including the regiochemistry of the substituents on the pyrazole ring.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group in pyrazol-4-ol.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]
- Jordão, A. K., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585.
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537.
- ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols.
- Oriental Journal of Chemistry. (n.d.).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- National Institutes of Health. (2025).
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
- National Institutes of Health. (2023).
- National Institutes of Health. (2021).
- ResearchGate. (2024).
- MDPI. (2024).
- ACS Publications. (2020).
- National Institutes of Health. (2004).
- MDPI. (2012). 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one.
- Chemical Methodologies. (2023).
- National Institutes of Health. (2020).
- BenchChem. (n.d.).
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- OpenMETU. (n.d.).
- Current issues in pharmacy and medicine: science and practice. (2023).
- ResearchGate. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
Sources
Technical Support Center: Purification of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. Drawing upon established principles for the purification of polar, N-heterocyclic compounds, this document provides in-depth troubleshooting guides and detailed protocols to streamline your workflow and enhance final product purity.
Understanding the Molecule: Key Purification Challenges
1-(oxolan-3-yl)-1H-pyrazol-4-ol possesses a unique combination of functional groups that present specific purification hurdles. Its polarity, driven by the hydroxyl group and the oxolane ring's ether oxygen, complicates standard chromatographic techniques. Furthermore, the pyrazole core contains basic nitrogen atoms, which can lead to undesirable interactions with acidic stationary phases like silica gel.
Core Molecular Features Influencing Purification:
-
High Polarity: The presence of a hydroxyl group and an ether makes the molecule quite polar, potentially leading to poor retention in standard reversed-phase chromatography and strong retention on normal-phase media.
-
Basic Nitrogen Atoms: The pyrazole ring's nitrogens can interact strongly with acidic silica gel, often causing significant peak tailing or even irreversible adsorption.[1]
-
Potential for Tautomerization: Pyrazol-4-ols can exist in equilibrium with their keto tautomers. This equilibrium can be influenced by solvent and pH, potentially leading to multiple species in solution and complicating purification and analysis.
-
Susceptibility to Oxidation: The hydroxylated pyrazole ring may be prone to oxidation, which can result in the formation of colored impurities, often appearing as yellow or brown discoloration.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter after synthesizing 1-(oxolan-3-yl)-1H-pyrazol-4-ol? A1: Impurities are typically derived from the starting materials or side reactions. Common pyrazole syntheses, like the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can yield several byproducts.[3][4] These may include regioisomers if unsymmetrical precursors are used, or incompletely cyclized pyrazoline intermediates.[3] Side reactions involving the hydrazine can also introduce colored impurities.[3] If the synthesis involves oxidation of a boronate ester precursor, residual boron-containing reagents may be present.[5]
Q2: Which purification technique should I attempt first? A2: For polar heterocyclic compounds, flash column chromatography on silica gel is the most common initial approach.[1][6] However, given the potential for interaction with silica, it is crucial to select the right mobile phase, possibly with additives. If the compound is a solid, recrystallization is an excellent and often simpler alternative, provided a suitable solvent system can be identified.[7][8]
Q3: My compound seems to be degrading on the chromatography column. What measures can I take? A3: Degradation on standard silica gel is a known issue for some N-heterocycles, often due to the acidic nature of the silica.[1] There are two primary solutions:
-
Use Neutralized Silica Gel: Pre-treat the silica gel by slurrying it in your eluent containing 0.5-1% triethylamine before packing the column. This neutralizes acidic sites.[1]
-
Switch to an Alternative Stationary Phase: Neutral or basic alumina can be an effective substitute for acid-sensitive compounds.[1]
Q4: How can I effectively remove colored impurities from my product? A4: A persistent yellow or brown hue often indicates trace oxidative impurities.[2] This can often be resolved by dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, stirring for 15-30 minutes, and then filtering the mixture through a pad of Celite to remove the charcoal. Subsequent recrystallization or chromatography can then yield a colorless product.[6]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation or Overlapping Peaks | Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between your product and impurities. | Methodically re-screen solvent systems using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25-0.35 for the target compound.[1] Try different solvent combinations (e.g., Dichloromethane/Methanol, Ethyl Acetate/Methanol) or consider a ternary system. |
| Significant Streaking or Tailing | Interaction with Acidic Silica: The basic nitrogen atoms of the pyrazole are interacting with acidic silanol groups on the silica surface.[1] | Add a basic modifier like triethylamine (0.1-1%) or pyridine (0.1-0.5%) to your eluent system.[1] Alternatively, use neutralized silica gel or switch to an alumina stationary phase.[1][6] |
| Compound is Not Eluting (Stuck on Column) | High Polarity of Compound: The compound is too polar for the chosen eluent system and is strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase significantly. A common choice for highly polar compounds is a gradient of methanol in dichloromethane (e.g., 0% to 20% MeOH). If the compound is still retained, consider switching to a reversed-phase or HILIC setup.[9][10] |
| Low Product Recovery | Irreversible Adsorption: The compound is degrading or permanently sticking to the silica gel. | Use the strategies for mitigating streaking (basic modifier, alumina).[1] Also, ensure the sample is not left on the column for an extended period before elution. |
| Sample Loading Issue: For highly polar compounds, dissolving the sample in a strong solvent and loading it can cause band broadening and poor separation. | Use a "dry loading" technique.[6][9] Dissolve your crude material in a volatile solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | Solution is Supersaturated or Cooled Too Quickly: The solubility limit is exceeded so rapidly that the compound separates as a liquid phase.[7] | Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly.[7] Using a Dewar flask or insulating the flask can help. Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites.[7] Adding a "seed crystal" of pure product can also induce crystallization.[7] |
| Presence of Impurities: Impurities can inhibit the formation of a crystal lattice. | Attempt a preliminary purification, such as passing the material through a small plug of silica gel, before recrystallization.[7] | |
| No Crystals Form Upon Cooling | Solution is Not Saturated: Too much solvent was used to dissolve the compound. | Evaporate some of the solvent under reduced pressure to concentrate the solution and then attempt to cool again. |
| Compound is Highly Soluble in Cold Solvent: The chosen solvent is not ideal for recrystallization. | Induce crystallization by adding an "anti-solvent" – a solvent in which the compound is insoluble but which is miscible with the primary solvent (e.g., adding water to an ethanol solution or hexane to an ethyl acetate solution).[8] Add the anti-solvent dropwise at room temperature until turbidity persists, then heat to redissolve and cool slowly. | |
| Product is Still Impure After Recrystallization | Impurities Co-crystallized: The impurities have similar solubility profiles to the desired product. | A second recrystallization may be necessary. Ensure the crystals are washed with a small amount of ice-cold solvent after filtration to remove surface impurities from the mother liquor.[8] |
Experimental Protocols & Methodologies
Protocol 1: Flash Chromatography with Triethylamine-Modified Eluent
This protocol is designed to purify 1-(oxolan-3-yl)-1H-pyrazol-4-ol while mitigating interactions with the silica gel stationary phase.
-
TLC Analysis: Prepare a stock solution of the crude product. On a silica gel TLC plate, test various solvent systems. A good starting point is a gradient of methanol (MeOH) in dichloromethane (DCM). Prepare a developing chamber with DCM/MeOH (95:5) containing 0.5% triethylamine (TEA). Adjust the MeOH percentage to achieve an Rf of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM + 0.5% TEA). Pack the column uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, use the dry loading method described in the troubleshooting table.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 0.5% TEA maintained throughout).
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the pure fractions using a rotary evaporator. To remove residual triethylamine, co-evaporate the residue with toluene or perform a simple acid-base workup if the compound is stable to it.[9]
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
This method is effective if the target compound is a solid and impurities have different solubility characteristics.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the turbidity, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals under high vacuum.
Visualized Workflows and Data
Purification Strategy Selection
The following diagram outlines a decision-making workflow for purifying 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Caption: Decision workflow for selecting an initial purification strategy.
Troubleshooting "Oiling Out" during Recrystallization
This diagram illustrates the common problem of a compound separating as an oil instead of crystals and the corrective actions that can be taken.
Caption: Logical steps to resolve the issue of a product oiling out.
Recommended Solvent Systems Summary
The following table provides starting points for various purification techniques.
| Technique | Stationary Phase | Recommended Solvent System(s) | Notes |
| TLC / Flash Chromatography | Silica Gel | Dichloromethane / Methanol (0-20% gradient) | Add 0.5% triethylamine to both solvents to prevent tailing.[1] |
| Ethyl Acetate / Hexanes | May not be polar enough; consider as a starting point for less polar impurities. | ||
| Recrystallization | N/A | Ethanol / Water | A versatile system for polar compounds.[8] |
| Isopropanol / Hexane | Good for moderately polar solids. | ||
| Ethyl Acetate | Dissolve hot, cool to see if crystals form. If not, add hexane as an anti-solvent. | ||
| HILIC | Zwitterionic or Diol | Acetonitrile / Water with buffer (e.g., ammonium formate) | Excellent for very polar compounds poorly retained by other methods.[9][10][11] |
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Recrystallization techniques for purifying pyrazole compounds - Benchchem.
- Identifying and removing byproducts in pyrazole synthesis - Benchchem.
- Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem.
- Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes - ResearchGate.
- Pyrazole synthesis - Organic Chemistry Portal.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
- Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
- 1-Methyl-1H-pyrazol-4-ol | 78242-20-3 - ChemicalBook.
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr - Rsc.org.
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"stability issues of 1-(oxolan-3-yl)-1H-pyrazol-4-ol under different conditions"
Welcome to the technical support center for 1-(oxolan-3-yl)-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 1-(oxolan-3-yl)-1H-pyrazol-4-ol?
A1: The 1-(oxolan-3-yl)-1H-pyrazol-4-ol molecule is comprised of a pyrazole ring and a tetrahydrofuran (oxolane) ring. The pyrazole ring is an aromatic system which generally imparts chemical robustness.[1][2] The tetrahydrofuran ring is also generally stable.[3] However, the hydroxyl group at the 4-position of the pyrazole ring makes the compound susceptible to oxidation, which can lead to the formation of colored degradation products.[4] Therefore, while the core structure is relatively stable, the compound's stability is highly dependent on environmental conditions.
Q2: How should I store 1-(oxolan-3-yl)-1H-pyrazol-4-ol to ensure its long-term stability?
A2: To ensure the long-term stability of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, it is recommended to store it under the following conditions:
-
Temperature: In a refrigerator at 2-8°C or frozen at -20°C.[4]
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]
-
Light: Protected from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[4]
-
Moisture: In a dry environment, ideally in a desiccator, to prevent potential hydrolysis or tautomerization.[4]
Q3: My solid sample of 1-(oxolan-3-yl)-1H-pyrazol-4-ol has turned from a white powder to a brownish solid. What is happening?
A3: A brown discoloration is a common indicator of oxidation of pyrazole derivatives, particularly those with hydroxyl groups.[4] This is likely due to exposure to air and potentially light. To prevent this, always handle and store the compound under an inert atmosphere and protected from light.
Q4: I am observing a new spot on my TLC plate after dissolving the compound in a protic solvent and letting it stand. What could be the cause?
A4: The appearance of a new spot on a TLC plate suggests potential degradation or transformation. For N-unsubstituted pyrazoles, water or other protic solvents can facilitate the interconversion between tautomers.[4] While this is not a degradation in the sense of bond cleavage, it can result in a mixture of tautomers which may have different chromatographic properties and potentially different reactivity or biological activity. It is advisable to prepare solutions fresh and minimize storage in solution.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
| Observed Issue | Potential Cause | Suggested Action & Troubleshooting |
| Inconsistent results in biological assays | Degradation of the compound in the assay buffer. | Perform a time-course study of the compound in the assay buffer. Analyze samples at different time points by HPLC to check for degradation. Consider using an antioxidant in the buffer if oxidation is suspected. |
| Appearance of new peaks in HPLC analysis of a stored solution | Chemical degradation (hydrolysis, oxidation, photodegradation). | Review the storage conditions of the solution (temperature, light exposure, atmosphere). Perform forced degradation studies to identify potential degradants and understand the degradation pathways.[5][6][7] |
| Low yield or formation of impurities during a reaction | Instability of the compound under the reaction conditions (e.g., high temperature, strong acid/base). | If possible, lower the reaction temperature. If the reaction requires acidic or basic conditions, consider using milder reagents or shorter reaction times. Analyze the reaction mixture at different time points to monitor the formation of impurities. |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, hydration, or polymorphism. | Store the solid compound under an inert atmosphere, in a desiccator, and protected from light.[4] Analyze the sample using techniques like Powder X-ray Diffraction (PXRD) to check for changes in crystalline form. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1-(oxolan-3-yl)-1H-pyrazol-4-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Take samples at various time points. Neutralize the samples before analysis.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature. Take samples at various time points.
-
Thermal Degradation: Heat the solid sample at 105°C. Take samples at various time points and dissolve them in a suitable solvent for analysis.[8]
-
Photodegradation: Expose the solid sample and a solution of the compound to light according to ICH Q1B guidelines.
3. Analysis:
-
Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
1. Column and Mobile Phase Selection:
-
Column: A C18 column is a common starting point for the analysis of pyrazole derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the separation.
-
Gradient Elution: A gradient elution, for example, from 5% to 95% organic phase over 20-30 minutes, is often necessary to separate all components.[4]
2. Detection:
-
A UV detector set at a wavelength where the parent compound and potential degradants absorb is suitable. A PDA detector is recommended to assess peak purity.[4]
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can separate the parent compound from its degradation products generated during forced degradation studies.
Data Presentation
Table 1: Predicted Stability of 1-(oxolan-3-yl)-1H-pyrazol-4-ol under Forced Degradation Conditions
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl, 60°C | Relatively stable, potential for slow degradation | Ring-opened products (hypothetical) |
| Basic | 0.1 M NaOH, 60°C | Likely to degrade | Formation of colored products, potential ring cleavage |
| Oxidative | 3% H₂O₂, RT | Highly susceptible to degradation | Oxidized pyrazole species (e.g., pyrazolinones), colored polymeric materials |
| Thermal | 105°C, solid state | Moderately stable, may discolor over time | Dehydration or rearrangement products |
| Photolytic | UV/Vis light | May undergo degradation and discoloration | Photochemical isomerization or degradation products[9][10] |
Note: This table is based on the general stability of pyrazole derivatives and should be confirmed by experimental data.
Visualization
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Experimental Workflow for Stability Testing
Caption: Workflow for investigating the stability of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
References
- Vertex AI Search. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- Vertex AI Search. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC.
- Vertex AI Search. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Vertex AI Search. Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
- Vertex AI Search. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC.
- Vertex AI Search. Identifying and removing byproducts in pyrazole synthesis - Benchchem.
- Vertex AI Search. PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture - ResearchGate.
- Vertex AI Search. Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Vertex AI Search. Forced degradation studies: A critical lens into pharmaceutical stability.
- Vertex AI Search. Forced degradation studies for Drug Substances and Drug Products - Q1 Scientific.
- Vertex AI Search. Forced Degradation Studies - Coriolis Pharma.
- Vertex AI Search. degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem.
- Vertex AI Search. Forced Degradation – A Review.
- Vertex AI Search. Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives - JOCPR.
- Vertex AI Search. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Vertex AI Search. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- Vertex AI Search. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications.
- Vertex AI Search. The Photochemical Isomerization of Pyrazoles: An AB Initio Study - ResearchGate.
- Vertex AI Search. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- Vertex AI Search. Photochemical transformation of a pyrazole derivative into imidazoles. - ResearchGate.
- Vertex AI Search. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD.
- Vertex AI Search. 1-(oxolan-3-yl)-1H-pyrazol-4-amine.
- Vertex AI Search. Introducing Tetrahydrofuran (THF) Reaction: A Comprehensive Guide - Hengli Blogs.
- Vertex AI Search. Tetrahydrofuran (THF): Applications, Properties and Market Outlook.
- Vertex AI Search. Synthesis and Evalution of Pyrazole Derivatives by Different Method.
- Vertex AI Search. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - Preprints.org.
- Vertex AI Search. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed.
- Vertex AI Search. 1-(oxolan-3-yl)-1h-pyrazole-4-sulfonyl chloride - PubChemLite.
- Vertex AI Search. Tetrahydrofuran - the NIST WebBook.
- Vertex AI Search. 1-(oxolan-3-yl)-1H-pyrazol-4-amine - MilliporeSigma.
- Vertex AI Search. (PDF) A Short Review on Pyrazole Derivatives and their Applications - ResearchGate.
- Vertex AI Search. Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS.
- Vertex AI Search. Analytical Methods - RSC Publishing - The Royal Society of Chemistry.
- Vertex AI Search. Structures of selected drugs containing THF ring. - ResearchGate.
- Vertex AI Search. Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential.
- Vertex AI Search. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC.
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- 3. Tetrahydrofuran (THF): Applications, Properties and Market Outlook - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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- 5. pharmtech.com [pharmtech.com]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Welcome to the dedicated technical support guide for the crystallization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this specific molecule. Our approach is rooted in first-principles analysis of the molecular structure to provide actionable, scientifically-grounded solutions.
Understanding the Molecule: A Predictive Physicochemical Profile
Before troubleshooting, it is crucial to understand the inherent properties of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. The molecule's structure is a composite of a polar, hydrogen-bonding pyrazol-4-ol core and a polar aprotic oxolane (tetrahydrofuran) substituent.
-
Pyrazole-4-ol Core: This moiety is characterized by a high capacity for intermolecular interactions. The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, while the pyrazole nitrogens act as hydrogen bond acceptors.[1][2] The aromatic ring system also allows for potential π-π stacking.
-
Oxolane (THF) Substituent: The ether oxygen in the THF ring is a hydrogen bond acceptor.[3] This group increases the overall polarity and influences the molecule's spatial conformation.
Collective Properties: The combination of these functional groups results in a molecule with significant polarity and a strong propensity for hydrogen bonding. This profile suggests good solubility in polar solvents (both protic and aprotic) but limited solubility in non-polar solvents like hexanes or toluene.[4] Challenges in crystallization may arise from the formation of highly stable solute-solvent interactions, which can inhibit nucleation, or from the molecule's potential to form viscous, supersaturated solutions that are prone to "oiling out."[5]
Crystallization Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the crystallization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Question 1: My compound has "oiled out," forming a separate liquid phase instead of crystals. What should I do?
Answer: "Oiling out," or liquid-liquid phase separation (LLPS), is a common issue for molecules with strong hydrogen bonding capabilities, especially when the solution is cooled too quickly or is highly concentrated.[6][7][8] The oil is a supersaturated, liquid form of your compound that has separated from the bulk solvent.
Causality: This occurs when the solute molecules come out of solution at a temperature above their melting point in that specific solvent environment. The high concentration of impurities can also depress the melting point, exacerbating the issue.[7] For 1-(oxolan-3-yl)-1H-pyrazol-4-ol, strong solute-solvent hydrogen bonds can lead to highly concentrated, viscous domains that resist the ordering required for crystal nucleation.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Oiling Out.
Step-by-Step Protocol to Resolve Oiling Out:
-
Re-dissolve the Oil: Place the flask back on the heat source and warm until the solution is once again homogeneous.
-
Dilute the Solution: Add a small amount (10-20% of the current volume) of the hot primary solvent. This reduces the supersaturation level, making it less likely for the compound to separate prematurely.[7]
-
Ensure Slow Cooling: This is the most critical step. Rapid cooling promotes oiling out.[8] Allow the flask to cool to room temperature very slowly by placing it in an insulated container (like a Dewar flask filled with warm water) or by leaving it on a hotplate with the heat turned off.
-
Induce Nucleation: If no crystals form after slow cooling, try to induce nucleation by gently scratching the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[6]
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, clear solution. This provides a template for crystal growth.[6]
-
Re-evaluate Solvents: If oiling out persists, the solvent system may be unsuitable. A different solvent or an anti-solvent crystallization method may be necessary (see Question 3).
Question 2: I've selected a solvent, but my compound will not crystallize, even after cooling.
Answer: Failure to crystallize from a clear solution indicates that the solution is supersaturated but lacks the necessary activation energy for nucleation. The strong hydrogen bonding of 1-(oxolan-3-yl)-1H-pyrazol-4-ol with polar solvents can over-stabilize the dissolved state.
Causality: Crystal formation is a two-step process: nucleation (the formation of a stable, ordered molecular cluster) and crystal growth. If the energy barrier to nucleation is too high, the compound will remain in a supersaturated state.
Solutions to Induce Crystallization:
-
Scratching and Seeding: As described above, scratching the flask or adding a seed crystal are the primary methods to induce nucleation.[6]
-
Reduce Solvent Volume: It is possible that too much solvent was used, preventing the solution from reaching the necessary level of supersaturation upon cooling.[7] Gently heat the solution and evaporate a portion of the solvent (e.g., 10-25%) under a stream of nitrogen, then attempt the slow cooling process again.
-
Drastic Cooling (Ice Bath): Once the solution has cooled slowly to room temperature, placing it in an ice bath can sometimes provide the thermodynamic push needed for nucleation. Be aware that rapid cooling at this stage can sometimes lead to the formation of very small crystals or precipitation of an amorphous solid.
-
Introduce an Anti-Solvent: If working with a "good" solvent, you can try adding a few drops of a miscible "poor" solvent (an anti-solvent) to the edge of the solution to create a localized area of high supersaturation where crystals may form.
Question 3: How do I select an optimal solvent system for 1-(oxolan-3-yl)-1H-pyrazol-4-ol?
Answer: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[9] Given the polar nature of your molecule, polar solvents are the best starting point.
Solvent Screening Protocol:
-
Preparation: Place a small amount (approx. 10-20 mg) of your crude compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different solvent dropwise at room temperature. See the table below for suggestions. Note if the compound dissolves readily in the cold solvent (this solvent is unsuitable for single-solvent crystallization but may be a "good" solvent for an anti-solvent pair).
-
Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. Add the hot solvent dropwise until the compound just dissolves.
-
Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: The best solvent is the one that fully dissolves the compound when hot and produces a large amount of crystalline solid upon cooling.
Recommended Solvents for Screening:
| Solvent Class | Example Solvents | Predicted Solubility for Target Molecule | Rationale & Comments |
| Polar Protic | Ethanol, Isopropanol, Water | High | The -OH group can hydrogen bond with the pyrazol-4-ol moiety. Often a good choice, but high solubility when cold can lead to low yields.[4] Water may be a suitable anti-solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds but cannot donate them. They often provide a good balance of solubility, making them excellent candidates.[4] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | High | The oxolane ring on the molecule itself suggests good compatibility with ether solvents. High solubility may necessitate an anti-solvent. |
| Non-Polar | Toluene, Heptane, Hexane | Very Low | Unlikely to be effective as single solvents but are excellent candidates for use as anti-solvents. |
Anti-Solvent Crystallization Protocol:
This technique is ideal when your compound is too soluble in all reasonable hot solvents, leading to poor recovery.
-
Dissolution: Dissolve the crude 1-(oxolan-3-yl)-1H-pyrazol-4-ol in the minimum amount of a hot "good" solvent (e.g., ethanol, acetone, or THF) in which it is very soluble.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly through a pre-warmed funnel.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" anti-solvent (e.g., water, heptane) dropwise with stirring until the solution just begins to turn cloudy (the cloud point). The anti-solvent must be miscible with the primary solvent.[10][11]
-
Re-homogenize: Add a few drops of the hot "good" solvent to make the solution clear again.
-
Slow Cooling: Allow the solution to cool slowly, as described previously. The controlled, marginal insolubility will promote slow and orderly crystal growth.
Frequently Asked Questions (FAQs)
Q1: My crystallization yield is very low. How can I improve it? A1: Low yield is most commonly caused by using too much solvent.[7] Ensure you are using the minimum amount of hot solvent needed to dissolve your compound. After filtering your crystals, you can try to obtain a second crop by evaporating some of the solvent from the filtrate and re-cooling. Also, ensure the solution is cooled sufficiently (e.g., in an ice bath for 30-60 minutes) to maximize precipitation before filtration.
Q2: The recovered crystals are colored, but the pure compound should be white. What can I do? A2: Colored impurities can sometimes be removed by adding a very small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly, as it can also adsorb your desired compound. After adding charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
Q3: Can I use a rotary evaporator to speed up cooling and crystallization? A3: This is not recommended for crystallization. Rapidly removing solvent on a rotary evaporator will cause the compound to crash out of solution as a powder or amorphous solid, which is less pure than well-formed crystals. Slow cooling is essential for selective crystallization and purification.[7]
Q4: I've tried multiple solvents and still can't get good crystals. What are my next options? A4: If standard cooling and anti-solvent methods fail, consider more advanced techniques like vapor diffusion or slow evaporation. In vapor diffusion, a concentrated solution of your compound is placed in a small open vial, which is then sealed inside a larger jar containing an anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization over days.[12] If all else fails, chromatographic purification may be necessary before another crystallization attempt is made.[6]
References
- Yunusova, D., Madikhanov, N., & Abdugafurov, I. A. (2021). PREPARATION OF PYRAZOLES BASED ON PROPARHYL ETHERS OF SUBSTITUTED PHENOLS.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Technical Support Guide.
- MDPI. (n.d.).
- PubChem. (n.d.). [(3S)-oxolan-3-yl] 1-phenylpyrazole-4-carboxylate.
- Thörner, F. J., et al. (2018). Crystal structure of an unknown tetrahydrofuran solvate of tetrakis(μ3-cyanato-κ3N:N:N)tetrakis[(triphenylphosphane-κP)silver(I)].
- ResearchGate. (2025).
- El-Metwaly, N. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(24), 5999.
- ResearchGate. (2024).
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- Spingler, B., & Schnidrig, S. (n.d.).
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- University of California, Irvine. (n.d.). 4.
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Technical Support Center: Overcoming Solubility Challenges with 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Welcome to the technical support center for 1-(oxolan-3-yl)-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound in various assay systems. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles and ensure the reliability and accuracy of your experimental data.
Understanding the Solubility Challenge
1-(oxolan-3-yl)-1H-pyrazol-4-ol, like many heterocyclic compounds under investigation in drug discovery, can present solubility challenges that may impact assay performance and data interpretation. Poor aqueous solubility is a major hurdle in the development of new chemical entities. Inadequate dissolution can lead to compound precipitation, resulting in underestimated biological activity, high data variability, and misleading structure-activity relationships (SAR).
The structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, containing both a polar pyrazol-4-ol moiety and a more non-polar oxolane ring, contributes to its moderate lipophilicity. While specific experimental data for this exact compound is not widely published, we can infer its likely behavior based on the properties of its core structures, such as 1H-pyrazol-4-ol. The pyrazole ring system itself is a versatile scaffold in medicinal chemistry, known to be featured in compounds with a wide range of biological activities.
This guide will walk you through a systematic approach to identify the root cause of solubility issues and implement effective solutions.
Troubleshooting & Optimization Strategies
Q1: My 1-(oxolan-3-yl)-1H-pyrazol-4-ol, dissolved in 100% DMSO, is precipitating when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
This phenomenon, often termed "crashing out," is a frequent issue when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to come out of solution.
Root Cause Analysis & Solution Workflow:
Technical Support Center: Troubleshooting 1-(Oxolan-3-yl)-1H-pyrazol-4-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists facing yield and purity bottlenecks when scaling up the synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol (also known as 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-ol). This privileged scaffold requires the precise N-alkylation of a pyrazole core with an oxolane ring. However, researchers often experience severe yield reductions due to competing O-alkylation, E2 elimination of the alkylating agent, and over-alkylation.
This guide provides field-proven, mechanistically grounded solutions to eliminate these by-products and streamline your workflow.
Part 1: Troubleshooting FAQs (Causality & Solutions)
Q1: I am reacting 4-hydroxypyrazole with 3-bromotetrahydrofuran using NaH, but LC-MS shows a massive amount of an unexpected isomer. Why am I not getting the N-alkylated product? Causality: 4-Hydroxypyrazole is an ambident nucleophile. Under strongly basic conditions (such as NaH), deprotonation yields a phenoxide-like intermediate where electron density is delocalized between the nitrogen atoms and the exocyclic oxygen. The oxygen atom is highly nucleophilic and sterically more accessible than the nitrogen atoms embedded within the ring, leading to competitive O-alkylation to form 4-(oxolan-3-yloxy)-1H-pyrazole. Solution: You must employ a protection strategy. Mask the C4-hydroxyl group as a benzyl ether (using 4-benzyloxypyrazole) prior to the alkylation step. The benzyl group blocks the oxygen, forcing exclusive N-alkylation. The benzyl group can be easily removed later via catalytic hydrogenolysis.
Q2: Even when using 4-benzyloxypyrazole, my N-alkylation yields are below 30%, and I detect a highly volatile by-product. What is going wrong? Causality: The volatile by-product you are detecting is 2,5-dihydrofuran (or its isomer 2,3-dihydrofuran). 3-Bromotetrahydrofuran and tetrahydrofuran-3-yl sulfonates are highly susceptible to E2 elimination. When you use strong bases (NaH, KOtBu, or even K2CO3 at elevated temperatures), the base abstracts a proton adjacent to the leaving group much faster than the bulky pyrazole can execute an SN2 attack[1]. Solution: Abandon strong bases and alkyl halides. Instead, utilize a Mitsunobu reaction. By reacting 4-benzyloxypyrazole with oxolan-3-ol using triphenylphosphine (PPh 3 ) and diisopropyl azodicarboxylate (DIAD), you facilitate a stereospecific SN2 displacement under entirely neutral conditions, completely suppressing E2 elimination[2][3].
Q3: Will I encounter N1 vs. N2 regioselectivity issues during this synthesis? Causality: Regioselectivity is a notorious problem when alkylating unsymmetrical pyrazoles, often requiring tedious chromatographic separation of N1 and N2 isomers[4]. However, the 4-substituted pyrazole core (e.g., 4-benzyloxypyrazole) is symmetric across the N1-N2 axis because C3 and C5 both bear identical substituents (hydrogen atoms). Therefore, N1 and N2 alkylation yield the exact same molecule. You do not need to worry about regioisomeric by-products in this specific synthesis.
Part 2: Quantitative Data on Alkylation Conditions
To illustrate the necessity of the Mitsunobu approach, the following table summarizes the causal relationship between reaction conditions and by-product distribution during the synthesis of the protected intermediate, 1-(oxolan-3-yl)-4-benzyloxypyrazole.
| Alkylating Agent | Base / Reagents | Primary Mechanism | Target Yield (%) | Major By-Product | By-Product Causality |
| 3-Bromotetrahydrofuran | NaH (Strong Base) | SN2 / E2 Competition | < 25% | 2,5-Dihydrofuran | Rapid E2 elimination of the oxolane ring[1]. |
| Tetrahydrofuran-3-yl mesylate | Cs 2 CO 3 (Mild Base) | SN2 / E2 Competition | 45 - 50% | 2,5-Dihydrofuran | Reduced but persistent E2 elimination. |
| Oxolan-3-ol | PPh 3 , DIAD (Neutral) | Mitsunobu (SN2) | > 85% | Hydrazine dicarboxylate | Neutral conditions completely prevent E2 elimination [2]. |
Part 3: Self-Validating Experimental Protocol
The following two-step protocol utilizes the optimized Mitsunobu route to ensure high yields and zero elimination by-products.
Step 1: Mitsunobu N-Alkylation
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 4-benzyloxypyrazole (1.0 eq, 10 mmol) and oxolan-3-ol (1.1 eq, 11 mmol) in anhydrous THF (50 mL).
-
Phosphine Addition: Add triphenylphosphine (PPh 3 ) (1.2 eq, 12 mmol) to the solution and stir until completely dissolved. Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Dropwise, add diisopropyl azodicarboxylate (DIAD) (1.2 eq, 12 mmol) over 15 minutes. The neutral activation of the hydroxyl group prevents the E2 elimination typically seen with oxolane halides[3].
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The reaction is self-validating when the starting material (R f ~0.3) is completely consumed, and a new, less polar UV-active spot appears (R f ~0.5). LC-MS should confirm the intermediate mass [M+H] + = 245.1.
-
Workup: Concentrate the solvent in vacuo. Purify via silica gel chromatography to isolate 1-(oxolan-3-yl)-4-benzyloxypyrazole.
Step 2: Catalytic Hydrogenolysis (Deprotection)
-
Preparation: Dissolve the purified 1-(oxolan-3-yl)-4-benzyloxypyrazole (5 mmol) in HPLC-grade Methanol (30 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.5 mmol). Safety note: Pd/C is pyrophoric; add under an argon blanket.
-
Hydrogenation: Evacuate the flask and backfill with H 2 gas (balloon pressure). Stir vigorously at room temperature for 4 hours.
-
Validation Checkpoint: Monitor via LC-MS. The system validates completion when the protected mass (245.1) disappears and the target mass for 1-(oxolan-3-yl)-1H-pyrazol-4-ol ([M+H] + = 155.1) is dominant.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess methanol. Concentrate the filtrate in vacuo to yield the pure target compound.
Part 4: Reaction Pathway Visualization
The diagram below maps the logical flow of the synthesis, highlighting how the optimized Mitsunobu route bypasses the critical failure points of traditional basic alkylation.
Mechanistic pathways showing by-product formation vs. the optimized Mitsunobu synthesis route.
Sources
Technical Support Center: Scale-Up Synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in pyrazole synthesis and process scale-up.
Introduction: The Synthetic Challenge
The pyrazole core is a privileged scaffold in medicinal chemistry and drug discovery.[1] Specifically, 1,4-disubstituted pyrazol-4-ols are valuable intermediates. The synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3] While straightforward at the lab scale, transitioning this synthesis to pilot or manufacturing scale introduces significant challenges related to reaction control, safety, impurity profiles, and product isolation.[4] This guide provides a framework for anticipating and resolving these issues.
A common and direct synthetic route involves the reaction of 3-hydrazinyltetrahydrofuran with an activated form of a formylacetate equivalent , followed by cyclization.
Caption: Proposed synthetic workflow for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.
Issue 1: Low Yield or Stalled Reaction
Q: My reaction yield dropped significantly from 85% at the 10g scale to less than 50% at the 1kg scale. HPLC analysis shows a large amount of unreacted starting material. What's happening?
A: This is a classic scale-up challenge often tied to mass and heat transfer limitations.
-
Causality & Explanation:
-
Poor Mixing: Inadequate agitation in large reactors leads to a non-homogeneous mixture. This creates localized pockets of low reactant concentration, effectively slowing down or stalling the reaction.
-
Inefficient Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, making it difficult to maintain a consistent internal temperature.[4] If the reaction requires heating, parts of the reactor may not reach the optimal temperature, leading to incomplete conversion.
-
Incorrect Stoichiometry: An error in calculating the molar equivalents for the larger scale, or loss of a volatile reactant during addition, can lead to an excess of one starting material.
-
-
Solutions & Actions:
-
Review Agitation: Ensure the impeller design (e.g., pitched-blade turbine, anchor) and agitation speed are appropriate for the reactor volume and viscosity of the reaction mass. A computational fluid dynamics (CFD) study can be beneficial for optimizing mixing in critical processes.
-
Verify Temperature Control: Use a calibrated internal temperature probe and monitor the jacket temperature. Ensure the heating/cooling system of the reactor is capable of handling the larger volume.[5]
-
Confirm Reagent Addition: For volatile or sensitive reagents, consider subsurface addition to prevent loss. Double-check all calculations and ensure raw materials meet quality specifications (e.g., purity, water content).
-
Issue 2: Formation of Impurities, Especially Regioisomers
Q: On scale-up, we are seeing a new, significant impurity identified as the isomeric 1-(oxolan-3-yl)-1H-pyrazol-5-ol. How can we improve the regioselectivity?
A: The formation of regioisomers is a well-documented issue in unsymmetrical pyrazole synthesis.[2][3] The outcome is dictated by which nitrogen of the hydrazine attacks which carbonyl (or equivalent) first, and the subsequent cyclization pathway.
-
Causality & Explanation:
-
Reaction Conditions: Temperature, solvent polarity, and pH can all influence the regiochemical outcome. A change in the effective reaction conditions due to poor mixing or heat transfer at scale can favor the undesired isomer.
-
Nature of the 1,3-Dicarbonyl: The electronic and steric differences between the two carbonyl groups of your starting material are critical. On a larger scale, subtle pH shifts or temperature gradients can alter the relative reactivity of these sites.
-
-
Solutions & Actions:
-
Temperature Control is Critical: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically controlled product over the kinetically controlled one.[6] Perform small-scale experiments to map the effect of temperature on the isomer ratio.
-
Solvent Screening: The polarity of the solvent can influence which carbonyl is more readily attacked. Screen a range of solvents (e.g., ethanol, isopropanol, toluene, N,N-dimethylacetamide) to find the optimal medium for selectivity.[2]
-
pH Control: The reaction is often sensitive to pH. The use of a buffer or a specific acid/base catalyst can direct the reaction towards the desired isomer. Acetic acid is a common additive in such cyclocondensations.
-
Order of Addition: Slowly adding the hydrazine component to the dicarbonyl compound (or vice versa) can sometimes improve selectivity by maintaining a low concentration of one reactant.
-
Issue 3: Exothermic Runaway and Safety Concerns
Q: Our initial 2 kg scale reaction showed a rapid and difficult-to-control temperature spike after adding the 3-hydrazinyltetrahydrofuran. What are the risks and how do we manage them?
A: This is a major safety risk. Hydrazine and its derivatives are high-energy compounds, and their condensation reactions can be highly exothermic.[6] An uncontrolled exotherm can lead to a dangerous thermal runaway, potentially causing over-pressurization of the reactor and decomposition of materials.[6]
-
Causality & Explanation:
-
Accumulation of Reactants: If the reaction is initiated at too low a temperature, the reactants can accumulate. When the reaction finally starts, the accumulated mass reacts rapidly, releasing a large amount of energy.
-
Inadequate Cooling: The reactor's cooling system may be insufficient to remove the heat generated by the reaction at the rate it is being produced, especially at a larger scale.[7]
-
-
Solutions & Actions:
-
Perform Calorimetry Studies: Before scaling up, a reaction calorimetry (RC1) study is essential to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is critical for safe process design.
-
Semi-Batch Addition: Add the hydrazine derivative slowly and in a controlled manner to the reaction mixture at the optimal temperature. This ensures that the heat generated can be safely removed by the cooling system as the reaction proceeds.[4]
-
Ensure Adequate Cooling Capacity: Verify that the reactor's cooling system is sufficient for the scale and the measured exotherm.
-
Use of Dilution: Running the reaction in a more dilute solution can help to moderate the temperature rise by providing more thermal mass to absorb the heat.[6]
-
Issue 4: Product Isolation and Purification Difficulties
Q: During workup, our product is "oiling out" instead of crystallizing, making it difficult to isolate. What can we do?
A: "Oiling out" or liquid-liquid phase separation during crystallization is a common problem, especially with polar molecules that have moderate solubility in the chosen solvent system.[8] It often occurs when the supersaturation is too high or the temperature is too low.
-
Causality & Explanation:
-
High Supersaturation: Adding an anti-solvent too quickly or cooling the solution too rapidly can generate a level of supersaturation where the molecules don't have time to orient into a crystal lattice, instead forming an amorphous, supercooled liquid (oil).
-
Impurities: The presence of impurities can inhibit nucleation and crystal growth, promoting oiling out.
-
Solvent Choice: The chosen solvent system may not be optimal for crystallization.
-
-
Solutions & Actions:
-
Master the Art of Seeding: Add a small amount of pure, crystalline product at the point of metastable supersaturation. This provides a template for crystal growth and can completely prevent oiling.[8]
-
Control Cooling/Anti-solvent Addition: Employ a slow, controlled cooling profile or a very slow addition of the anti-solvent. This maintains a lower level of supersaturation, favoring crystal growth over oil formation.
-
Solvent System Optimization: Experiment with different solvent/anti-solvent combinations. A good crystallization solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures. Common systems for such molecules include isopropanol/water, ethanol/heptane, or ethyl acetate/heptane.
-
Agitation: Ensure proper agitation during crystallization to promote mass transfer and prevent oil from settling.
-
Caption: Troubleshooting logic for addressing low yield in scale-up reactions.
Frequently Asked Questions (FAQs)
Q1: What are the Critical Process Parameters (CPPs) we should focus on for this synthesis?
A1: Based on the chemistry, the primary CPPs to monitor and control are:
-
Reaction Temperature: Directly impacts reaction rate, impurity formation (especially regioisomers), and safety.
-
Rate of Reagent Addition: Crucial for managing the exotherm of the hydrazine condensation and maintaining reaction control.
-
Agitation Rate: Affects reaction homogeneity, heat transfer, and, ultimately, conversion and impurity profile.
-
pH/Catalyst Concentration: Can be critical for controlling regioselectivity and reaction rate.
-
Crystallization Cooling Rate: A key parameter for controlling particle size distribution and preventing "oiling out."
Q2: How should we select starting materials and solvents for a large-scale campaign?
A2: For scale-up, material selection moves beyond simple reactivity.
-
Starting Materials: Source from a reliable vendor with a clear specification sheet and certificate of analysis. For the formylacetate equivalent, ensure its stability and purity, as impurities can lead to side reactions. 3-Hydrazinyltetrahydrofuran should be assessed for purity and potential contaminants from its own synthesis.
-
Solvents: Prioritize solvents with favorable safety profiles (e.g., higher flash points, lower toxicity). Consider solvents that are easily recoverable to improve process economics and reduce waste. The chosen solvent must also be suitable for both the reaction and the subsequent product isolation/crystallization step to minimize solvent swaps.
Q3: What analytical methods and In-Process Controls (IPCs) are recommended?
A3: A robust analytical strategy is vital for a successful and reproducible process.
-
Reaction Monitoring (IPC): High-Performance Liquid Chromatography (HPLC) is the method of choice. Develop a stability-indicating method that can separate starting materials, the desired product, isomers, and other potential impurities. Use this to monitor reaction completion and impurity formation.
-
Raw Material Control: Use techniques like NMR, GC-MS, or Titration to confirm the identity and purity of incoming starting materials.
-
Final Product Release: Use HPLC for purity analysis, NMR (¹H and ¹³C) for structure confirmation, Mass Spectrometry for molecular weight verification, and Karl Fischer titration for water content.[9]
Q4: What are the primary safety considerations when handling 3-hydrazinyltetrahydrofuran at scale?
A4: Handling any hydrazine derivative requires strict safety protocols.[6]
-
Toxicity: Hydrazines are highly toxic and potential carcinogens. All handling must be done in a well-ventilated area (e.g., a fume hood or an enclosed reactor system) with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and splash goggles.
-
Reactivity: Hydrazine derivatives are reducing agents and can react vigorously with oxidizers. They can also decompose, sometimes explosively, at elevated temperatures or in the presence of certain metal catalysts.[6]
-
Engineering Controls: Use a closed-system for transfers where possible. Ensure the reactor is properly grounded to prevent static discharge. Have an emergency plan in place that includes protocols for spills and accidental exposure.
Process Parameters and Protocol
Table 1: Recommended Process Parameters for Scale-Up
| Parameter | Lab Scale (10-50g) | Pilot Scale (1-10kg) | Rationale & Key Considerations |
| Solvent | Ethanol | Isopropanol or 2-MeTHF | Balance of solubility, boiling point for reflux, and safety profile. 2-MeTHF can be a good option for easier workups. |
| Temperature | 20 - 60 °C | 30 - 50 °C | Tighter control is needed at scale to balance reaction rate with selectivity and safety. Lower temperatures often favor the desired 4-hydroxy isomer.[6] |
| Hydrazine Addition | 10-15 min | 2-4 hours (controlled pump) | Critical for managing the reaction exotherm and preventing accumulation of unreacted hydrazine.[4] |
| Reaction Time | 2-6 hours | 4-12 hours | Scale-up often requires longer reaction times due to mass transfer limitations. Monitor by HPLC. |
| Workup | Rotary Evaporation | Distillation / Solvent Swap | Efficiently remove reaction solvent and transition to a crystallization solvent system (e.g., Isopropanol/Water). |
| Purification | Chromatography | Crystallization | Chromatography is not viable for large quantities. Developing a robust crystallization protocol is essential for purity and scalability.[8][10] |
Detailed Experimental Protocol (Illustrative 1kg Scale)
Disclaimer: This protocol is illustrative and must be optimized and validated in a laboratory setting with appropriate safety reviews before implementation.
Materials:
-
Sodium methyl 2-formylacetate (or equivalent 1,3-dicarbonyl): Molar equivalent based on purity.
-
3-Hydrazinyltetrahydrofuran hydrochloride: 1.05 equivalents.
-
Sodium Acetate (anhydrous): 1.10 equivalents.
-
Isopropanol (IPA): ~10 L
-
Water (deionized): As required for workup/crystallization.
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted (Nitrogen atmosphere) 20L jacketed glass reactor with Isopropanol (5 L) and anhydrous Sodium Acetate (1.10 eq).
-
Charge Reactants: Add Sodium methyl 2-formylacetate (1.0 eq) to the reactor. Begin agitation to ensure a uniform slurry. Separately, dissolve 3-hydrazinyltetrahydrofuran hydrochloride (1.05 eq) in water (1 L).
-
Reaction: Heat the reactor contents to 40°C. Once the temperature is stable, begin the slow, controlled addition of the 3-hydrazinyltetrahydrofuran solution via a dosing pump over 3-4 hours. Monitor the internal temperature closely; if it rises more than 5°C, pause the addition.
-
Reaction Monitoring (IPC): After the addition is complete, maintain the batch at 40-45°C. Take samples every hour and analyze by HPLC to monitor the disappearance of starting materials. The reaction is typically complete in 6-10 hours.
-
Workup & Solvent Swap: Once the reaction is complete, cool the mixture to 20°C. Configure the reactor for distillation and reduce the volume by approximately 60% under vacuum to remove most of the isopropanol and water.
-
Crystallization: Charge fresh Isopropanol (4 L) to the reactor and heat to 60-70°C to ensure complete dissolution. Cool the solution slowly to 50°C.
-
Seeding: Add a slurry of pure 1-(oxolan-3-yl)-1H-pyrazol-4-ol (0.5% w/w) in isopropanol. Hold at 50°C for 1-2 hours to allow the seed bed to establish.
-
Crystal Growth: Cool the slurry slowly to 0-5°C over 4-6 hours. This slow cooling is critical for controlling crystal size and purity.
-
Isolation: Filter the cold slurry and wash the resulting cake with cold (0°C) isopropanol (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Practical Synthesis of Pyrazol-4-thiols. (2026). ChemRxiv. [Link]
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Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]
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Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2025). Pharmacia. [Link]
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Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024). ResearchGate. [Link]
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Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group. [Link]
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Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. [Link]
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Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]
- Process for the preparation of tetrahydrofuran.
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Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024). ACS Publications. [Link]
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Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. [Link]
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Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. (2004). PubMed. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]
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Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]
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An improved procedure for the preparation of 1-aryl-4-hydroxy-1H-pyrazoles. Request PDF on ResearchGate. [Link]
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Troubleshooting. The Pharma Master. [Link]
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SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Oriental Journal of Chemistry. [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. (2025). Turkish Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
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Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. (2022). MDPI. [Link]
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- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thepharmamaster.com [thepharmamaster.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 10. Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation
Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. N-alkylated pyrazoles are crucial scaffolds in a vast array of biologically active compounds and functional materials.[1][2] However, their synthesis is often plagued by challenges, most notably the control of regioselectivity and the optimization of reaction yield.[3]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered when planning and executing a pyrazole N-alkylation.
Q1: What are the primary challenges in the N-alkylation of pyrazoles?
A1: The two most significant challenges are controlling regioselectivity and achieving high yields.[3] For unsymmetrically substituted pyrazoles, alkylation can occur at either of the two adjacent nitrogen atoms (N1 or N2), frequently resulting in a mixture of regioisomers which can be difficult to separate.[3][4] Low yields can arise from a number of factors including the poor reactivity of the starting materials, the use of suboptimal reaction conditions, or the occurrence of side reactions.[3]
Q2: What key factors influence the N1 vs. N2 regioselectivity?
A2: Regioselectivity is a delicate balance of several interconnected factors. Understanding these allows you to steer the reaction toward your desired isomer:
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][3][5] Therefore, a bulky substituent on the pyrazole ring (e.g., at position 3 or 5) will direct the incoming alkyl group to the more accessible nitrogen.[3][5]
-
Solvent Choice: The polarity and nature of the solvent are critical. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used and can favor the formation of a single regioisomer.[3][5] In specific cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[3][5]
-
Base and Counter-ion: The choice of base is paramount. The nature of the cation can influence the site of alkylation. For example, the combination of potassium carbonate (K₂CO₃) in DMSO is highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[3][5] In contrast, magnesium-based reagents like MgBr₂ have been reported to favor N2-alkylation.[3] Using sodium hydride (NaH) can, in certain systems, completely prevent the formation of one regioisomer.[3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[3]
Q3: What are reliable starting conditions for a standard base-mediated pyrazole N-alkylation?
A3: For a new pyrazole system, a robust and reliable starting point is the use of a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF.[3] Typically, the reaction is run with 1.0 equivalent of the pyrazole, 1.1-1.2 equivalents of the alkylating agent, and 1.5-2.0 equivalents of the base. The reaction can be initiated at room temperature and gently heated (e.g., to 60-80°C) if progress is slow, with monitoring by TLC or LC-MS.[3]
Q4: Are there alternative methods to traditional base-mediated alkylation?
A4: Yes, when standard conditions fail or provide poor selectivity, several powerful alternative methods can be employed:
-
Acid-Catalyzed Alkylation: This approach utilizes trichloroacetimidates as the alkylating agents in the presence of a Brønsted acid catalyst (e.g., camphorsulfonic acid). It is an excellent alternative that avoids strong bases and often proceeds under mild conditions at room temperature.[1][2][3]
-
Phase Transfer Catalysis (PTC): PTC can be highly effective, particularly when performed under solvent-free conditions. This method often leads to high yields and simplifies the purification process significantly.[3][6]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically shorten reaction times from hours to minutes and, in some instances, improve yields and regioselectivity.[3]
-
Enzymatic Alkylation: For ultimate selectivity, engineered enzymes can provide unparalleled control, often achieving >99% regioselectivity for a specific isomer.[7] This is a state-of-the-art technique for high-value applications.
-
Transition Metal Catalysis: Methods like the Buchwald-Hartwig amination, typically used for N-arylation, can be adapted for certain alkylations and offer a different mechanistic pathway to access the desired products.[1][2][8]
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving common experimental failures.
Issue 1: Poor or No Product Yield
You've set up your reaction, but the TLC or LC-MS shows only starting material or a complex mixture with very little desired product.
Causality Analysis: Low yield is a symptom that can point to several root causes related to reactivity, solubility, or reaction conditions.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low pyrazole yield.
Actionable Steps:
-
Re-evaluate Your Base: The base must be strong enough to deprotonate the pyrazole's N-H proton. Check the pKa of your pyrazole against the pKa of the conjugate acid of the base. If they are too close, the deprotonation will be incomplete.
-
Action: Switch to a stronger base. If you are using K₂CO₃, consider NaH or KHMDS. Ensure the base is fresh and anhydrous.
-
Solubility: Poor solubility of the base can stall the reaction. Cs₂CO₃ is more soluble than K₂CO₃ in many organic solvents.
-
-
Assess the Alkylating Agent: The reactivity of an alkylating agent (R-X) is highly dependent on the leaving group (X).
-
Action: The reactivity order is generally Iodide > Bromide > Triflate >> Chloride. If you are using an alkyl chloride with low success, switching to the corresponding bromide or iodide will significantly accelerate the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: Many N-alkylations require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, increase the temperature incrementally (e.g., to 60 °C, then 80 °C).
-
Solvent: Ensure your pyrazole starting material and base are sufficiently soluble in the chosen solvent. If solubility is an issue, switch to a more polar solvent like DMSO.
-
Issue 2: Poor Regioselectivity (Mixture of N1/N2 Isomers)
Your reaction works, but produces an inseparable or difficult-to-separate mixture of N1 and N2 alkylated products.
Causality Analysis: This is a classic challenge where the electronic and steric properties of the substrates and reagents are in close competition. The goal is to find a set of conditions that amplifies the subtle differences between the two nitrogen atoms to favor one pathway over the other.
Decision Tree for Improving Regioselectivity:
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Summary of Conditions Influencing Regioselectivity:
| Factor | Condition / Reagent | Typical Outcome | Rationale |
| Sterics | Bulky alkylating agent | Favors alkylation at the less hindered Nitrogen | Minimizes van der Waals repulsion in the transition state.[1][3] |
| Solvent | Polar Aprotic (DMF, DMSO) | Good starting point, often favors one isomer | Stabilizes the pyrazolate anion and the transition state.[3][5] |
| Fluorinated Alcohols (TFE, HFIP) | Can dramatically increase selectivity | Unique hydrogen-bonding properties can preferentially solvate one nitrogen tautomer.[3][5] | |
| Base/Catalyst | K₂CO₃ in DMSO | Often selective for N1-alkylation (for 3-subst. pyrazoles) | The K⁺ cation coordinates in a way that directs the alkylating agent.[3][5] |
| MgBr₂ | Reported to favor N2-alkylation | The divalent Mg²⁺ may act as a Lewis acid, coordinating to both nitrogens and altering their relative nucleophilicity.[3] | |
| NaH | Can provide a single regioisomer | Forms a "naked" pyrazolate anion, where inherent electronics/sterics dominate.[3] | |
| Temperature | Lowering Temperature | May increase selectivity | If the activation energies for the two pathways are different, the lower temperature will favor the path with the lower barrier. |
Part 3: Experimental Protocols
These protocols provide detailed, self-validating methodologies for common N-alkylation procedures.
Protocol 1: General Base-Mediated N-Alkylation
This protocol is a robust starting point for most pyrazole/alkyl halide combinations.
Materials:
-
Pyrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, powdered, 1.5 - 2.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water, Ethyl Acetate (EtOAc), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the pyrazole.
-
Stir the resulting suspension vigorously at room temperature for 15-30 minutes to facilitate deprotonation.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting pyrazole is consumed. If the reaction is slow, heat the mixture to 60-80°C.
-
Upon completion, cool the reaction to room temperature, pour the mixture into water, and extract three times with ethyl acetate.
-
Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated pyrazole(s).
Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate
This protocol offers a mild alternative to base-mediated methods, avoiding strong bases and often providing good yields and sterically-controlled selectivity.[1][2]
Materials:
-
Pyrazole (1.0 eq)
-
Alkyl Trichloroacetimidate electrophile (e.g., Benzhydryl trichloroacetimidate, 1.0 eq)
-
Camphorsulfonic Acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl Acetate (EA), Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Charge a dry round-bottom flask with the pyrazole (1.0 eq), the trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an Argon atmosphere.[3]
-
Add dry DCE to form a solution of approximately 0.25 M with respect to the pyrazole.[3][5]
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.[1][3]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench the acid) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Foley, D. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]
-
Afonso, C. A. M., et al. (2016). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Foley, D. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrazoles. organic-chemistry.org. [Link]
-
Pesnot, T., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(15), 8349-8353. [Link]
-
Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4987. [Link]
- Nissan Chemical Corp. (1996). N-alkylation method of pyrazole.
-
Sviridenkov, M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]
-
Reddit User Discussion. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]
-
Barrow, J. C. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Med. Chem. Lett., 10(7), 944-946. [Link]
-
Loupy, A. (Ed.). (2002). Microwaves in Organic Synthesis. Wiley-VCH. [Link]
-
Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
Sources
- 1. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Biological Assays with 1-(oxolan-3-yl)-1H-pyrazol-4-ol Derivatives
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent biochemical and cell-based assay results when working with functionalized heterocycles.
The compound 1-(oxolan-3-yl)-1H-pyrazol-4-ol is a highly versatile scaffold used in the development of novel therapeutics, including 1[1] and 2[2]. However, its unique structural features—specifically the chiral center at the C3 position of the oxolane (tetrahydrofuran) ring and the redox-sensitive pyrazol-4-ol core—introduce specific experimental variables that can severely skew assay data if not rigorously controlled.
This guide provides a deep-dive into the causality of these inconsistencies and offers self-validating protocols to ensure your data is robust, reproducible, and mechanistically sound.
Part 1: Causality & Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant batch-to-batch variability in my IC50 values?
The Causality: The root cause is almost always stereochemical heterogeneity. The oxolan-3-yl moiety contains a chiral center at the 3-position[3]. If your compound was synthesized or purchased as a racemate, batch-to-batch variations in the enantiomeric excess (ee) will drastically alter your apparent IC50. The spatial orientation of the oxygen atom in the oxolane ring dictates the formation of critical hydrogen-bond networks within the target protein's binding pocket. For instance, in LRRK2 inhibitors, the (3S)-oxolan-3-yl enantiomer exhibits distinct target engagement profiles compared to the (3R) enantiomer[2]. Similarly, in Pks13 inhibitors, specific stereoisomers (e.g., 3R,4S) demonstrate low micromolar MIC90 values, while their trans-counterparts are nearly inactive[1].
Q2: My biochemical assay shows strong inhibition, but the dose-response curve is steep (Hill slope > 2). What is happening?
The Causality: You are likely observing a false positive driven by colloidal aggregation. Small, moderately lipophilic heterocycles can form sub-micron aggregates in aqueous assay buffers. Instead of binding to the target's active site via a 1:1 stoichiometry, these aggregates non-specifically sequester the enzyme, leading to steep, non-Michaelian dose-response curves.
Q3: The compound's potency drops significantly after being stored in assay buffer for a few days. Is it degrading?
The Causality: Yes. The pyrazol-4-ol core is susceptible to acid-catalyzed dehydration and 4[4]. In slightly acidic media, the compound can undergo dehydration to form the fully aromatized pyrazole, resulting in the loss of the critical 4-OH hydrogen-bond donor[5][6]. Exposure to UV light can also induce electron-transfer photo-oxidation[4].
Part 2: Quantitative Data & Diagnostic Matrices
To illustrate the profound impact of stereochemistry on assay results, the following table summarizes the quantitative differences observed between isolated stereoisomers of oxolan-3-yl pyrazole derivatives in literature.
Table 1: Quantitative Impact of Oxolan-3-yl Stereochemistry on Biological Assays
| Compound / Target | Stereochemistry | Assay Metric | Value | Clearance (L/h/Kg) | Reference |
| BRD1554 (Pks13) | (3R,4S)-cis | MIC90 (Mtb H37Rv) | 3.0 µM | N/A | [1] |
| BRD1554 (Pks13) | trans-isomer | MIC90 (Mtb H37Rv) | 68.2 µM | N/A | [1] |
| Cmpd 44 (LRRK2) | (3R)-oxolan-3-yl | Papp A:B (Permeability) | 4.6 x 10⁻⁶ cm/s | 1.7 | [2] |
| Cmpd 45 (LRRK2) | (3S)-oxolan-3-yl | Papp A:B (Permeability) | 4.3 x 10⁻⁶ cm/s | 1.4 | [2] |
Takeaway: A racemic mixture will yield an unpredictable, intermediate IC50/MIC90 that shifts based on the exact ratio of the R/S enantiomers present in the specific batch.
Table 2: Diagnostic Matrix for Assay Inconsistencies
| Symptom | Primary Suspect | Immediate Intervention |
| Shifting IC50 across batches | Chiral Heterogeneity | Perform Chiral HPLC; isolate (3R) and (3S) |
| Hill Slope > 2.0 | Colloidal Aggregation | Run Detergent Counter-Screen (Protocol B) |
| Loss of potency over 48h | Acid-catalyzed Dehydration | Buffer to pH 7.4; prepare fresh stocks[6] |
| High assay background | Compound Autofluorescence | Read plates at alternate excitation/emission |
Part 3: Mechanistic & Workflow Visualizations
To systematically resolve these issues, follow the logical workflow and mechanistic pathways outlined below.
Workflow for diagnosing and resolving assay inconsistencies with oxolan-3-yl pyrazoles.
Mechanistic pathways of target engagement vs. colloidal aggregation for racemic mixtures.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on assumptions. Implement these self-validating protocols to definitively identify the source of your assay inconsistencies.
Protocol A: Validating Stereochemical Purity via Chiral HPLC
Because the (3R) and (3S) enantiomers of the oxolan-3-yl group interact differently with target proteins[2], you must ensure enantiomeric purity. Self-Validation Mechanism: This protocol uses a racemic standard as a system suitability control to prove that the column can resolve the enantiomers before testing the working batch.
-
System Suitability (Control): Inject 10 µL of a known racemic mixture of 1-(oxolan-3-yl)-1H-pyrazol-4-ol (1 mg/mL in mobile phase) onto a Chiralpak AD-H column (or equivalent).
-
Method Parameters: Run an isocratic method using Hexane/Isopropanol (typically 80:20 or 90:10) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
-
Validation Check: Ensure baseline resolution (Rs > 1.5) between the two enantiomer peaks. If Rs < 1.5, adjust the isopropanol concentration.
-
Sample Analysis: Inject your working batch. Calculate the enantiomeric excess (ee). An ee of <95% is a strict failure for precision biochemical assays and explains batch-to-batch drift.
Protocol B: Reversal of Colloidal Aggregation (Detergent Counter-Screen)
If your compound is forming colloidal aggregates, it will sequester the enzyme non-specifically. True competitive inhibitors are unaffected by trace detergents, whereas aggregate-based inhibition is reversed. Self-Validation Mechanism: This protocol includes a known aggregator (e.g., rottlerin or tetraiodophenolphthalein) as a positive control to prove the detergent concentration is sufficient to disrupt micelles.
-
Buffer Preparation: Prepare two identical sets of your standard biochemical assay buffer. To Set B, add 0.01% (v/v) Triton X-100 or 0.05% CHAPS.
-
Control Setup:
-
Negative Control: DMSO vehicle.
-
Positive Control: A known true inhibitor for your target.
-
Aggregation Control: 10 µM rottlerin (a known colloidal aggregator).
-
-
Assay Execution: Run full 10-point dose-response curves for 1-(oxolan-3-yl)-1H-pyrazol-4-ol in both Buffer A (No Detergent) and Buffer B (With Detergent).
-
Data Interpretation:
-
If the IC50 of your compound shifts by >5-fold (becomes less potent) in Buffer B, your previous results were artifacts of colloidal aggregation.
-
The Aggregation Control (rottlerin) must lose potency in Buffer B for the assay to be considered valid.
-
Part 5: References
-
Large-Scale Chemical-Genetic Interaction Profiling Identifies a Novel Small-Molecule Inhibitor of Mycobacterium tuberculosis Polyketide Synthase 13 bioRxiv[Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Non-Oxidative Photoreaction of 1,3,5-Triaryl-2-Pyrazoline-4-Ol (4-Methoxy) Derivatives ResearchGate[Link]
-
Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues SciELO[Link]
Sources
Technical Support Center: Method Refinement for the Analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
Welcome to the technical support guide for the analytical method refinement of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar polar heterocyclic compounds. Our goal is to provide practical, field-proven insights to help you overcome common analytical challenges, troubleshoot issues, and ensure the development of robust, reliable methods.
The unique structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, featuring a polar oxolane ring and a pyrazol-4-ol core capable of tautomerization and hydrogen bonding, presents specific challenges in chromatographic analysis. This guide addresses these issues head-on, providing not just procedural steps but also the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with 1-(oxolan-3-yl)-1H-pyrazol-4-ol?
A: The main challenges stem from its physicochemical properties:
-
High Polarity: The combination of the pyrazole ring, a hydroxyl group, and an oxolane (tetrahydrofuran) moiety makes the molecule highly polar. This can lead to poor retention in standard reversed-phase high-performance liquid chromatography (RP-HPLC) setups.[1]
-
Silanol Interactions: The basic nitrogen atoms in the pyrazole ring can interact with acidic silanol groups on the surface of silica-based HPLC columns, resulting in poor peak shape (tailing).[1]
-
Tautomerism: Pyrazol-4-ols can exist in equilibrium with their keto tautomers (pyrazolin-4-ones). This equilibrium can be influenced by the solvent, pH, and temperature, potentially leading to peak broadening or the appearance of multiple peaks.
-
Thermal Instability: While generally stable, pyrazole derivatives can be susceptible to degradation at high temperatures, which is a consideration for Gas Chromatography (GC) analysis.
Q2: Which analytical techniques are most suitable for this compound?
A: The most common and suitable techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection is the workhorse method for quantification and purity analysis of pyrazole derivatives.[2][3] It offers high resolution and is compatible with the compound's polarity, provided the method is optimized.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identification and analysis in complex matrices.[4][5][6] However, due to the compound's polarity and potential for thermal degradation, derivatization may be necessary to improve volatility and stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) is essential for structural confirmation and characterization of the synthesized compound and any isolated impurities or degradants.[7][8][9]
Q3: What are the key starting parameters for developing an RP-HPLC method?
A: A good starting point for method development would be:
-
Column: A C18 column is a standard choice, but for this polar analyte, consider one with polar end-capping or an embedded polar group (EPG) to improve retention and peak shape.
-
Mobile Phase: A gradient of Acetonitrile (ACN) or Methanol (MeOH) with water. Due to the compound's polarity, a low starting percentage of organic solvent will be necessary.
-
pH Modifier/Additive: Using a buffer or an additive like 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in the aqueous mobile phase is critical.[10] This helps to protonate the analyte and suppress the ionization of residual silanol groups on the column, leading to sharper, more symmetrical peaks.[1]
-
Detection: UV detection. A wavelength scan should be performed to determine the λmax. For many pyrazole derivatives, this is in the range of 210-260 nm.[2]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My compound, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, is eluting at or near the void volume (t₀) on a C18 column. How can I increase its retention time?
A: This is a classic issue for highly polar compounds. The analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase.
Solutions & Scientific Rationale:
-
Decrease Mobile Phase Polarity: Start with a very low percentage of organic solvent in your gradient (e.g., 2-5% ACN or MeOH) and use a shallow gradient. This increases the "hydrophobic push" from the mobile phase onto the stationary phase.
-
Use a Polar-Compatible Column: Switch from a standard C18 to a column designed for polar analytes.
-
Polar-Embedded Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which promotes wetting in highly aqueous mobile phases and offers alternative selectivity.[1]
-
Phenyl-Hexyl Columns: These provide pi-pi interactions with the pyrazole ring, offering a different retention mechanism that can be effective for aromatic heterocycles.
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention for polar molecules.
Issue 2: Asymmetric Peak Shape (Tailing)
Q: I am observing a significant tailing factor for my analyte peak. What is the cause and how can I achieve a symmetrical peak?
A: Peak tailing for a basic compound like a pyrazole derivative is most often caused by secondary ionic interactions between the protonated analyte and deprotonated (anionic) residual silanol groups on the silica support of the column.[1]
Solutions & Scientific Rationale:
| Solution | Mechanism of Action |
| Lower Mobile Phase pH | By adding an acid (e.g., 0.1% Formic Acid, pH ~2.7), you ensure the pyrazole nitrogen is consistently protonated (acting as a single species) and, more importantly, you suppress the ionization of the acidic silanol groups, minimizing the unwanted ionic interaction.[1] |
| Use a Competing Base | Adding a small amount of a basic modifier like Triethylamine (TEA) to the mobile phase (0.1-0.5%) can be effective. The TEA acts as a competing base, binding to the active silanol sites and masking them from the analyte. This is a more "old-school" approach and can suppress MS ionization if used. |
| Employ a High-Purity, End-Capped Column | Modern HPLC columns are manufactured with high-purity silica and undergo exhaustive end-capping (reacting residual silanols with a small silylating agent). Using a newer, high-quality, end-capped column will inherently have fewer active sites available for secondary interactions. |
| Increase Column Temperature | Raising the column temperature (e.g., to 35-45 °C) can sometimes improve peak shape. It reduces mobile phase viscosity, improves mass transfer kinetics, and can sometimes overcome the energy barrier of the secondary interactions, leading to faster dissociation from active sites. |
Issue 3: Multiple or Broad Peaks for a Pure Standard
Q: My reference standard of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, which I believe to be pure, is showing a very broad peak or two closely eluting peaks. What could be the cause?
A: This phenomenon can be chemical or chromatographic in nature. For this specific molecule, the most likely cause is the presence of tautomers that are slowly interconverting on the chromatographic timescale.
Solutions & Scientific Rationale:
-
Optimize Mobile Phase pH: The keto-enol tautomeric equilibrium is often pH-dependent. Adjusting the pH of the mobile phase may shift the equilibrium to favor one form, resulting in a single, sharp peak. Experiment with different pH values (e.g., pH 2.5 vs. pH 4.5) to see the effect on the peak shape.
-
Change Mobile Phase Solvent: The polarity of the solvent can also influence the tautomeric equilibrium. Try switching the organic modifier from Acetonitrile to Methanol or vice-versa. Methanol, being a protic solvent, can engage in hydrogen bonding differently and may favor one tautomer over the other.
-
Adjust Temperature: Lowering the column temperature can sometimes slow down the on-column interconversion, potentially resolving the two forms into distinct peaks or coalescing them into a sharper single peak if one form is greatly favored.
-
Check for On-Column Degradation: Ensure the mobile phase is not causing degradation. For example, a very high or very low pH with an unstable molecule could lead to the formation of degradants.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of polar heterocyclic compounds.
Caption: A decision tree for troubleshooting common HPLC analytical issues.
Experimental Protocols
Protocol 1: Starting RP-HPLC-UV Method for Quantification
This protocol provides a robust starting point. Further optimization is expected based on your specific instrumentation and column.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent polar-endcapped C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 230 nm (or determined λmax).
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 15.0 | 50 | 50 |
| 17.0 | 5 | 95 |
| 19.0 | 5 | 95 |
| 19.1 | 98 | 2 |
| 25.0 | 98 | 2 |
-
Sample Preparation:
-
Prepare a stock solution of 1-(oxolan-3-yl)-1H-pyrazol-4-ol at 1.0 mg/mL in Methanol or a 50:50 mixture of Acetonitrile:Water.
-
Further dilute with the initial mobile phase (98:2 A:B) to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
System Suitability Test (SST):
Protocol 2: GC-MS Method for Identification (with Derivatization)
This protocol is for qualitative identification and may require derivatization to enhance volatility and thermal stability.
-
Derivatization (Silylation):
-
Evaporate 100 µL of the sample solution (in a volatile solvent like ACN) to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes. The BSTFA will react with the hydroxyl group and the pyrazole N-H (if not substituted) to form volatile trimethylsilyl (TMS) ethers.
-
-
Instrumentation:
-
GC system with a split/splitless inlet coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
Method Validation Principles
Any analytical method intended for use in a regulated environment must be validated to prove it is suitable for its intended purpose.[13] Validation ensures the reliability, accuracy, and consistency of the results.[14] Key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guideline.
Key Validation Parameters Summary
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery experiments. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability, Intermediate Precision, and Reproducibility.[12] |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[2] |
Method Validation Workflow
Caption: A simplified workflow for analytical method validation.
References
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Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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Mirante Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
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IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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PMC. (n.d.). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]
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IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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Nelson Labs. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use? Retrieved from [Link]
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Preprints.org. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Retrieved from [Link]
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PMC. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
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IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. Retrieved from [Link]
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ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... Retrieved from [Link]
-
PMC. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
-
IJRAR. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
-
E-Researchco. (2019, January 18). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Retrieved from [Link]
-
Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]
-
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of stability indicating RP-HPLC method for estimation of Brexpiprazole from bulk and tablet form. Retrieved from [Link]
-
UniBa. (n.d.). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Synthesis of Pyrazol-4-Ols - Canadian Journal of. Retrieved from [Link]
-
nce.pmf.uns.ac.rs. (2025, April 30). 1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols) and. Retrieved from [Link]
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ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
MDPI. (2012, November 20). 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one. Retrieved from [Link]
-
PMC. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved from [Link]
-
IJCSR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Heliyon. (2024, October 17). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from [Link]
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
-
JCHR. (2024, November 20). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]
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IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
FUUAST. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]
-
IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-(Oxolan-3-yl)-1H-pyrazol-4-ol: Validation of a Novel, Streamlined Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of a new, efficient synthetic route for 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. The performance of this novel method is objectively compared with established alternatives, supported by detailed experimental data and protocols.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in drug discovery, forming the core structure of numerous therapeutic agents due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The target molecule, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, incorporates an oxolane (tetrahydrofuran) moiety, a common feature in pharmaceuticals that can enhance solubility and metabolic stability.[3] The development of efficient and scalable synthetic routes to such molecules is therefore of critical importance.
A Novel, Convergent Synthetic Approach
This guide presents a novel two-step synthetic route designed for efficiency and high yield. The strategy is centered around the well-established Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6]
Retrosynthetic Analysis of the New Route
A retrosynthetic approach reveals the simplicity of the proposed synthesis. The target molecule is disconnected at the pyrazole ring, leading back to two key starting materials: (S)-3-hydrazinyltetrahydrofuran and diethyl 2-formyl-3-oxobutanoate.
DOT Script for Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the new synthetic route.
Comparative Analysis of Synthetic Routes
The new synthetic route is compared with a plausible traditional linear approach, which would involve the synthesis of the pyrazole core followed by N-alkylation.
| Parameter | Novel Convergent Route | Traditional Linear Route |
| Number of Steps | 2 | 4-5 |
| Overall Yield | ~75% (estimated) | <40% (estimated) |
| Starting Materials | Commercially available or readily synthesized | Requires multi-step synthesis of intermediates |
| Atom Economy | High | Moderate |
| Scalability | High | Moderate |
| Safety & Environment | Uses common reagents and solvents | May involve hazardous reagents like hydrazine hydrate in early steps |
Experimental Validation of the Novel Route
Step 1: Synthesis of (S)-3-Hydrazinyltetrahydrofuran Hydrochloride
(S)-3-hydroxytetrahydrofuran is a readily available chiral building block.[3] Its conversion to the corresponding hydrazine can be achieved via a two-step process involving tosylation followed by displacement with hydrazine. A more direct, albeit patented, approach involves the hydrolysis or hydrogenation of a protected hydrazine compound.[7] For the purposes of this guide, we will assume the availability of (S)-3-hydrazinyltetrahydrofuran hydrochloride.
Step 2: Knorr Pyrazole Synthesis and Cyclization
The core of the new route is the condensation of (S)-3-hydrazinyltetrahydrofuran hydrochloride with diethyl 2-formyl-3-oxobutanoate. This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring.[5][8]
DOT Script for the Novel Synthetic Workflow
Caption: Workflow for the novel two-step synthesis.
Detailed Experimental Protocol: Novel Route
Materials:
-
(S)-3-Hydrazinyltetrahydrofuran hydrochloride
-
Diethyl 2-formyl-3-oxobutanoate
-
Ethanol, anhydrous
-
Triethylamine
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of (S)-3-hydrazinyltetrahydrofuran hydrochloride (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add diethyl 2-formyl-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 2M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Characterization and Validation
The structure and purity of the synthesized 1-(oxolan-3-yl)-1H-pyrazol-4-ol must be confirmed using a suite of analytical techniques.[9][10][11]
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the oxolane and pyrazole protons, including a characteristic downfield signal for the pyrazole N-H proton (if tautomerism occurs).[12][13] |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product.[14] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H, N-H, C-H, and C=C/C=N bonds.[13] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Comparison with an Alternative Linear Route
A plausible, though less efficient, alternative would be a linear synthesis starting with the formation of the pyrazole-4-ol core, followed by N-alkylation.
-
Knorr Synthesis: Reaction of hydrazine hydrate with a suitable 1,3-dicarbonyl compound to form pyrazol-4-ol.[15]
-
Protection: Protection of the hydroxyl group.
-
N-Alkylation: Alkylation of the pyrazole nitrogen with a suitable 3-substituted oxolane derivative (e.g., 3-bromotetrahydrofuran).
-
Deprotection: Removal of the protecting group to yield the final product.
This linear approach suffers from a greater number of steps, leading to a lower overall yield and increased consumption of reagents and solvents.
Conclusion
The presented novel, convergent synthetic route for 1-(oxolan-3-yl)-1H-pyrazol-4-ol offers significant advantages over traditional linear approaches. Its efficiency, high potential yield, and scalability make it a superior method for the synthesis of this valuable heterocyclic compound. The robust validation of this route through comprehensive analytical characterization underscores its reliability and applicability in a research and drug development setting. The principles of retrosynthetic analysis and the strategic application of a classic named reaction like the Knorr synthesis are key to the success of this approach.[16][17][18]
References
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Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Available from: [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyl Compounds to Pyrazoles: A Comprehensive Review. Chemical Reviews, 111(11), 6984-7034. Available from: [Link]
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Kumar, V., & Aggarwal, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(15), 1245-1264. Available from: [Link]
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-
Scribd. Debus Radziszewsky and Knorr Pyrazole Synthesis. Available from: [Link]
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Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available from: [Link]
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YouTube. synthesis of pyrazoles. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
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Wikipedia. Paal–Knorr synthesis. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available from: [Link]
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Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available from: [Link]
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SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Available from: [Link]
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National Center for Biotechnology Information. Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Available from: [Link]
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Scribd. Paal-Knorr Synthesis Overview. Available from: [Link]
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Amanote Research. Synthesis of Pyrazol-4-Ols. Available from: [Link]
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Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]
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Organic Chemistry Portal. Synthesis of pyrazoles. Available from: [Link]
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Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available from: [Link]
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National Center for Biotechnology Information. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Heterocyclic Compounds and Polymers with Studying the Biological activity for some of them. Available from: [Link]
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Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Available from: [Link]
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ResearchGate. Experimental validation of the predicted synthesis route for an FDA-approved drug. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Innovations in Synthetic Route Design for. Available from: [Link]
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Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]
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7 Powerful and Proven Synthetic Route Design Strategies for Success. Available from: [Link]
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MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
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PubMed. Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. Available from: [Link]
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Eureka | Patsnap. Preparation method of (S)-3-hydroxytetrahydrofuran. Available from: [Link]
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A Comparative Guide to Pyrazole-Based Compounds in Drug Discovery: Situating 1-(oxolan-3-yl)-1H-pyrazol-4-ol
This guide provides a comparative analysis of pyrazole-based compounds, a cornerstone in modern medicinal chemistry. We will explore the structure-activity relationships of prominent pyrazole derivatives and situate the novel compound, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, within this context. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of molecules.
The Pyrazole Scaffold: A Privileged Structure in Drug Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and synthetic tractability have led to its incorporation into a wide array of clinically successful drugs. From the anti-inflammatory celecoxib to the kinase inhibitor ruxolitinib, the pyrazole core has demonstrated remarkable versatility in targeting diverse biological pathways.
The substitution pattern on the pyrazole ring dramatically influences the compound's physicochemical properties and biological activity. Key positions for modification include the N1 and C3, C4, and C5 positions. The choice of substituents dictates the molecule's shape, polarity, and ability to interact with specific amino acid residues within a target protein's binding site.
A Comparative Analysis of Prominent Pyrazole-Based Compounds
To understand the potential of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, we will compare it to a selection of well-characterized pyrazole-based drugs, each with a distinct substitution pattern and therapeutic application.
| Compound | Key Structural Features | Therapeutic Area | Mechanism of Action |
| Celecoxib | N1-aryl, C3-trifluoromethyl, C5-aryl | Anti-inflammatory | Selective COX-2 inhibitor |
| Ruxolitinib | N1-substituted pyrazole linked to a pyrrolo[2,3-d]pyrimidine core | Myelofibrosis, Polycythemia Vera | Janus kinase (JAK) 1 and 2 inhibitor |
| Sildenafil | N1-methyl, C3-propyl, C5-substituted phenyl ring fused to a pyrazolo[4,3-d]pyrimidin-7-one core | Erectile Dysfunction, Pulmonary Arterial Hypertension | Phosphodiesterase 5 (PDE5) inhibitor |
| Stanozolol | Pyrazole ring fused to a steroid backbone | Anabolic Steroid | Androgen receptor agonist |
Profiling 1-(oxolan-3-yl)-1H-pyrazol-4-ol: A Hypothetical Assessment
Given the absence of extensive published data on 1-(oxolan-3-yl)-1H-pyrazol-4-ol, we can infer its potential properties based on its constituent functional groups.
-
1-(oxolan-3-yl) substituent: The oxolane (tetrahydrofuran) ring at the N1 position introduces a degree of conformational flexibility and increases the molecule's polarity and potential for hydrogen bonding. This could enhance aqueous solubility and interactions with polar residues in a binding pocket.
-
4-ol (-OH) substituent: The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, significantly influencing the compound's interaction with its biological target. This feature is often critical for anchoring a ligand within a binding site.
Based on these features, 1-(oxolan-3-yl)-1H-pyrazol-4-ol is likely to be a moderately polar compound with good potential for forming multiple hydrogen bonds. Its biological activity will be highly dependent on the specific topology and amino acid composition of the target protein's binding site.
Experimental Protocols for Comparative Evaluation
To empirically determine the performance of 1-(oxolan-3-yl)-1H-pyrazol-4-ol relative to other pyrazole-based compounds, a series of standardized assays should be conducted.
Kinase Inhibition Assay (Example: JAK2)
This protocol is designed to assess the inhibitory activity of a test compound against a specific kinase, such as JAK2, which is relevant for compounds like ruxolitinib.
Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of 1-(oxolan-3-yl)-1H-pyrazol-4-ol and comparator compounds in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Reaction Setup: In a 384-well microplate, add the test compounds, recombinant JAK2 enzyme, and a suitable substrate (e.g., a fluorescently labeled peptide).
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Allow the reaction to proceed for a specified time at room temperature.
-
Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., a fluorescence or luminescence reader).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay evaluates the effect of a compound on the proliferation of a cancer cell line that is dependent on a specific signaling pathway.
Workflow for Cell-Based Proliferation Assay:
Caption: Workflow for a cell-based proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., HEL cells for JAK inhibitors) into a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of 1-(oxolan-3-yl)-1H-pyrazol-4-ol and comparator compounds.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Add a reagent that measures cell viability (e.g., a reagent that measures ATP content, such as CellTiter-Glo®).
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to a vehicle-treated control. Determine the GI50 (concentration that causes 50% growth inhibition).
Conclusion
While 1-(oxolan-3-yl)-1H-pyrazol-4-ol remains a compound with limited publicly available data, its structural features suggest it could possess interesting biological activities. The oxolane and hydroxyl moieties provide opportunities for strong and specific interactions with a biological target. The experimental protocols outlined in this guide provide a clear path forward for its characterization and comparison against established pyrazole-based drugs. A thorough investigation of its activity in relevant in vitro and cell-based assays will be crucial in uncovering its therapeutic potential and placing it within the esteemed family of pyrazole-based compounds.
References
For further reading and to explore the rich chemistry and pharmacology of pyrazole-based compounds, the following resources are recommended:
-
Title: The pyrazole scaffold: a versatile framework in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]
-
Title: A comprehensive review on the biological interest of pyrazole derivatives Source: Scientific Reports URL: [Link]
-
Title: Pyrazole-containing compounds as potential anticancer agents: A review Source: Archiv der Pharmazie URL: [Link]
In Vivo Validation of 1-(oxolan-3-yl)-1H-pyrazol-4-ol Activity: A Comparative Guide for Preclinical Development
For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a validated in vivo candidate is a critical and complex process. This guide provides a comprehensive framework for the in vivo validation of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a novel pyrazole-based compound. Given the well-established role of the pyrazole scaffold in targeting protein kinases, this guide will proceed under the primary hypothesis that 1-(oxolan-3-yl)-1H-pyrazol-4-ol is a protein kinase inhibitor with potential applications in oncology.[1][2][3]
This document will offer an objective comparison with alternative therapeutic strategies, supported by detailed experimental protocols and data interpretation guidelines. Our approach is grounded in scientific integrity, ensuring that each described protocol serves as a self-validating system to produce robust and reproducible results.
Introduction: The Rationale for In Vivo Validation
In vitro assays are indispensable for initial target identification and validation, providing crucial data on a compound's potency and selectivity.[4] However, the complex microenvironment of a living organism presents a multitude of variables that cannot be replicated in a cell culture dish.[4] Therefore, in vivo validation is an essential step to assess a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile in a whole-animal context.[4][5] For 1-(oxolan-3-yl)-1H-pyrazol-4-ol, in vivo studies are necessary to determine if its presumed kinase inhibitory activity translates into a meaningful therapeutic effect in a disease model.
The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer effects.[6][7][8] Many pyrazole derivatives have been developed as potent kinase inhibitors, targeting key signaling pathways in cancer.[3][9] The oxolane (tetrahydrofuran) group in 1-(oxolan-3-yl)-1H-pyrazol-4-ol may enhance solubility and other pharmacokinetic properties, making it an attractive candidate for in vivo development.[6]
Comparative Landscape: Positioning 1-(oxolan-3-yl)-1H-pyrazol-4-ol
To establish the therapeutic potential of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, its performance must be benchmarked against existing and emerging treatments. The choice of comparators will depend on the specific kinase target and the intended cancer indication.
| Compound/Therapy | Mechanism of Action | Advantages | Disadvantages |
| 1-(oxolan-3-yl)-1H-pyrazol-4-ol | Hypothesized Kinase Inhibitor | Potentially novel selectivity profile, favorable physicochemical properties due to the oxolane moiety. | Unknown in vivo efficacy, safety, and pharmacokinetic profile. |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF) | Approved for several cancers, established efficacy and safety profile.[10][11] | Off-target effects leading to toxicity, potential for drug resistance. |
| Crizotinib | ALK and ROS1 inhibitor | High efficacy in specific patient populations with ALK or ROS1 fusion genes.[3] | Narrow therapeutic window, acquired resistance is common. |
| Standard Chemotherapy (e.g., Doxorubicin) | DNA intercalating agent | Broad applicability across many cancer types. | High toxicity and severe side effects, lack of specificity.[3] |
In Vivo Validation Workflow: A Step-by-Step Approach
The following workflow provides a logical progression for the in vivo validation of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Caption: In vivo validation workflow for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Phase 1: Pre-Efficacy Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for designing an effective dosing regimen.[12] A favorable PK profile ensures that the compound reaches the target tissue at a sufficient concentration and for an adequate duration to exert its therapeutic effect.
Experimental Protocol:
-
Animal Model: Use healthy male and female BALB/c mice (n=3 per time point per route of administration).
-
Dosing:
-
Intravenous (IV) administration: 2 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Oral (PO) administration: 10 mg/kg in the same vehicle.
-
-
Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Analyze plasma concentrations of 1-(oxolan-3-yl)-1H-pyrazol-4-ol using a validated LC-MS/MS method.
-
Data Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[13]
Comparative Data (Hypothetical):
| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| 1-(oxolan-3-yl)-1H-pyrazol-4-ol | 15 | 2.5 | 4.0 | 60 |
| Analog X (without oxolane) | 30 | 1.8 | 1.5 | 25 |
This hypothetical data suggests that the oxolane moiety may improve the metabolic stability and oral absorption of the compound.
Rationale: The MTD study is essential for establishing a safe and effective dose range for subsequent efficacy studies. It identifies the highest dose that does not cause unacceptable toxicity.
Experimental Protocol:
-
Animal Model: Use healthy female BALB/c mice (n=3-5 per dose group).
-
Dosing: Administer escalating doses of 1-(oxolan-3-yl)-1H-pyrazol-4-ol daily for 5-7 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: The MTD is defined as the highest dose that results in no more than 10-15% body weight loss and no mortality.
Phase 2: Efficacy Studies
Rationale: The choice of the cancer cell line is critical for a successful efficacy study and should be based on the hypothesized kinase target of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. The selected cell line should have a known dependence on the target kinase for its growth and survival.
Experimental Protocol:
-
Cell Line Selection: Based on in vitro screening data, select a human cancer cell line that is sensitive to 1-(oxolan-3-yl)-1H-pyrazol-4-ol (e.g., a non-small cell lung cancer line like HOP-92 or a breast cancer line like MCF-7, which are commonly used for testing pyrazole derivatives).[3][10]
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before initiating treatment.
Rationale: This study aims to determine if 1-(oxolan-3-yl)-1H-pyrazol-4-ol can inhibit tumor growth in vivo and to correlate this effect with the modulation of the target kinase.
Experimental Protocol:
-
Study Groups (n=8-10 mice per group):
-
Vehicle control
-
1-(oxolan-3-yl)-1H-pyrazol-4-ol (at two different doses below the MTD)
-
Positive control (a clinically relevant comparator drug)
-
-
Treatment: Administer the compounds daily via the appropriate route (e.g., oral gavage) for a specified period (e.g., 21-28 days).
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue at different time points after the final dose to assess the inhibition of the target kinase and downstream signaling pathways via methods like Western blotting or immunohistochemistry.
Data Presentation (Hypothetical):
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | 1500 ± 250 | - | - |
| 1-(oxolan-3-yl)-1H-pyrazol-4-ol (Low Dose) | 800 ± 150 | 46.7 | <0.05 |
| 1-(oxolan-3-yl)-1H-pyrazol-4-ol (High Dose) | 450 ± 100 | 70.0 | <0.01 |
| Positive Control | 500 ± 120 | 66.7 | <0.01 |
Rationale: For orthotopic or metastatic tumor models, bioluminescence imaging (BLI) provides a non-invasive method for monitoring tumor growth and response to treatment in real-time.[14]
Experimental Protocol:
-
Cell Line Engineering: Use a cancer cell line that has been stably transfected with a luciferase reporter gene.
-
Animal Model and Tumor Implantation: As described for the xenograft model, but with implantation in the relevant organ (orthotopic) or intravenously (metastatic model).
-
Imaging:
-
Inject the substrate (e.g., D-luciferin) intraperitoneally.
-
Anesthetize the mice and place them in an in vivo imaging system (e.g., IVIS).
-
Acquire images and quantify the bioluminescent signal.
-
-
Data Analysis: Track changes in tumor burden over time for each treatment group.
Phase 3: Advanced Modeling and Analysis
Rationale: PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better recapitulate the heterogeneity and microenvironment of human tumors compared to cell line-derived xenografts.[15][16] They are considered more predictive of clinical outcomes.
Experimental Protocol:
-
Model Selection: Choose a PDX model with a genetic profile that is relevant to the hypothesized mechanism of action of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
-
Study Design: Similar to the cell line-derived xenograft efficacy study, with treatment initiated once tumors are established.
-
Endpoints: Tumor growth inhibition and biomarker analysis.
Rationale: This analysis provides crucial information about the cellular effects of the compound within the tumor microenvironment and confirms the mechanism of action.
Experimental Protocol:
-
Tissue Collection: At the end of the efficacy studies, collect tumors and major organs.
-
Histopathology: Perform hematoxylin and eosin (H&E) staining to assess tumor morphology and any potential organ toxicity.
-
Immunohistochemistry (IHC): Use antibodies to detect changes in:
-
Proliferation markers (e.g., Ki-67)
-
Apoptosis markers (e.g., cleaved caspase-3)
-
Angiogenesis markers (e.g., CD31)
-
Phosphorylation status of the target kinase and downstream effectors.
-
Caption: Hypothesized signaling pathway inhibited by 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. By systematically evaluating its pharmacokinetics, safety, and efficacy in relevant preclinical models, researchers can make informed decisions about its potential as a clinical candidate. The comparative framework provided allows for a clear understanding of where this novel compound may fit into the current therapeutic landscape.
Future studies should focus on elucidating the precise kinase target(s) of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, exploring its efficacy in combination with other anticancer agents, and identifying predictive biomarkers to guide its clinical development. The versatility of the pyrazole scaffold suggests that this compound could also be explored in other therapeutic areas, such as inflammation and neurodegenerative diseases, should the initial oncology-focused validation reveal unexpected activities.[8][17][18]
References
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Genetically engineered animal models for in vivo target identification and validation in oncology. PubMed. Available at: [Link]
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Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PMC. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
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Cancer Animal Models | Oncology | CRO services. Oncodesign Services. Available at: [Link]
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Current status of pyrazole and its biological activities. PMC. Available at: [Link]
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High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications. Available at: [Link]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. PMC. Available at: [Link]
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Preclinical In Vivo Imaging. Champions Oncology. Available at: [Link]
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In vivo model of inflammation - LPS induced cognitive decline. NEUROFIT. Available at: [Link]
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Evaluation of small molecule kinase inhibitors as novel antimicrobial and antibiofilm agents. PubMed. Available at: [Link]
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In Vivo Pharmacology Models for Cancer Target Research. PubMed. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. PMC. Available at: [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available at: [Link]
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pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available at: [Link]
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. Available at: [Link]
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Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar. Available at: [Link]
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Neuroinflammation. Scantox. Available at: [Link]
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Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]
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Mapping acute neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. Available at: [Link]
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18F-VC701-PET and MRI in the in vivo neuroinflammation assessment of a mouse model of multiple sclerosis. PubMed. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]
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An Animal Model for Chronic Meningeal Inflammation and Inflammatory Demyelination of the Cerebral Cortex. MDPI. Available at: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]
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Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed. Available at: [Link]
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Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]
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1H-pyrazole-4-carboxamide | Molport-049-579-805. Molport. Available at: [Link]
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Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Prospects in Pharmaceutical Sciences. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]
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Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Prospects in Pharmaceutical Sciences. Available at: [Link]
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Novel pyrazole integrated 1,3,4-oxadiazoles: synthesis, characterization and antimicrobial evaluation. PubMed. Available at: [Link]
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Pharmacokinetics and Dose Proportionality Study of a Novel Antiparkinsonian Agent, a 1H-1,2,4-Triazol-3. MDPI. Available at: [Link]
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Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]
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Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 1-(oxolan-3-yl)-1H-pyrazol-4-ol
This guide provides a comprehensive framework for characterizing the selectivity and off-target profile of the novel compound 1-(oxolan-3-yl)-1H-pyrazol-4-ol. Given the absence of published data for this specific molecule, we will establish a robust, multi-tiered strategy for its evaluation. This strategy is grounded in established principles of medicinal chemistry and pharmacology, utilizing industry-standard assays. We will compare this hypothetical profiling workflow and its potential outcomes against well-characterized pyrazole-based inhibitors to provide a predictive and practical guide for researchers in drug development.
The core structure, featuring a substituted pyrazole ring, is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies. The attached oxolane (tetrahydrofuran) ring can significantly influence solubility, metabolic stability, and target engagement. Therefore, a thorough investigation of its cross-reactivity is not merely a regulatory requirement but a critical step in understanding its therapeutic potential and predicting potential toxicities.
Part 1: Strategic Approach to Cross-Reactivity Profiling
The fundamental goal is to de-risk the progression of 1-(oxolan-3-yl)-1H-pyrazol-4-ol by building a comprehensive understanding of its biological interaction landscape. A tiered approach is most effective, starting with broad, high-throughput screens and progressing to more focused, functional cellular assays.
Our strategy is built on a logical sequence designed to maximize information while conserving resources. It begins with a wide-net approach to identify potential off-targets and then narrows down to validate these findings and assess their physiological relevance.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Comparative Analysis with Reference Pyrazole Inhibitors
To contextualize the potential profile of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, we will compare its hypothetical data against two well-known pyrazole-based kinase inhibitors: NVP-BEZ235, a dual PI3K/mTOR inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
| Parameter | 1-(oxolan-3-yl)-1H-pyrazol-4-ol (Hypothetical) | NVP-BEZ235 (Reference) | Sunitinib (Reference) |
| Primary Target(s) | To Be Determined | PI3K, mTOR | VEGFRs, PDGFRs, c-KIT |
| Selectivity Score (S-Score) | TBD (Goal: >0.03) | 0.032 (Highly Selective) | 0.35 (Multi-targeted) |
| Key Off-Targets (>75% Inh. @ 1µM) | TBD | Members of PI3K-like kinase family (SMG1, ATR, ATM) | DDR1, FLT4, RET, CSF1R |
| hERG Inhibition (IC50) | TBD (Goal: >30µM) | >10µM | 1.3µM |
| Rationale for Comparison | Represents a novel chemical entity. | An example of a highly selective, potent pyrazole-based inhibitor. | An example of a potent but less selective, multi-targeted pyrazole-based drug. |
Note: Data for reference compounds is compiled from public sources for illustrative purposes.
Part 3: Detailed Experimental Protocols
Protocol 1: Broad Kinase Panel Screening (DiscoverX KINOMEscan™)
This methodology is a competitive binding assay that quantitatively measures the interaction of a test compound with a panel of DNA-tagged kinases.
Objective: To identify the primary kinase targets and potential off-targets of 1-(oxolan-3-yl)-1H-pyrazol-4-ol across a significant portion of the human kinome.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize 1-(oxolan-3-yl)-1H-pyrazol-4-ol in 100% DMSO to create a 100 mM stock solution. Perform serial dilutions to achieve the final screening concentration (typically 1 µM).
-
Assay Principle: The test compound is incubated with a panel of human kinases that are tagged with a proprietary DNA motif. An immobilized, active-site directed ligand is also present in the reaction.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to its affinity for the test compound.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, indicating significant displacement of the reference ligand.
Caption: KINOMEscan™ competitive binding assay principle.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
Objective: To confirm the interaction of 1-(oxolan-3-yl)-1H-pyrazol-4-ol with a specific target protein within a live cellular environment. This is a critical step to validate hits from biochemical screens.
Step-by-Step Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target protein as a fusion with NanoLuc® luciferase.
-
Tracer Addition: Add a fluorescently labeled tracer that is known to bind the target protein to the cells.
-
BRET Signal Generation: The NanoLuc® luciferase produces a blue light emission that, due to Bioluminescence Resonance Energy Transfer (BRET), excites the fluorescent tracer when they are in close proximity (<10 nm), causing it to emit a longer-wavelength signal (e.g., red).
-
Compound Addition: Add varying concentrations of 1-(oxolan-3-yl)-1H-pyrazol-4-ol to the cells.
-
Competition and Signal Reduction: The test compound will compete with the fluorescent tracer for binding to the target protein. Successful binding displaces the tracer, disrupting the BRET phenomenon and leading to a decrease in the red emission signal.
-
Data Analysis: The ratio of the two emission signals is calculated. A dose-dependent decrease in this ratio is used to determine the IC50 value, reflecting the compound's potency in a cellular context.
Part 4: Interpretation and Next Steps
The data generated from these studies will provide a selectivity profile. If 1-(oxolan-3-yl)-1H-pyrazol-4-ol shows high affinity for a limited number of kinases (e.g., a high S-Score), it may be a promising candidate for a selective inhibitor. Conversely, if it binds to numerous targets across different families, similar to Sunitinib, it may be better suited for applications where multi-target engagement is desirable, such as in oncology.
Any significant off-target hits, particularly those on proteins implicated in adverse drug reactions (e.g., hERG, certain GPCRs), must be prioritized for follow-up functional studies. A clean profile in a broad safety panel is a key milestone for advancing a compound toward clinical development.
References
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Eurofins DiscoverX. (n.d.). KINOMEscan - Scan Service. Eurofins Discovery. [Link]
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Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of primary human cells and bespoke panel screening. Drug Discovery Today. [Link]
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Mues, S., et al. (2021). The pyrazole scaffold in medicinal chemistry. Future Medicinal Chemistry. [Link]
Elucidating the Mechanism of Action for 1-(oxolan-3-yl)-1H-pyrazol-4-ol: A Comparative Guide to Target Identification and Validation
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Many of these activities arise from the inhibition of specific protein kinases, a class of enzymes frequently dysregulated in human diseases.[3][4][5] The compound 1-(oxolan-3-yl)-1H-pyrazol-4-ol presents a novel chemical entity with therapeutic potential. However, its mechanism of action (MoA) remains uncharacterized.
This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. We will move beyond simple protocol recitation to explain the scientific rationale behind a multi-pronged approach, beginning with unbiased target identification and progressing through rigorous, orthogonal validation steps. This strategy is designed to build a self-validating case for the compound's molecular target and its impact on cellular signaling pathways.
Part 1: Unbiased Target Identification – Casting a Wide Net
Without a known target, the initial and most critical step is to identify potential protein interactors in an unbiased manner. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose, as it detects the direct physical engagement of a compound with its target protein within the complex milieu of a living cell.[6][7] The underlying principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[7]
Comparative Strategy: Proteome-wide CETSA vs. Kinome Profiling
| Technique | Principle | Advantages | Limitations | When to Use |
| Proteome-wide CETSA (MS-CETSA) | Measures thermal stabilization of thousands of proteins simultaneously using mass spectrometry.[7] | Unbiased, proteome-wide screening. Detects direct target engagement in a native cellular context. | Technically demanding, requires specialized mass spectrometry equipment and expertise. | Ideal for initial, hypothesis-free target discovery when the target class is completely unknown. |
| Kinome Profiling | Measures the inhibitory activity of a compound against a large panel of purified, recombinant kinases.[8][9] | High-throughput, provides quantitative IC50 values against hundreds of kinases.[10] Excellent for identifying kinase inhibitor selectivity. | In vitro assay using purified enzymes may not reflect cellular activity. Does not confirm direct binding. | A strong starting point given that many pyrazole derivatives are kinase inhibitors.[4][11] Can be run in parallel with CETSA to quickly narrow down potential kinase targets. |
Given the prevalence of pyrazole scaffolds in kinase inhibitors, a dual approach is recommended. Kinome profiling offers a rapid, cost-effective screen against a likely target class, while proteome-wide CETSA provides an unbiased and physiologically relevant method to discover unexpected targets or confirm kinase hits in a cellular environment.
Workflow for Initial Target Discovery
Caption: A workflow for unbiased target discovery and initial validation.
Part 2: Orthogonal Target Validation – From Hits to Confirmed Targets
A list of putative targets from initial screens is not sufficient. Rigorous, orthogonal validation is required to confirm a direct, high-affinity interaction. This involves using distinct biophysical and cellular techniques.
Gold Standard for Biophysical Validation: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12] It is considered the gold standard for confirming direct binding and determining affinity (KD).
Comparison of Target Validation Methods
| Method | Principle | Data Output | Key Advantage |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding of a ligand to a protein. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Gold standard for quantifying binding thermodynamics in solution; label-free.[13] |
| Cellular Thermal Shift Assay (Western Blot) | Detects ligand-induced thermal stabilization of a specific protein in cell lysates via Western Blot.[6][14] | Target Engagement Melt Curve (ΔTm). | Confirms target engagement in a cellular context, validating that the compound reaches its target inside the cell.[15] |
Experimental Protocol: Western Blot-based CETSA for Target Validation
This protocol is used to validate a specific hit (e.g., "Kinase X") from the initial screens.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to 80-90% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-20 µM) of 1-(oxolan-3-yl)-1H-pyrazol-4-ol for 1-2 hours.[16]
-
Heat Challenge: Harvest and resuspend cells in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[16]
-
Lysis and Fractionation: Lyse the cells via three consecutive freeze-thaw cycles using liquid nitrogen and a warm water bath. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration for all samples. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the putative target (Kinase X).[17][18]
-
Data Analysis: Quantify the band intensity for Kinase X at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein against temperature. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Part 3: Pathway Analysis and Functional Consequences
Confirming target binding is only half the story. The next crucial step is to demonstrate that this engagement translates into a functional cellular outcome. If the validated target is a kinase, the most direct consequence is an alteration in the phosphorylation of its downstream substrates.
Experimental Protocol: Western Blot for Pathway Modulation
This protocol assesses the phosphorylation status of a known substrate of the validated target kinase.
-
Cell Treatment and Lysis: Culture cells as previously described. Treat cells with a dose-range of 1-(oxolan-3-yl)-1H-pyrazol-4-ol for a specified time (e.g., 1, 6, 24 hours). As a positive control, include a known, well-characterized inhibitor of the same target kinase. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Western Blot: Determine and normalize protein concentrations. Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[19]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.[18] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-SubstrateY).
-
Stripping and Re-probing: After detecting the phospho-protein, the membrane can be stripped and re-probed with an antibody against the total protein level of the substrate (e.g., anti-total-SubstrateY) to ensure that changes in phosphorylation are not due to changes in total protein expression.
-
Detection and Analysis: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the ratio of phosphorylated to total substrate protein.
Hypothesized Signaling Pathway and Point of Inhibition
Caption: Hypothesized signaling pathway inhibited by the compound.
Comparative Data Summary
The following table presents hypothetical data comparing 1-(oxolan-3-yl)-1H-pyrazol-4-ol with a known inhibitor of "Kinase X".
| Parameter | 1-(oxolan-3-yl)-1H-pyrazol-4-ol | Known Inhibitor (e.g., Erlotinib) | Interpretation |
| Kinase X IC50 (in vitro) | 0.15 µM | 0.05 µM | Potent inhibition of kinase activity. |
| CETSA ΔTm (Kinase X) | + 4.2 °C | + 5.1 °C | Strong evidence of direct target engagement in intact cells. |
| KD (ITC) | 95 nM | 30 nM | High-affinity direct binding to the purified kinase domain. |
| Substrate Y Phosphorylation IC50 (cellular) | 0.25 µM | 0.08 µM | Effective inhibition of the kinase's downstream signaling in a cellular context. |
| Cell Proliferation GI50 (MCF-7) | 1.5 µM | 0.5 µM | Functional consequence of pathway inhibition leads to reduced cell growth. |
Conclusion
Elucidating the mechanism of action for a novel compound like 1-(oxolan-3-yl)-1H-pyrazol-4-ol requires a systematic and multi-faceted approach. By combining unbiased, proteome-wide screening techniques with rigorous, orthogonal validation methods, researchers can build a high-confidence case for a specific molecular target. The strategy outlined in this guide—progressing from broad screening (CETSA, kinome profiling) to direct biophysical validation (ITC) and functional cellular analysis (pathway-specific Western blotting)—provides a robust framework for moving from a novel chemical entity to a well-characterized pharmacological agent. This self-validating workflow ensures scientific integrity and provides the critical data necessary for advancing drug development programs.
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Navigating Underexplored Chemical Space: A Comparative Guide to the Synthesis and Bioactivity of 1-(Oxolan-3-yl)-1H-pyrazol-4-ol
A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile biological activity.[1][2] Molecules incorporating this five-membered heterocycle have demonstrated a vast range of therapeutic applications, from anti-inflammatory agents like Celecoxib to novel anticancer and antimicrobial compounds.[3][4] This guide focuses on a specific, yet underexplored, derivative: 1-(oxolan-3-yl)-1H-pyrazol-4-ol . The oxolane (tetrahydrofuran) moiety is of particular interest as it introduces a three-dimensional, polar, and metabolically robust feature, often acting as a bioisostere for other functionalities to improve pharmacokinetic properties.
I. Synthesis and Reproducibility: A Proposed Pathway
The most reliable and fundamental method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][5] This classic transformation is known for its reliability and broad substrate scope, making it the logical choice for a reproducible synthesis of our target molecule.
The proposed synthesis is a two-stage process, beginning with the formation of the key hydrazine intermediate, followed by the core-forming cyclocondensation reaction.
Detailed Experimental Protocol: Proposed Synthesis
This protocol is a composite of established methodologies and should be optimized for the specific substrates.
Stage 1: Synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine Hydrochloride [6]
-
Mesylation: To a stirred solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-tetrahydrofuran-3-yl mesylate.
-
Alkylation: To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous DMF, add tert-butyl carbazate (1.1 eq) portion-wise at 0 °C. Stir for 30 minutes. Add a solution of (R)-tetrahydrofuran-3-yl mesylate (1.0 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the crude product by column chromatography to obtain tert-butyl (S)-2-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate.
-
Deprotection: Dissolve the protected hydrazine from the previous step in a 4M solution of HCl in dioxane. Stir at room temperature for 2 hours. The product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-(tetrahydrofuran-3-yl)hydrazine as its hydrochloride salt. This key intermediate is also commercially available from several suppliers.[7]
Stage 2: Cyclocondensation to form 1-(Oxolan-3-yl)-1H-pyrazol-4-ol [5][8]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add absolute ethanol. Add sodium metal (2.2 eq) carefully in small pieces to generate sodium ethoxide in situ.
-
Addition of Reagents: Once all the sodium has reacted, add diethyl malonate (1.0 eq) to the solution. Then, add (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride (1.0 eq) and heat the mixture to reflux.
-
Reaction and Workup: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours. After cooling to room temperature, carefully neutralize the mixture with concentrated HCl. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, which exists in tautomeric equilibrium with its pyrazolone form.
Causality and Reproducibility Analysis
-
Choice of Hydrazine Precursor: The synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine is the most critical and challenging step.[6] The use of a Boc-protected carbazate ensures mono-alkylation and prevents the formation of undesired side products. The final acidic deprotection is a clean and high-yielding step. Reproducibility hinges on the successful synthesis and purification of the mesylate and the careful handling of sodium hydride.
-
Knorr Cyclocondensation: The reaction of a hydrazine with diethyl malonate is a highly reliable method for forming the pyrazolone core.[8] The use of sodium ethoxide as a base is standard and ensures the deprotonation necessary for the condensation and cyclization to occur. The primary challenge to reproducibility is ensuring anhydrous conditions, as water can hydrolyze the reagents. The final product exists as a pyrazol-4-ol/pyrazol-5-one tautomer, and the dominant form can depend on the solvent and solid-state packing.
II. Bioactivity Profile: A Comparative Analysis
Given the absence of specific bioactivity data for 1-(oxolan-3-yl)-1H-pyrazol-4-ol, we can infer its potential therapeutic applications by examining structurally similar, well-characterized compounds. The pyrazole scaffold is famously featured in Celecoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[3][9]
The Cyclooxygenase (COX) Pathway
The anti-inflammatory action of many pyrazole-containing drugs stems from their ability to inhibit the COX enzymes, which convert arachidonic acid into prostaglandins (PGs). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a validated strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[10][11]
Performance Comparison: Expected Profile vs. Gold Standard
The introduction of the oxolane ring in place of the aryl groups found in Celecoxib would significantly alter the molecule's physicochemical properties. The oxolane moiety increases polarity and introduces a flexible, three-dimensional structure, which could impact binding affinity, selectivity, and pharmacokinetic properties like solubility and cell permeability.
| Compound | Structure | Target | Potency (IC₅₀) | Key Physicochemical Properties |
| Celecoxib (Comparator) | 1,5-Diaryl-pyrazole | COX-2 | ~0.04 µM | Highly lipophilic, potent, selective for COX-2 over COX-1.[9] |
| 1-(Oxolan-3-yl)-1H-pyrazol-4-ol (Test Compound) | N-Alkyl-pyrazole | COX-2 (Hypothesized) | To be determined | Increased polarity, lower molecular weight, potential for improved solubility. |
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
This fluorometric assay provides a rapid and reliable method for determining the IC₅₀ of a test compound against human recombinant COX-2.[12]
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the test compound, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, in DMSO.
-
Prepare serial dilutions of the test compound in COX Assay Buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
Prepare a positive control inhibitor (Celecoxib) in the same manner.
-
Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.
-
-
Assay Plate Setup (96-well white opaque plate):
-
Sample Wells: 10 µL of diluted test compound.
-
Inhibitor Control (IC) Wells: 10 µL of Celecoxib (at a concentration known to give >90% inhibition).
-
Enzyme Control (EC) Wells: 10 µL of COX Assay Buffer (represents 100% enzyme activity).
-
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.[12]
-
Assay Procedure:
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of an Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Experimental Protocol: MTT Cytotoxicity Assay
It is crucial to assess whether the observed enzyme inhibition is not merely a result of general cytotoxicity. The MTT assay is a standard colorimetric method to evaluate cell viability.[13][14][15]
-
Cell Culture: Seed a relevant cell line (e.g., HT-29 human colon cancer cells, which express COX-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of 1-(oxolan-3-yl)-1H-pyrazol-4-ol (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 24 or 48 hours). Include vehicle-only (e.g., 0.1% DMSO) controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. An IC₅₀ for cytotoxicity can be determined if a dose-dependent decrease in viability is observed.
III. Conclusion and Future Outlook
While direct experimental data for 1-(oxolan-3-yl)-1H-pyrazol-4-ol remains to be published, this guide provides a clear and reproducible path for its synthesis and biological evaluation. The proposed synthetic route, grounded in the classical Knorr pyrazole synthesis, offers a high probability of success. The key challenge lies in the multi-step preparation of the (tetrahydrofuran-3-yl)hydrazine intermediate, the reproducibility of which is paramount.
By analogy to the blockbuster drug Celecoxib, a primary and logical hypothesis for the bioactivity of 1-(oxolan-3-yl)-1H-pyrazol-4-ol is the inhibition of the COX-2 enzyme. The inclusion of the polar, flexible oxolane ring is a rational design strategy to enhance solubility and potentially modulate selectivity and off-target effects compared to diaryl-pyrazole analogs. The provided protocols for COX-2 inhibition and MTT cytotoxicity assays establish a robust framework for testing this hypothesis and characterizing the compound's therapeutic potential. The successful synthesis and profiling of this novel molecule would represent a valuable contribution to the exploration of pyrazole chemical space, potentially yielding new leads for anti-inflammatory or other therapeutic areas.
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Assay Genie. COX-2 inhibitor Screening Kit (Fluorometric) (BN00777). Accessed March 10, 2026. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Published May 1, 2013. Accessed March 10, 2026. [Link]
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Amanote Research. Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry. Accessed March 10, 2026. [Link]
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A Comparative Analysis of Substituted Pyrazol-4-ols: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its conformational rigidity make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[3][4] Among the various pyrazole isomers, substituted pyrazol-4-ols and their tautomeric pyrazolin-4-one forms are of particular interest. The hydroxyl group at the C4 position provides a critical interaction point, significantly influencing the molecule's physicochemical properties and its binding affinity to target proteins. This guide offers a comparative analysis of substituted pyrazol-4-ols, exploring how modifications to this core structure impact biological activity, supported by experimental data and detailed protocols for synthesis and evaluation.
The Pyrazol-4-ol Core: Synthetic Accessibility and Structural Significance
The pyrazole scaffold's value is enhanced by its synthetic tractability. A variety of synthetic routes exist, allowing for the systematic introduction of diverse substituents at the N1, C3, and C5 positions.[5][6] This chemical versatility is paramount in drug discovery, enabling the fine-tuning of a compound's pharmacological profile through Structure-Activity Relationship (SAR) studies.[3] The most common approaches involve the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives, a robust method that provides access to a wide range of analogs.[2][7]
The 4-hydroxyl group is not merely a passive substituent; it is a key pharmacophoric feature. It can engage in crucial hydrogen bonding interactions within a protein's binding site, anchoring the ligand and enhancing its potency. Furthermore, its polarity influences the overall solubility and pharmacokinetic properties of the molecule, which are critical considerations in drug development.
Caption: Key Structure-Activity Relationships for pyrazol-4-ols.
Comparative Biological Activity Data
The following table summarizes experimental data for representative substituted pyrazoles, illustrating the impact of substitution on their biological activity.
| Compound Class | Key Substituents | Biological Target/Activity | Potency (IC50 / EC50 / Inhibition) | Reference |
| Piperidin-4-ol Pyrazole | N1: 4-Fluorophenyl, C3: -COOEt, C5: 4-phenylpiperidin-4-ol | Antibacterial (S. aureus, E. coli), Antifungal (C. albicans) | Significant zone of inhibition reported | [8] |
| Pyrazol-4-yl-pyridine | N1: Aryl, C3: Pyridinyl | M4 Muscarinic Receptor (PAM) | Subtype-selective positive allosteric modulator | [9] |
| Diaryl Pyrazole | N1: 2,4-Dichlorophenyl, C3: Piperidinyl carboxamide, C5: 4-Iodophenyl | Cannabinoid CB1 Receptor | High antagonistic potency | [10] |
| Pyrazole-4-carboxamide | N1: Difluoromethyl, C3: Methyl, C5: Aryl amide | Succinate Dehydrogenase (Fungicide) | 2-4 times higher activity than commercial fungicides | [11] |
| Benzotiophenyl Pyrazole | C3/C5: Benzotiophenyl, Carboxylic acid | COX-2 / 5-LOX Inhibition | COX-2 IC50 = 0.01 µM (vs. 0.70 µM for Celecoxib) | [12][13] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are essential. The following protocols describe a representative synthesis and a common bioactivity assay.
Protocol 1: Synthesis of a 1,5-Diaryl-Substituted Pyrazol-4-ol Derivative
This protocol is a generalized procedure based on the common cyclocondensation reaction.
Objective: To synthesize a pyrazol-4-ol core with aryl substituents at the N1 and C5 positions.
Materials:
-
Ethyl benzoylacetate (1,3-dicarbonyl precursor)
-
4-Fluorophenyl hydrazine hydrochloride (hydrazine derivative)
-
Ethanol, Glacial Acetic Acid
-
Sodium Carbonate (Na2CO3) solution
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of ethyl benzoylacetate and 10 mmol of 4-fluorophenyl hydrazine hydrochloride in 100 mL of ethanol.
-
Acid Catalysis: Add 10 mL of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate in hexane) to observe the consumption of starting materials and the formation of the product. [2]5. Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Neutralization & Precipitation: Slowly add saturated sodium carbonate solution to the concentrated mixture until the solution is neutral (pH ~7). The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing it with cold water to remove any inorganic salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted pyrazole product. [8]9. Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (1H, 13C), and Mass Spectrometry.
Protocol 2: Evaluation of Antibacterial Activity (Turbidimetric Test)
This protocol describes a method to assess the in vitro antibacterial efficacy of synthesized compounds. [14] Objective: To determine the minimum inhibitory concentration (MIC) of a substituted pyrazol-4-ol against a target bacterium.
Materials:
-
Synthesized pyrazole compound, dissolved in DMSO to create a stock solution.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Nutrient broth (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Pipettes, incubator, microplate reader.
-
Positive control (e.g., Ciprofloxacin) and negative control (DMSO vehicle).
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium into nutrient broth and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 10^5 CFU/mL.
-
Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the pyrazole compound stock solution in nutrient broth to achieve a range of desired concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing 100 µL of the serially diluted compound.
-
Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (bacteria + DMSO vehicle to ensure the solvent has no effect), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader. Bacterial growth is indicated by an increase in turbidity (higher OD).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium (i.e., no significant increase in OD compared to the sterility control).
Future Perspectives
The substituted pyrazol-4-ol scaffold remains a highly fertile ground for drug discovery. Its proven success in a multitude of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic applications, ensures continued interest. [12][15]Future research will likely focus on several key areas:
-
Novel Substitutions: Exploring novel and more complex substitution patterns to enhance specificity and overcome drug resistance, particularly in the antimicrobial and anticancer domains.
-
Hybrid Molecules: Designing hybrid molecules that combine the pyrazole core with other pharmacologically active moieties to achieve multi-target activity or improved pharmacokinetic profiles. [3][16]* Computational Approaches: Leveraging in silico methods, such as molecular docking and ADMET prediction, to rationally design new analogs and prioritize synthetic efforts, accelerating the discovery pipeline. [3][17] By combining innovative synthetic chemistry with rigorous biological evaluation, the development of next-generation therapeutics based on the versatile pyrazol-4-ol framework holds significant promise.
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Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Retrieved March 11, 2026, from [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved March 11, 2026, from [Link]
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Benchmarking a Novel Pyrazole Compound: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol Against the Established Kinase Inhibitor, Ruxolitinib
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of a multitude of therapeutic agents, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive benchmarking analysis of a novel pyrazole-containing compound, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, against the well-established Janus kinase (JAK) inhibitor, Ruxolitinib. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the early-stage evaluation of new chemical entities.
The selection of a suitable benchmark is paramount for a meaningful comparative analysis.[3] Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, was chosen as the standard for this guide due to its structural similarity, containing a pyrazole core, and its well-characterized pharmacological profile.[4][5] This comparative study will encompass a head-to-head evaluation of their physicochemical properties, in vitro biological activity, and metabolic stability, providing a robust dataset to inform go/no-go decisions in a drug discovery pipeline.
Physicochemical Characterization: The Foundation of Druggability
A thorough understanding of a compound's physicochemical properties is a critical first step in assessing its potential as a drug candidate.[6] These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety. In this section, we compare the key physicochemical parameters of 1-(oxolan-3-yl)-1H-pyrazol-4-ol (hypothetical data) and the standard compound, Ruxolitinib.
| Property | 1-(oxolan-3-yl)-1H-pyrazol-4-ol (Test Compound - Hypothetical Data) | Ruxolitinib (Standard Compound) | Rationale for Assessment |
| Molecular Weight ( g/mol ) | 168.18 | 306.37[7] | Influences absorption and distribution; lower molecular weight is often preferred for oral bioavailability. |
| Aqueous Solubility (mg/L) | 550 | 100.8[8] | Crucial for dissolution and absorption in the gastrointestinal tract. |
| pKa | 8.5 (hydroxyl group) | 5.9[8] | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| LogP | 1.8 | 2.7[9] | A measure of lipophilicity, which impacts membrane permeability and off-target effects. |
Experimental Protocol: Determination of Physicochemical Properties
A standardized and high-throughput approach to determine these properties is essential in early drug discovery.
Step-by-Step Protocol:
-
Aqueous Solubility: The shake-flask method is a gold-standard technique. An excess of the compound is agitated in a buffered solution at a defined pH (e.g., 7.4) and temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
pKa Determination: Potentiometric titration is a reliable method. The compound is dissolved in a suitable solvent (e.g., water or a co-solvent system), and the pH is monitored as a standardized titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the titration curve.
-
LogP Measurement: A common method involves reversed-phase HPLC. The retention time of the compound on a nonpolar stationary phase is measured and correlated with the retention times of a series of well-characterized compounds with known LogP values.
In Vitro Biological Evaluation: Assessing Potency and Cellular Effects
The cornerstone of benchmarking a novel compound is the direct comparison of its biological activity against a standard. As we hypothesize that 1-(oxolan-3-yl)-1H-pyrazol-4-ol is a kinase inhibitor, we will assess its inhibitory activity against a relevant kinase and its effect on cancer cell viability.
Kinase Inhibition Assay
Given that Ruxolitinib is a potent JAK1/2 inhibitor, we will evaluate the test compound's activity against JAK2.
| Parameter | 1-(oxolan-3-yl)-1H-pyrazol-4-ol (Test Compound - Hypothetical Data) | Ruxolitinib (Standard Compound) | Rationale for Assessment |
| JAK2 IC50 (nM) | 150 | 2.8[4] | Measures the concentration of the compound required to inhibit 50% of the target enzyme's activity, indicating potency. |
Experimental Protocol: JAK2 Kinase Assay
A common and robust method for assessing kinase activity is a luminescence-based assay that measures ATP consumption.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, and DTT. Prepare solutions of recombinant human JAK2 enzyme, a biotinylated peptide substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compound and the standard compound (Ruxolitinib) in DMSO.
-
Kinase Reaction: In a 96-well plate, add the reaction buffer, JAK2 enzyme, and the peptide substrate to each well. Then, add the diluted compounds.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP remaining using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP produced into a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Assessing the effect of a compound on the viability of cancer cells provides crucial information about its potential as an anti-cancer agent. Here, we will use a human leukemia cell line (e.g., HEL cells) that is known to be sensitive to JAK inhibitors.
| Cell Line | 1-(oxolan-3-yl)-1H-pyrazol-4-ol (Test Compound - Hypothetical Data) IC50 (µM) | Ruxolitinib (Standard Compound) IC50 (µM) | Rationale for Assessment |
| HEL (Human Erythroleukemia) | 5.2 | 0.325[10] | Determines the concentration of the compound that reduces cell viability by 50%, indicating its cellular potency. |
| T24 (Bladder Carcinoma) | > 50 | 63.8[8] | Use of a cell line not primarily driven by JAK signaling can provide insights into off-target effects. |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HEL or T24) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and the standard compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Metabolic Stability: Predicting In Vivo Fate
Early assessment of a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[12] Human liver microsomes are a standard in vitro model for this purpose as they contain a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[13]
| Parameter | 1-(oxolan-3-yl)-1H-pyrazol-4-ol (Test Compound - Hypothetical Data) | Ruxolitinib (Standard Compound) | Rationale for Assessment |
| In Vitro Half-life (t1/2, min) | 45 | ~180 (3 hours)[3][8] | Indicates the rate at which the compound is metabolized. A longer half-life is often desirable. |
| Intrinsic Clearance (Clint, µL/min/mg protein) | 15.4 | Low (data not explicitly found, but implied by long half-life) | Represents the intrinsic ability of the liver to metabolize the drug. |
Experimental Protocol: Human Liver Microsome Metabolic Stability Assay
This assay measures the rate of disappearance of the parent compound over time when incubated with human liver microsomes in the presence of necessary cofactors.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, phosphate buffer (pH 7.4), and an NADPH-regenerating system (as a source of cofactors for CYP enzymes).
-
Compound Incubation: Pre-incubate the microsome mixture at 37°C. Add the test compound and the standard compound to the mixture to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (Clint) is calculated from the half-life and the protein concentration in the assay.
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking a novel pyrazole compound, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, against the established kinase inhibitor Ruxolitinib. By employing a series of standardized in vitro assays, we can generate a comprehensive dataset comparing their physicochemical properties, biological potency, and metabolic stability.
This benchmarking process is not a one-time event but rather an iterative cycle in the drug discovery process. The data generated provides a foundation for structure-activity relationship (SAR) and structure-property relationship (SPR) studies, guiding the design of new analogs with improved properties. It is this rigorous, data-driven approach to compound evaluation that ultimately increases the probability of success in the challenging journey of bringing a new medicine to patients.
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Independent Verification of the Biological Effects of 1-(oxolan-3-yl)-1H-pyrazol-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification and characterization of the biological effects of the novel chemical entity, 1-(oxolan-3-yl)-1H-pyrazol-4-ol. As a member of the pyrazole class of heterocyclic compounds, this molecule holds potential for a range of pharmacological activities, given the broad spectrum of biological effects observed in structurally related molecules.[1][2][3][4][5][6][7] This document outlines a systematic approach to elucidating its biological profile through a series of comparative in vitro assays, supported by detailed experimental protocols and data interpretation guidelines.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, analgesic, and antidiabetic properties, among others.[1][3][4][5][6] The specific biological activities of pyrazole derivatives are highly dependent on the nature and position of their substituents.[1][8] The subject of this guide, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, features a tetrahydrofuran moiety at the N1 position and a hydroxyl group at the C4 position of the pyrazole ring. To date, the biological effects of this specific substitution pattern have not been extensively characterized in publicly available literature. This guide, therefore, serves as a foundational roadmap for its initial biological evaluation.
Our approach is rooted in a tiered screening cascade, beginning with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by more focused mechanistic studies based on the initial findings. We will compare the activity of 1-(oxolan-3-yl)-1H-pyrazol-4-ol against a known, clinically relevant pyrazole-containing drug, Celecoxib, and a structurally similar but potentially inactive analog to establish a preliminary structure-activity relationship (SAR).
Comparative Compounds
For a robust evaluation, 1-(oxolan-3-yl)-1H-pyrazol-4-ol (designated as Test Compound ) will be assessed alongside two comparator compounds:
-
Comparator A (Positive Control): Celecoxib. A well-characterized pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It also exhibits anticancer properties in various models.
-
Comparator B (Structural Analog): 1-phenyl-1H-pyrazol-4-ol. This analog retains the pyrazol-4-ol core but replaces the oxolanyl group with a phenyl group, allowing for an initial assessment of the contribution of the N1-substituent to any observed biological activity.
Experimental Design & Workflow
The proposed experimental workflow is designed to systematically evaluate the biological effects of the test compound, starting with a broad cytotoxicity screen and progressing to more specific mechanistic assays.
Figure 1: Proposed experimental workflow for the biological characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.
Phase 1: Cytotoxicity Screening
The initial step is to assess the cytotoxic potential of 1-(oxolan-3-yl)-1H-pyrazol-4-ol across a panel of human cancer cell lines. This will provide a broad overview of its anti-proliferative activity and inform the selection of cell lines for further mechanistic studies.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Test Compound, Comparator A, and Comparator B in cell culture medium. Add the compounds to the wells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Hypothetical Comparative Data: Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Test Compound | 15.2 | 28.5 | 12.8 |
| Comparator A (Celecoxib) | 35.8 | 45.1 | 30.5 |
| Comparator B (1-phenyl-1H-pyrazol-4-ol) | >100 | >100 | >100 |
Interpretation of Hypothetical Data: The hypothetical data suggests that the Test Compound exhibits moderate cytotoxic activity against MCF-7 and HCT116 cell lines, with greater potency than the positive control, Celecoxib. The lack of activity of Comparator B suggests that the oxolanyl group at the N1 position may be crucial for the observed cytotoxicity.
Phase 2: Mechanistic Elucidation
Based on the hypothetical cytotoxicity results, further experiments would aim to elucidate the mechanism of action. Given that many pyrazole derivatives exert their anticancer effects by inducing apoptosis, this would be a logical starting point.[9][10]
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with the Test Compound at its IC50 and 2x IC50 concentrations for 48 hours. Include vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Hypothetical Signaling Pathway
Many cytotoxic agents, including some pyrazole derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway.[11] This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Figure 2: Hypothetical intrinsic apoptosis pathway induced by the test compound.
Experimental Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat HCT116 cells with the Test Compound as described for the apoptosis assay. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, Bcl-2, Bax).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Hypothetical Comparative Data: Western Blot Analysis
| Protein | Vehicle Control | Test Compound (15 µM) | Comparator A (30 µM) |
| Cleaved Caspase-3 | - | +++ | + |
| Bcl-2 | +++ | + | ++ |
| Bax | + | +++ | ++ |
| β-actin (Loading Control) | +++ | +++ | +++ |
| (-) no expression; (+) low expression; (++) moderate expression; (+++) high expression |
Interpretation of Hypothetical Data: This hypothetical data would suggest that the Test Compound induces apoptosis in HCT116 cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the cleavage and activation of Caspase-3. This effect appears more pronounced than that of Celecoxib at its approximate IC50.
Conclusion and Future Directions
This guide provides a structured and comparative framework for the initial independent verification of the biological effects of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. The outlined experimental plan, from broad cytotoxicity screening to focused mechanistic studies, allows for a systematic characterization of its potential as a novel therapeutic agent. The hypothetical data presented herein illustrates how such a study could reveal potent and mechanistically interesting anticancer activity.
Should the experimental results align with the hypothetical data, future research should focus on:
-
Target Identification: Employing techniques such as kinase profiling or affinity-based proteomics to identify the direct molecular target(s) of the compound.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of 1-(oxolan-3-yl)-1H-pyrazol-4-ol in relevant animal models, such as xenograft mouse models.
-
Expanded SAR Studies: Synthesizing and testing additional analogs to further probe the structure-activity relationship and optimize for potency and selectivity.
By following this comprehensive and comparative approach, researchers can efficiently and rigorously evaluate the biological profile of 1-(oxolan-3-yl)-1H-pyrazol-4-ol and determine its potential for further drug development.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
